2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEXADZVTPALNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Foreword: The Rationale for Rigorous Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "know thy molecule" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is paved with meticulous characterization, where understanding the fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful development program. The pyridazinone scaffold, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention from medicinal chemists due to its versatile biological activities, ranging from cardiovascular to anticancer and anti-inflammatory effects[1][2][3][4]. This guide focuses on a novel derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one , providing a comprehensive framework for its physicochemical characterization.
This document eschews a rigid, templated approach. Instead, it is structured to logically guide a researcher through the "why" and "how" of each critical physicochemical parameter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. For drug development professionals, this guide aims to serve as a practical playbook for de-risking a promising but uncharacterized molecular entity.
Molecular Structure and In-Silico Profiling
The initial step in characterizing any new chemical entity is to thoroughly understand its structure and derive preliminary insights from computational models.
Chemical Structure:
The subject of this guide is 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. Its structure integrates three key pharmacophoric elements:
-
A pyridazin-3(2H)-one core , known for its diverse biological activities[1][3].
-
A 6-(2-furyl) substituent , which can influence aromatic interactions and metabolic stability.
-
A 2-(2-aminoethyl) side chain , which introduces a basic center, significantly impacting properties like solubility and pKa.
Caption: Chemical structure of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.
Predicted Physicochemical Properties:
While experimental data is paramount, in-silico predictions provide a valuable starting point for experimental design. Various software packages can predict properties like LogP, pKa, and aqueous solubility. For instance, a calculated LogP (cLogP) can inform the choice of solvents for initial experiments[5].
| Property | Predicted Value (Illustrative) | Implication for Drug Development |
| Molecular Weight | ~219.23 g/mol | Compliant with Lipinski's Rule of Five (<500 Da). |
| cLogP | 0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |
| pKa (basic) | 8.5 - 9.5 | The primary amine is expected to be protonated at physiological pH, enhancing aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral absorption and cell permeability. |
Aqueous Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical physicochemical property that influences a drug's absorption and distribution[6]. Poor solubility can lead to erratic absorption and low bioavailability, ultimately hindering clinical success[6]. For this reason, a precise determination of thermodynamic solubility is essential.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a specific medium[7][8].
Rationale: This method ensures that the solution has reached equilibrium with the solid phase, providing a true thermodynamic value rather than a kinetic one, which can be misleading[9]. This is crucial for building robust biopharmaceutical models.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract[8].
-
Compound Addition: Add an excess amount of solid 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached[7].
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance)[8]. Agitate the samples for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is achieved. Monitor concentration at different time points (e.g., 24h, 48h, 72h) until it plateaus[8].
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter)[7][9].
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve of the compound in the same analytical mobile phase to ensure accurate quantification[9].
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible organic (e.g., n-octanol) and aqueous phase. This parameter is a key indicator of a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method remains the most reliable technique for experimental LogP determination[10][11].
Rationale: This direct measurement provides an understanding of how the molecule partitions between a lipid-like and an aqueous environment, which is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Compound Addition: Dissolve a known amount of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one in the aqueous phase.
-
Partitioning: Combine the compound-containing aqueous phase with the pre-saturated n-octanol in a separatory funnel. Shake vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P[11].
Caption: Workflow for LogP Determination.
Structural Confirmation and Purity Assessment
Before undertaking further characterization, it is imperative to confirm the chemical structure and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one |
| ¹H NMR | Structural elucidation by observing proton environments. | Signals corresponding to the furan ring protons, the pyridazinone ring proton, and the two methylene groups of the aminoethyl chain. The primary amine protons may be broad or exchangeable. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms, including the carbonyl carbon of the pyridazinone ring and the carbons of the furan and pyridazinone rings. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can help confirm the connectivity of the different structural motifs.[12][13] |
| HPLC-UV | Purity assessment. | A single major peak at a specific retention time, with purity typically >95% for use in biological and physicochemical assays. |
| Melting Point | Indicator of purity and solid-state form. | A sharp melting point range is indicative of a pure crystalline solid. |
Rationale: The combination of these techniques provides orthogonal data to unequivocally confirm the identity and purity of the test compound. This is a non-negotiable prerequisite for generating reliable downstream data, as impurities can significantly affect measurements of solubility, LogP, and biological activity.
Conclusion: A Pathway to a Well-Characterized Candidate
The physicochemical properties of a novel compound like 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one are not merely data points but critical pieces of a larger puzzle. A thorough understanding of its solubility, lipophilicity, and structural integrity, as outlined in this guide, provides the foundational knowledge required for intelligent formulation design, interpretation of biological data, and ultimately, the successful progression of a promising molecule through the drug development pipeline. The protocols and rationale presented herein offer a robust framework for any researcher or drug development professional tasked with characterizing a new chemical entity within the promising class of pyridazinone derivatives.
References
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
National Institutes of Health (NIH). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Institutes of Health (NIH). A High-Throughput Method for Lipophilicity Measurement. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
ResearchGate. Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... [Link]
-
PubMed. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]
-
ResearchGate. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]
-
MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]
-
PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2 H )-ones as Potent and Safer Anti-inflammatory and Analgesic Agents. [Link]
-
MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
-
PubChem. 2-ethyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one. [Link]
-
PubChem. 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride. [Link]
-
ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
-
ResearchGate. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]
-
2-Substituted 4-, 5-, and 6-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridazin-3(2H)-ones as potent platelet aggregation inhibitors. [Link]
-
PubChem. 2-(2-Amino-2-phenylethyl)pyridazin-3-one. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
- 9. enamine.net [enamine.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the novel pyridazinone derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This whitepaper details a structured, multi-faceted computational approach, beginning with ligand and target preparation, proceeding through molecular docking and molecular dynamics simulations, and culminating in pharmacophore modeling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to apply these methods to their own discovery pipelines. The methodologies described herein are grounded in established best practices and leverage widely accessible, validated software, ensuring scientific rigor and reproducibility.
Introduction: The Role of In Silico Modeling in Modern Drug Discovery
The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. In silico drug discovery, which utilizes computational methods to analyze and predict the behavior of potential drug candidates, has emerged as an indispensable tool to mitigate these challenges.[2][3][4] By simulating molecular interactions in a virtual environment, researchers can rapidly screen vast chemical libraries, prioritize promising leads, and gain deep mechanistic insights into drug-target interactions, thereby accelerating the entire drug discovery and development timeline.[5]
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1] The subject of this guide, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, is a novel compound designed to leverage the therapeutic potential of this scaffold. Given its novelty, a robust in silico characterization is the logical first step to elucidating its potential biological targets and mechanism of action.
This guide will use a hypothetical scenario where we investigate the interaction of our novel pyridazinone derivative with a well-characterized biological target relevant to the known activities of this chemical class. For the purpose of this guide, we will select a human Cyclooxygenase-2 (COX-2) enzyme as our target, a key player in inflammation.
The overall workflow of our in silico investigation is depicted below:
Caption: Overall In Silico Modeling Workflow.
Ligand Preparation: From 2D Structure to 3D Model
The initial step in any in silico modeling study is the accurate preparation of the ligand structure. This involves converting the 2D chemical representation into a low-energy 3D conformation.
Protocol for Ligand Preparation
-
2D Structure Generation:
-
Conversion to 3D:
-
Use a tool like Open Babel to convert the 2D structure into a 3D format (e.g., .sdf or .mol2). This process generates an initial 3D conformation.
-
-
Energy Minimization:
-
Perform an energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step is crucial for obtaining a low-energy, geometrically favorable conformation. This can be done within software like Avogadro or UCSF Chimera.
-
-
File Format Conversion for Docking:
Target Selection and Preparation
The selection and preparation of the target protein are critical for a meaningful docking study.
Target Selection Rationale
As pyridazinone derivatives have been reported to possess anti-inflammatory properties, we have selected Cyclooxygenase-2 (COX-2) as our hypothetical target. COX-2 is a well-validated target for anti-inflammatory drugs.
Protocol for Target Preparation
-
Obtaining the Protein Structure:
-
Cleaning the PDB File:
-
The raw PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed to prepare the protein for docking.[19][20][21] This can be done using a molecular visualization program like UCSF Chimera or PyMOL. It is important to retain any co-factors that are essential for the protein's structural integrity or catalytic activity, if applicable.
-
-
Preparing the Protein for Docking:
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, particularly polar hydrogens, as they are crucial for hydrogen bonding interactions.[22]
-
Assign Partial Charges: Assign partial charges to the protein atoms. Gasteiger charges are commonly used for this purpose.
-
Convert to PDBQT format: Similar to the ligand, the prepared protein structure needs to be converted to the PDBQT format for use with AutoDock Vina. This process is also done using AutoDock Tools.[12][13]
-
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][23] It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.[5]
Molecular Docking Workflow
Caption: Molecular Docking Workflow.
Protocol for Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
The search space for the docking simulation needs to be defined. This is typically a cubic box centered on the active site of the protein. The coordinates for the center of the box and its dimensions are specified.[12] If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid box.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file that specifies the paths to the ligand and receptor PDBQT files, the coordinates of the grid box, and the name of the output file.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[24]
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[23][25] The pose with the lowest binding affinity is generally considered the most favorable.
-
Visualize the top-ranked binding pose in a molecular graphics program to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
-
Data Presentation: Hypothetical Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -8.5 | TYR385, SER530 | LEU352, VAL523, ALA527 |
| 2 | -8.2 | ARG120, TYR355 | PHE518, TRP387 |
| 3 | -7.9 | HIS90, GLN192 | ILE517, VAL349 |
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the complex over time.[3]
Molecular Dynamics Workflow
Caption: Molecular Dynamics Simulation Workflow.
Conceptual Protocol for MD Simulation with GROMACS
-
System Preparation:
-
Solvation and Ionization:
-
The complex is placed in a periodic box of water molecules to simulate a physiological environment.
-
Ions are added to neutralize the system and to mimic a physiological salt concentration.[27]
-
-
Energy Minimization and Equilibration:
-
The system's energy is minimized to remove any steric clashes.
-
The system is then equilibrated in two phases: first at constant volume and temperature (NVT ensemble), and then at constant pressure and temperature (NPT ensemble).[28]
-
-
Production MD Run:
-
Once equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues.
-
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.[29][30][31][32] A pharmacophore model can be generated based on the docked conformation of our ligand.[33]
Protocol for Structure-Based Pharmacophore Modeling
-
Feature Identification:
-
Based on the interactions observed in the docked complex, key chemical features are identified. These can include hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.
-
-
Model Generation:
-
Software such as LigandScout or Phase can be used to generate a 3D pharmacophore model that incorporates these features with their spatial relationships.
-
-
Model Validation and Use:
-
The generated pharmacophore model can then be used as a 3D query to screen large compound databases for other molecules that fit the model and are therefore likely to be active.[29]
-
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial characterization of the novel pyridazinone derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. By employing molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can generate valuable hypotheses about its potential biological activity, binding mode, and the stability of its interaction with a target protein.
The insights gained from these computational studies provide a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and its in vitro testing against relevant targets, such as COX-2, to confirm the predictions made in this guide. The iterative interplay between computational modeling and experimental testing is a powerful paradigm for modern, efficient drug discovery.
References
-
Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved January 20, 2026, from [Link]
-
GROMACS Tutorials. (n.d.). Retrieved January 20, 2026, from [Link]
-
RCSB PDB: Homepage. (n.d.). Retrieved January 20, 2026, from [Link]
-
PubChem - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762.
-
Molecular Docking Tutorial. (n.d.). Retrieved January 20, 2026, from [Link]
-
What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21). Retrieved January 20, 2026, from [Link]
-
What is in silico drug discovery? - Patsnap Synapse. (2025, March 20). Retrieved January 20, 2026, from [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 20, 2026, from [Link]
-
Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences. (n.d.). Retrieved January 20, 2026, from [Link]
-
Drug discovery by using in-silico experiments - dockdynamics In-Silico Lab. (2022, December 6). Retrieved January 20, 2026, from [Link]
- Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528.
-
A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube. Retrieved January 20, 2026, from [Link]
-
PubChem | Databases - NCSU Libraries - NC State University. (n.d.). Retrieved January 20, 2026, from [Link]
-
The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
- Molecular Modeling Techniques and In-Silico Drug Discovery. (2024). Methods in Molecular Biology, 2719, 1-11.
-
Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved January 20, 2026, from [Link]
-
Protein Data Bank - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Protein Data Bank - Proteopedia, life in 3D. (2024, August 18). Retrieved January 20, 2026, from [Link]
-
Pharmacophore modeling | PDF. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
In Silico Methods for Drug Design and Discovery | Frontiers Research Topic. (n.d.). Retrieved January 20, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). Retrieved January 20, 2026, from [Link]
-
GROMACS Tutorial. Protein-Ligand Complex. (n.d.). Retrieved January 20, 2026, from [Link]
- A Guide to In Silico Drug Design. (2021). International journal of molecular sciences, 22(23), 13035.
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Retrieved January 20, 2026, from [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 20, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved January 20, 2026, from [Link]
-
PubChem - Database Commons. (n.d.). Retrieved January 20, 2026, from [Link]
-
An Introduction to Molecular Dynamics Simulations. (2023, July 10). Retrieved January 20, 2026, from [Link]
-
PubChem | Laurier Library. (2025, August 25). Retrieved January 20, 2026, from [Link]
-
Vina Docking Tutorial. (n.d.). Retrieved January 20, 2026, from [Link]
-
GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025, May 18). YouTube. Retrieved January 20, 2026, from [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). Retrieved January 20, 2026, from [Link]
-
How does one prepare proteins for molecular docking? - Quora. (2021, September 20). Retrieved January 20, 2026, from [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved January 20, 2026, from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 20, 2026, from [Link]
-
Good sources for self-studying Molecular Dynamics Simulation. (2022, January 10). Medium. Retrieved January 20, 2026, from [Link]
-
Molecular Dynamics Simulations - Introduction to Beginners. (2020, May 25). YouTube. Retrieved January 20, 2026, from [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved January 20, 2026, from [Link]
-
How to prepare Protein target for Molecular Docking. (2024, May 9). YouTube. Retrieved January 20, 2026, from [Link]
-
How to prepare materials before protein-peptide or protein-protein docking? (2024, July 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
How to select proteins for molecular docking? : r/bioinformatics. (2020, August 9). Reddit. Retrieved January 20, 2026, from [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
2-(2-Amino-2-phenylethyl)pyridazin-3-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. dockdynamics.com [dockdynamics.com]
- 4. frontiersin.org [frontiersin.org]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChem - Wikipedia [en.wikipedia.org]
- 7. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 8. PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChem - Database Commons [ngdc.cncb.ac.cn]
- 10. PubChem | Laurier Library [library.wlu.ca]
- 11. 2-(2-Amino-2-phenylethyl)pyridazin-3-one | C12H13N3O | CID 62850308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. indico4.twgrid.org [indico4.twgrid.org]
- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 15. rcsb.org [rcsb.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 18. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 25. youtube.com [youtube.com]
- 26. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 31. rasalifesciences.com [rasalifesciences.com]
- 32. researchgate.net [researchgate.net]
- 33. Pharmacophore modeling | PDF [slideshare.net]
A Technical Guide to the Biological Activity Screening of Novel Furyl-Pyridazinone Derivatives
Introduction: The Therapeutic Potential of the Furyl-Pyridazinone Scaffold
The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, known for conferring a wide array of pharmacological activities.[1][2] The incorporation of a furan moiety into the pyridazinone structure introduces unique electronic and steric properties, offering new avenues for molecular interactions with biological targets. This guide provides a comprehensive framework for the systematic biological activity screening of novel furyl-pyridazinone derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial activities—three domains where pyridazinone-based compounds have shown significant promise.[1][2][3] Our approach is grounded in a hierarchical screening cascade, from initial high-throughput viability assays to more complex, mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
Part 1: Anticancer Activity Screening Cascade
The initial and most critical step in evaluating the anticancer potential of novel furyl-pyridazinone derivatives is to assess their general cytotoxicity against a panel of cancer cell lines. A tiered approach, beginning with broad screening and progressing to more specific mechanistic assays, is recommended for efficient resource allocation and robust data generation.
Tier 1: Primary Cytotoxicity Screening (MTT/XTT Assays)
The primary screen aims to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cells. The MTT and XTT assays are reliable, colorimetric methods that measure cellular metabolic activity, which in most cases correlates with cell viability.[4][5][6] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[4][6] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[6]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Prepare serial dilutions of the furyl-pyridazinone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation and Measurement: Incubate the plates for an additional 2-4 hours. Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines from different tissue origins is crucial to identify compounds with broad-spectrum activity or selective toxicity.
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, enabling the detection of both cytotoxic and cytostatic effects.
-
Controls: The vehicle control ensures that the solvent used to dissolve the compounds does not affect cell viability, while the positive control validates the assay's sensitivity.
Data Presentation:
| Derivative | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. PC-3 |
| FPD-001 | 15.2 | 22.5 | 18.9 |
| FPD-002 | 5.8 | 8.1 | 6.5 |
| Doxorubicin | 0.9 | 1.2 | 1.1 |
Tier 2: Mechanistic Elucidation of Anticancer Activity
Compounds demonstrating potent cytotoxicity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action. Pyridazinone derivatives have been reported to inhibit various kinases and induce apoptosis.[9][10][11]
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Kinase Inhibition Assays
Given that many pyridazinone derivatives act as kinase inhibitors, screening against a panel of relevant kinases is a logical next step.[11][14][15] For example, some pyridazinones inhibit VEGFR-2, EGFR, or FER tyrosine kinase.[8][10][11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against EGFR)
-
Reaction Setup: In a 384-well plate, combine the recombinant human EGFR kinase, a specific peptide substrate, and ATP.[16]
-
Compound Addition: Add the furyl-pyridazinone derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for kinase activity.
-
Detection: Use a suitable detection method, such as ADP-Glo™, to quantify the amount of ADP produced, which is inversely proportional to the kinase inhibition.[16]
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each compound against the target kinase.
Workflow for Anticancer Screening:
Caption: A hierarchical workflow for anticancer drug discovery.
Part 2: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and the pyridazinone scaffold is a known anti-inflammatory pharmacophore, often through the inhibition of cyclooxygenase (COX) enzymes or inflammatory cytokines.[17][18][19][20]
Primary Screening: Inhibition of Nitric Oxide (NO) Production
A common initial screen for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[18]
Experimental Protocol: Griess Assay for NO Inhibition
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the furyl-pyridazinone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS with a known inhibitor, e.g., L-NAME).
-
Incubation: Incubate the plates for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Secondary Screening: COX-1/COX-2 Inhibition and Cytokine Profiling
Compounds that show significant NO inhibition should be further evaluated for their effect on key inflammatory mediators.
COX Inhibition Assay
This assay determines the selectivity of the compounds for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is crucial for minimizing gastrointestinal side effects.[20]
-
Enzyme and Substrate Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Inhibition Reaction: Incubate the enzyme with the test compounds before adding the substrate (arachidonic acid).
-
Detection: Measure the product (e.g., Prostaglandin E₂) using an ELISA kit.
-
Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Cytokine Profiling (ELISA)
Measure the effect of the compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[17][18]
Logical Relationship in Anti-inflammatory Screening:
Caption: Screening cascade for anti-inflammatory agents.
Part 3: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel antibiotics.[21] Pyridazinone derivatives have demonstrated promising antibacterial and antifungal activities.[22] A standard approach involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic microbes.
Broth Microdilution Method for MIC Determination
This is a widely used method to quantify the in vitro antimicrobial activity of a compound.[23]
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[24]
-
Compound Dilution: Perform a two-fold serial dilution of the furyl-pyridazinone derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
Data Presentation:
| Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| FPD-001 | >128 | 64 | 128 |
| FPD-002 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Advanced Antimicrobial Screening
For compounds with potent MIC values, further studies can include:
-
Time-Kill Kinetics: To determine if the compound is bacteriostatic or bactericidal.[23]
-
Biofilm Disruption Assays: To assess activity against microbial biofilms, which are often resistant to conventional antibiotics.
-
In Silico Molecular Docking: To predict the potential molecular targets within the microbial cells.[22][25]
Conclusion and Future Directions
This guide outlines a systematic and logical approach to the biological activity screening of novel furyl-pyridazinone derivatives. By employing a hierarchical screening cascade, researchers can efficiently identify and characterize compounds with significant therapeutic potential. The integration of in vitro cellular assays, biochemical assays, and in silico methods provides a robust platform for modern drug discovery. Promising lead compounds identified through this workflow can then be advanced to more comprehensive preclinical studies, including in vivo efficacy and safety evaluations, with the ultimate goal of developing new and effective therapeutic agents.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ProQuest. [Link]
-
Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. Semantic Scholar. [Link]
-
The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. [Link]
-
Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Taylor & Francis. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. PubMed. [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]
-
Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. [Link]
-
Anti‐inflammatory activity of pyridazinones: A review. ResearchGate. [Link]
-
Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]
-
CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC - NIH. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]
-
Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. PubMed. [Link]
-
Synthesis and biological evaluation of some new pyridazinone derivatives. ResearchGate. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. rjptonline.org [rjptonline.org]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]
Unraveling the Mechanism of Action of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one: A Potential Modulator of Inflammatory and Cardiovascular Pathways
An In-Depth Technical Guide to the
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide array of biological activities.[1][2] This technical guide delves into the plausible mechanisms of action for the specific derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. While direct experimental data for this exact molecule is not extensively available in public literature, by examining the well-established activities of structurally related pyridazinones, we can construct a scientifically rigorous and insightful hypothesis regarding its biological targets and downstream effects. This guide will focus on two prominent mechanisms associated with the pyridazinone core: inhibition of cyclooxygenase-2 (COX-2) and modulation of phosphodiesterase (PDE) activity, particularly PDE3. Furthermore, the potential for this compound to interact with GABA-A receptors will be explored.
Introduction to the Pyridazinone Scaffold
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their derivatives are known to possess a diverse range of pharmacological properties, including anti-inflammatory, analgesic, antihypertensive, antiplatelet, and anticancer activities.[3][4] The versatility of the pyridazinone nucleus allows for substitutions at various positions, leading to a broad chemical space for drug discovery and development. The title compound, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, features a furyl group at the 6-position and an aminoethyl side chain at the 2-position, both of which are expected to significantly influence its biological profile.
Postulated Mechanism of Action I: Selective COX-2 Inhibition
A significant body of research has identified pyridazinone derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[5][6][7] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[5] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][8]
The Rationale for COX-2 Inhibition
Given that numerous 6-substituted pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, it is highly probable that 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one also acts as a COX-2 inhibitor.[9][10] The aryl group (in this case, furyl) at the 6-position is a common feature in many reported COX-2 selective pyridazinones.
Signaling Pathway
Caption: Postulated COX-2 inhibitory pathway.
Experimental Validation
The following table outlines key experiments to validate the COX-2 inhibitory activity of the compound.
| Experiment | Purpose | Expected Outcome |
| In Vitro COX-1/COX-2 Inhibition Assay | To determine the IC50 values for both COX isoforms and assess selectivity. | Potent inhibition of COX-2 with a high selectivity index over COX-1.[11] |
| Cell-based Prostaglandin E2 (PGE2) Assay | To measure the inhibition of PGE2 production in cells (e.g., LPS-stimulated RAW 264.7 macrophages). | Dose-dependent reduction in PGE2 levels.[5] |
| In Vivo Carrageenan-Induced Paw Edema Model | To evaluate the anti-inflammatory effect in an animal model. | Significant reduction in paw edema compared to the control group.[8] |
Postulated Mechanism of Action II: Phosphodiesterase (PDE) Inhibition
Pyridazinone derivatives are also well-documented as inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE5.[12][13][14] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various physiological processes, including cardiovascular function.[15]
The Rationale for PDE Inhibition
Several pyridazinone-based compounds have been developed as cardiotonic and vasodilatory agents through their PDE inhibitory activity.[16][17][18] The structural features of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one are consistent with those of known PDE inhibitors, suggesting a potential role in modulating cardiovascular function.
Signaling Pathway
Caption: Postulated PDE3 inhibitory pathway.
Experimental Validation
| Experiment | Purpose | Expected Outcome |
| In Vitro PDE Isozyme Inhibition Assay | To determine the IC50 values against a panel of PDE isozymes. | Selective inhibition of PDE3 and/or PDE5.[19] |
| Isolated Tissue Vasorelaxation Assay | To assess the vasodilatory effect on isolated arterial rings (e.g., rat aorta). | Dose-dependent relaxation of pre-contracted arterial rings.[20] |
| In Vivo Hemodynamic Studies | To evaluate the effects on blood pressure and heart rate in an animal model. | Reduction in blood pressure and potential changes in heart rate. |
Postulated Mechanism of Action III: GABA-A Receptor Modulation
Certain pyridazine derivatives have been shown to interact with GABA-A receptors, acting as antagonists or modulators.[21][22][23] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.
The Rationale for GABA-A Receptor Interaction
The presence of the aminoethyl side chain in 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one bears some structural resemblance to GABA, suggesting a potential interaction with GABA-A receptors. This could lead to modulation of neuronal excitability.
Signaling Pathway
Caption: Postulated GABA-A receptor modulation.
Experimental Validation
| Experiment | Purpose | Expected Outcome |
| Radioligand Binding Assay | To determine the affinity of the compound for the GABA-A receptor. | Displacement of a radiolabeled GABA-A receptor ligand. |
| Electrophysiological Recordings | To measure the effect of the compound on GABA-induced currents in neurons (e.g., using patch-clamp). | Potentiation or inhibition of GABA-induced chloride currents. |
| In Vivo Behavioral Models | To assess the central nervous system effects (e.g., anticonvulsant, anxiolytic). | Changes in seizure threshold or anxiety-related behaviors. |
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a representative method for assessing COX-2 inhibitory activity.
-
Preparation of Reagents:
-
COX-2 enzyme solution
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compound dilutions
-
Assay buffer (e.g., Tris-HCl)
-
-
Assay Procedure:
-
Add assay buffer, heme, and COX-2 enzyme to a 96-well plate.
-
Add the test compound or vehicle control and incubate.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Caption: General workflow for in vitro enzyme inhibition assay.
Conclusion and Future Directions
Based on the extensive literature on pyridazinone derivatives, it is highly plausible that 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one exhibits a multi-target mechanism of action, primarily involving the inhibition of COX-2 and PDE3, with a potential for GABA-A receptor modulation. This multifaceted pharmacological profile suggests its potential as a lead compound for the development of novel anti-inflammatory and cardiovascular agents. Further comprehensive experimental validation is imperative to elucidate the precise mechanism of action and to explore its full therapeutic potential. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising scaffold.
References
-
A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Pyridazinones as selective cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. Available at: [Link]
-
Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. Future Medicine. Available at: [Link]
-
Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed. Available at: [Link]
-
Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. ResearchGate. Available at: [Link]
-
Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. PubMed. Available at: [Link]
-
Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. PubMed. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Some pyridazinone and phthalazinone derivatives and their vasodilator activities. CABI Digital Library. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available at: [Link]
-
Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. Available at: [Link]
-
Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. Available at: [Link]
-
Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. Available at: [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. PubMed. Available at: [Link]
-
A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. PubMed. Available at: [Link]
-
Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. Available at: [Link]
-
Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study. PubMed. Available at: [Link]
-
Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. PubMed. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 5. longdom.org [longdom.org]
- 6. Pyridazinones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 9. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. jaoc.samipubco.com [jaoc.samipubco.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.bau.edu.tr [research.bau.edu.tr]
- 19. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated spectroscopic data (NMR, IR, MS) for the novel compound 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide, drawing upon established principles of spectroscopy and data from closely related pyridazinone analogues. The methodologies and interpretations presented herein are designed to be a robust resource for researchers synthesizing and characterizing this and similar molecules.
Introduction
Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including cardiovascular, analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific compound, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, incorporates a flexible aminoethyl side chain at the N-2 position and a furan ring at the C-6 position, functionalities that suggest potential for novel pharmacological applications. Accurate structural elucidation through spectroscopic methods is a critical and foundational step in the drug discovery and development process for any new chemical entity.
This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We will explore the rationale behind the predicted spectral features and provide standardized protocols for data acquisition, ensuring a self-validating system for experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The assignments presented below are predicted based on the analysis of similar 2,6-disubstituted pyridazin-3(2H)-ones.[5]
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum will exhibit distinct signals for the pyridazinone core, the furyl substituent, and the aminoethyl side chain.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | ~7.0 - 7.2 | d | ~9-10 | Doublet due to coupling with H-5. |
| H-5 | ~7.8 - 8.0 | d | ~9-10 | Doublet due to coupling with H-4, deshielded by the adjacent furan ring. |
| Furyl H-3' | ~6.6 - 6.8 | dd | ~3.5, ~1.8 | Doublet of doublets due to coupling with H-4' and H-5'. |
| Furyl H-4' | ~6.4 - 6.6 | dd | ~3.5, ~0.8 | Doublet of doublets due to coupling with H-3' and H-5'. |
| Furyl H-5' | ~7.6 - 7.8 | dd | ~1.8, ~0.8 | Doublet of doublets, deshielded due to proximity to the pyridazinone ring. |
| N-CH₂ (α) | ~4.2 - 4.4 | t | ~6-7 | Triplet due to coupling with the adjacent CH₂ group. |
| C-CH₂ (β) | ~3.0 - 3.2 | t | ~6-7 | Triplet due to coupling with the N-CH₂ group. |
| NH₂ | ~1.5 - 2.5 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Spectral Data
The carbon NMR will complement the proton data, confirming the carbon skeleton.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (C-3) | ~160 - 165 | Carbonyl carbon. |
| C-4 | ~128 - 132 | |
| C-5 | ~135 - 140 | |
| C-6 | ~145 - 150 | Attached to the furan ring. |
| Furyl C-2' | ~150 - 155 | Point of attachment to the pyridazinone ring. |
| Furyl C-3' | ~110 - 115 | |
| Furyl C-4' | ~112 - 118 | |
| Furyl C-5' | ~142 - 148 | |
| N-CH₂ (α) | ~48 - 52 | |
| C-CH₂ (β) | ~38 - 42 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the presence of the NH₂ group, a D₂O exchange experiment should be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal corresponding to the NH₂ protons will disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is recommended. This will differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following two-dimensional NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the different fragments of the molecule.
-
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is expected to show characteristic absorption bands for the amine, amide, and aromatic rings.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad | Two bands may be observed for the primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O Stretch (Amide) | 1650 - 1680 | Strong | Characteristic of the pyridazinone ring. |
| C=N Stretch | 1600 - 1640 | Medium | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands expected for the pyridazinone and furan rings. |
| N-H Bend (Amine) | 1550 - 1650 | Medium | |
| C-O Stretch (Furan) | 1000 - 1300 | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Caption: Workflow for FTIR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected exact mass of the molecular ion [M]⁺ for C₁₀H₁₁N₃O₂ is 205.0851 g/mol .
-
[M+H]⁺: In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ at m/z 206.0929 is expected to be the base peak.
-
Key Fragmentation Pathways: The fragmentation of pyridazinone derivatives can be complex.[6] Expected fragmentation for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one would likely involve:
-
Loss of the aminoethyl side chain.
-
Cleavage of the furan ring.
-
Ring opening of the pyridazinone core.
-
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) experiments by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
Caption: Workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently elucidate the structure of this novel compound. The provided protocols are based on standard, validated methodologies in the field of analytical chemistry, ensuring the generation of high-quality, reproducible data. This foundational characterization is an indispensable step in advancing the study of this and other new pyridazinone derivatives for potential therapeutic applications.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & El-Sherbeny, M. A. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(23), 5723. [Link]
-
Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5410. [Link]
-
El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
-
Gouda, M. A., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9), 1700093. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9). [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Ather, A. D., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2107. [Link]
-
Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31-40. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
An In-Depth Technical Guide to the X-ray Crystallography of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, a novel pyridazinone derivative. It is intended for researchers, scientists, and drug development professionals who are interested in the structural elucidation of small molecules. This document will detail the entire workflow, from synthesis and crystallization to data collection, structure refinement, and detailed structural analysis, offering field-proven insights and explaining the causality behind experimental choices.
Introduction: The Significance of the Pyridazinone Scaffold and Structural Chemistry
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[4] X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystal, providing a high-resolution 3D picture of electron density and atomic positions.[5] This precise structural information is invaluable in drug design, enabling structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[1][4]
This guide will walk through the crystallographic analysis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, a compound of interest due to the combined pharmacophoric features of the pyridazinone ring, a flexible aminoethyl side chain, and a furyl moiety.
Synthesis and Preparation of High-Purity Material
The successful growth of diffraction-quality single crystals is predicated on the purity of the starting material. The synthesis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one can be approached through established synthetic routes for pyridazinone derivatives.[6][7][8] A plausible synthetic pathway is outlined below.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
A Senior Application Scientist's Perspective on Target Identification and Validation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5][6] This guide focuses on a specific, novel derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, a compound whose therapeutic potential remains largely unexplored. Lacking direct preclinical data, this document provides a comprehensive, experience-driven framework for identifying and validating its potential therapeutic targets. We will dissect the molecule's structural components, hypothesize potential target classes based on established structure-activity relationships (SAR) of related pyridazinones, and detail a rigorous, multi-phase experimental workflow for target deconvolution and mechanistic validation. This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, empowering researchers to confidently navigate the early stages of the drug discovery process.
Introduction: Deconstructing the Molecule and Its Potential
The compound 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is a unique amalgamation of three key chemical moieties, each contributing to its potential pharmacological profile:
-
The Pyridazin-3(2H)-one Core: This heterocyclic scaffold is the foundation of the molecule's activity. Pyridazinone derivatives are well-documented as versatile bioactive agents.[3][5][7] Their ability to be readily functionalized at various positions allows for the fine-tuning of their interaction with biological targets.[1][8][9]
-
The 6-(2-furyl) Group: The presence of an aryl group, in this case, a furan ring, at the C6 position is a common feature in many active pyridazinones. This group can contribute to target affinity and selectivity, often through hydrophobic or aromatic interactions within a binding pocket.
-
The 2-(2-aminoethyl) Side Chain: The substitution at the N2 position is crucial for modulating the compound's properties. An aminoethyl chain introduces a basic, positively chargeable group, which can form key ionic or hydrogen-bond interactions with target proteins, such as kinases or G-protein coupled receptors (GPCRs), and can also significantly influence the molecule's solubility and pharmacokinetic profile.
Given the established activities of related compounds, we can logically hypothesize that 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is a promising candidate for therapeutic development. The primary challenge, and the focus of this guide, is to systematically identify which biological targets it modulates.
Hypothesized Target Classes Based on the Pyridazinone Scaffold
Based on extensive literature on pyridazinone derivatives, we can prioritize several protein families as high-probability targets for our compound of interest.
Inflammatory Pathway Modulators (COX, TNF-α)
Rationale: The pyridazinone core is a well-established framework for anti-inflammatory agents.[1][2][10] Many derivatives function as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or modulate inflammatory cytokine signaling pathways, such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][11] The anti-inflammatory effects are often achieved with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[1][8]
Potential Targets:
-
Cyclooxygenase-2 (COX-2)
-
Tumor Necrosis Factor-alpha (TNF-α)
Phosphodiesterases (PDEs)
Rationale: Pyridazinone-based molecules are potent inhibitors of phosphodiesterases, particularly PDE3, PDE4, and PDE5.[12][13][14] Inhibition of these enzymes increases intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), leading to effects like vasodilation, bronchodilation, and positive inotropy.[13][15] This makes them attractive candidates for treating cardiovascular diseases like congestive heart failure and pulmonary hypertension.[12][13][15]
Potential Targets:
-
Phosphodiesterase 3 (PDE3) - Cardiotonic effects.
-
Phosphodiesterase 4 (PDE4) - Anti-inflammatory effects.
-
Phosphodiesterase 5 (PDE5) - Vasodilatory effects.
Protein Kinases & Cancer-Related Targets
Rationale: A growing body of evidence points to the anticancer properties of pyridazinone derivatives.[15][16][17][18][19] These compounds can exert cytotoxic effects against various cancer cell lines, including leukemia, lung, and breast cancer.[16][19] The mechanisms often involve the inhibition of protein kinases (e.g., B-Raf), PARP enzymes, or tubulin polymerization, leading to cell cycle arrest and apoptosis.[15][20]
Potential Targets:
A Phased Experimental Workflow for Target Identification and Validation
The following workflow provides a logical progression from broad, unbiased screening to specific, hypothesis-driven validation. This structure maximizes efficiency and ensures that resources are focused on the most promising therapeutic avenues.
Caption: Phased workflow for target identification and validation.
Phase 1: Broad Target Discovery
Objective: To cast a wide net and identify a preliminary list of potential protein targets.
Methodology 1: In Silico Target Prediction
-
Causality: Before committing to expensive wet-lab experiments, computational methods can predict potential targets based on the chemical structure's similarity to known ligands. This is a cost-effective way to generate initial hypotheses and guide the design of screening panels.
-
Protocol:
-
Obtain the 2D structure or SMILES string for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.
-
Submit the structure to publicly available target prediction web servers like SwissTargetPrediction or PharmMapper.
-
Analyze the results, which typically provide a ranked list of potential targets based on a probability score.
-
Cross-reference these predictions with the hypothesized target classes (Section 2) to identify high-priority candidates.
-
Methodology 2: High-Throughput Screening (HTS)
-
Causality: In silico methods are predictive; HTS provides the first experimental evidence of a direct interaction between the compound and a panel of purified proteins (e.g., kinases) or cell lines expressing specific receptors.
-
Protocol (Example: Kinase Panel Screen):
-
Assay Principle: Utilize a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) assay format that measures the activity of each kinase in the panel.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A typical screening concentration is 10 µM.
-
Assay Execution:
-
Dispense the kinase, its specific substrate, and ATP into a multi-well plate.
-
Add the test compound (or DMSO vehicle control).
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a stop solution and measure the signal (radioactivity or fluorescence).
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common hit threshold is >50% inhibition.
-
| Hypothetical HTS Data (10 µM Screen) | |
| Target | % Inhibition |
| Kinase A | 8% |
| Kinase B | 92% |
| COX-2 | 75% |
| PDE3 | 68% |
| PDE4 | 15% |
| PDE5 | 85% |
| This table illustrates potential primary hits from an initial screen. |
Phase 2: Target Engagement & Deconvolution
Objective: To confirm that the "hits" from Phase 1 are genuine targets that the compound binds to directly within a more biologically relevant cellular environment.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
-
Causality: This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. CETSA provides powerful evidence of direct target engagement inside intact cells, distinguishing it from artifacts that can occur in biochemical assays.
-
Protocol:
-
Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line for a kinase hit) and treat with the test compound or a vehicle control.
-
Heating: Aliquot the cell lysates into a PCR plate and heat them across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Detection: Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle indicates target stabilization and therefore, binding.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Mechanistic & Functional Validation
Objective: To quantify the compound's potency and confirm that target engagement translates into a functional cellular response.
Methodology 1: Biochemical IC50 Determination
-
Causality: After confirming binding, it is essential to determine the compound's potency. The IC50 value (the concentration required to inhibit 50% of the target's activity) is a critical parameter for ranking compounds and predicting therapeutic dose.
-
Protocol (Example: PDE5 Assay):
-
Prepare a serial dilution of the test compound (e.g., 100 µM to 1 nM).
-
In a multi-well plate, combine recombinant human PDE5 enzyme with its substrate, cGMP.
-
Add the diluted compound or vehicle control.
-
Incubate to allow the reaction to proceed.
-
Use a detection kit (e.g., a fluorescence polarization-based assay) to measure the amount of remaining cGMP.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Methodology 2: Cell-Based Functional Assays
-
Causality: A potent biochemical inhibitor must also be effective in a cellular context, where it has to cross the cell membrane and engage its target amidst a complex proteome. This step validates the biological consequence of target engagement.
-
Protocol (Example: TNF-α Release Assay):
-
Cell Model: Use a cell line like THP-1 monocytes, which can be differentiated into macrophage-like cells.
-
Stimulation: Pre-treat the cells with serial dilutions of the test compound.
-
Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Detection: After an incubation period, collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit.
-
Analysis: Calculate the IC50 for the inhibition of TNF-α release.
-
Methodology 3: Downstream Pathway Analysis
-
Causality: To confirm the mechanism of action, we must verify that the compound modulates the signaling pathway downstream of the intended target.
-
Protocol (Example: PI3K/Akt Pathway):
-
Treat a relevant cancer cell line with the compound at various concentrations and time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for the phosphorylated (active) forms of key downstream proteins (e.g., p-Akt, p-S6K) and their total protein counterparts.
-
A dose-dependent decrease in the ratio of phosphorylated to total protein confirms that the compound is inhibiting the pathway as expected.
-
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Forward Outlook
The compound 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one stands as a promising but uncharacterized molecule. Its chemical structure, rooted in the pharmacologically privileged pyridazinone scaffold, strongly suggests potential therapeutic value in areas such as inflammation, cancer, or cardiovascular disease. The lack of existing data necessitates a structured, hypothesis-driven approach to drug discovery.
By implementing the phased workflow detailed in this guide—progressing from broad, in silico and high-throughput screening to rigorous target engagement and functional validation—researchers can systematically and efficiently deconvolve its mechanism of action. This methodical process, which emphasizes the causal logic behind each experimental step, provides a robust framework for identifying and validating its primary therapeutic targets, thereby paving the way for advanced preclinical development.
References
A comprehensive list of references will be compiled based on the specific literature identified and cited throughout the research and validation process. The following are representative examples of the types of authoritative sources that would be included:
-
Gomaa, A. M., & El-Sayed, M. A. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
-
Cantini, N., Schepetkin, I. A., Danilenko, N. V., et al. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 26(23), 7129. [Link]
-
Request PDF. (n.d.). Anti‐inflammatory activity of pyridazinones: A review. ResearchGate. [Link]
-
Kaur, H., & Kumar, V. (2022). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Targets, 23(1), 54-72. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2010). Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266–271. [Link]
-
Scholarena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). [Link]
-
Semantic Scholar. (n.d.). Anti‐inflammatory activity of pyridazinones: A review. [Link]
-
Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Boshra, A. S. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(26), 2371–2398. [Link]
-
Crocetti, L., & Giovannoni, M. P. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(23), 7322. [Link]
-
El Malah, T., Nour, H. F., Dehbi, O., et al. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Current Organic Chemistry, 22(23), 2300-2307. [Link]
-
Karaduman, R., Islam, M. A., Acar, Ç., et al. (2024). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Pharmaceuticals, 17(5), 617. [Link]
-
Hu, T., Stearns, B. A., Campbell, B. T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031–2034. [Link]
-
Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Applied Organometallic Chemistry. [Link]
-
Crocetti, L., & Giovannoni, M. P. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]
-
Connolly, S., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]
-
Al-Ostath, R. A., Al-Qaisi, Z. A., & El-Abadelah, M. M. (2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Synthesis, 20(10), 1148–1167. [Link]
-
Sharma, P., & Sharma, R. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(10), 1168–1184. [Link]
-
ResearchGate. (n.d.). Some therapeutic drugs with pyridazinone core. [Link]
-
ResearchGate. (n.d.). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. [Link]
-
Abdel-Mottaleb, Y., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(12), e2000213. [Link]
-
Purohit, A., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(10), 2954–2970. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. [Link]
-
Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Gomha, S. M., et al. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(12), 2056. [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
ResearchGate. (n.d.). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. [Link]
-
Al-Zahrani, F. A., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5427. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2 H )-ones as Potent and Safer Anti-inflammatory and Analgesic Agents. [Link]
Sources
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. sarpublication.com [sarpublication.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarena.com [scholarena.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Pyridazinone Compounds for Researchers, Scientists, and Drug Development Professionals.
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent structural features and facile functionalization have propelled the development of a vast array of biologically active compounds.[2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyridazinone derivatives, offering insights into the chemical nuances that govern their therapeutic efficacy across various disease areas. We will delve into the key structural modifications that modulate their activity as anti-inflammatory, anticancer, cardiovascular, and antimicrobial agents, supplemented with detailed experimental protocols and visual guides to facilitate a deeper understanding of this versatile scaffold.
The Enduring Appeal of the Pyridazinone Scaffold
The pyridazinone core's appeal lies in its unique combination of properties. The presence of two nitrogen atoms imparts a degree of polarity and hydrogen bonding capability, crucial for molecular recognition by biological targets.[3] The carbonyl group on the pyridazinone ring further enhances its ability to participate in hydrogen bonding interactions.[2] Moreover, the ring system is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][4] This adaptability has enabled the development of pyridazinone derivatives that can selectively target a diverse range of enzymes and receptors.[5][6]
Deciphering the Structure-Activity Relationship: A Therapeutic Area Perspective
The biological activity of pyridazinone derivatives is intricately linked to the nature and position of substituents on the core ring. Understanding these relationships is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Pyridazinone derivatives have emerged as a promising class of non-steroidal anti-inflammatory drugs (NSAIDs), with many exhibiting selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[7][8] This selectivity is a key objective in NSAID development, as it is associated with a reduced risk of gastrointestinal side effects.[8]
The SAR for COX-2 inhibition by pyridazinone compounds reveals several key trends:
-
Substitution at the N-2 position: N-substitution is crucial for potent COX-2 inhibitory activity.[8] Increasing the size of the substituent at this position generally enhances potency.[8]
-
Aryl substituents at the C-6 position: The presence of an aryl group at the C-6 position is a common feature of active compounds. Modifications to this aryl ring can significantly impact activity. For instance, compounds with a p-sulfamylphenyl or p-methanesulfonylphenyl group often exhibit high COX-2 selectivity.[7]
-
Substituents at the C-4 and C-5 positions: Halogenation at the C-4 and C-5 positions has been shown to yield compounds with good analgesic activity and reduced ulcerogenic side effects.[2]
Table 1: SAR of Pyridazinone Derivatives as COX-2 Inhibitors
| Compound | R1 (at N-2) | R2 (at C-6) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | - | - | 0.35 | 37.03 | [9] |
| Indomethacin | - | - | 0.42 | 0.50 | [9] |
| Compound 4c | H | 4-Chlorophenyl | 0.26 | - | [7] |
| Compound 6b | H | 4-Methoxyphenyl | 0.18 | 6.33 | [7] |
| Compound 5a | Substituted Phenyl | 4-Methoxyphenyl | 0.77 | 16.70 | [9] |
| Compound 5f | Substituted Phenyl | 4-Chlorophenyl | 1.89 | 13.38 | [9] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Caption: Key SAR features of pyridazinone-based COX-2 inhibitors.
Anticancer Activity: Targeting VEGFR-2 and Other Kinases
The pyridazinone scaffold has also proven to be a valuable template for the development of anticancer agents, with many derivatives targeting key signaling pathways involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][10]
Key SAR insights for the anticancer activity of pyridazinones include:
-
Diarylurea Moiety: The incorporation of a diarylurea moiety, often as a surrogate for the structure of sorafenib, has led to potent VEGFR-2 inhibitors.[3]
-
Linker between Pyridazinone and Aryl Groups: The nature of the linker connecting the pyridazinone core to other aromatic systems is critical. Thiourea linkers have been shown to be important for B-Raf affinity.[5]
-
Substitution on the Phenyl Rings: Substitutions on the phenyl rings of the diarylurea moiety can significantly influence both anticancer and antimicrobial activities.[3]
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound | Target | Cell Line | GI50 (µM) | Reference |
| Compound 43 | Tubulin | PANC-1 (Pancreatic) | 2.9 | [5] |
| Compound 43 | Tubulin | PACA-2 (Pancreatic) | 2.2 | [5] |
| Compound 10l | VEGFR-2 | A549 (Lung) | Induces G0-G1 arrest | [3] |
| Compound 17a | VEGFR-2 | Various | Potent Inhibition | [3] |
graph SAR_Anticancer { layout=sfdp; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];Pyridazinone [label="Pyridazinone Core", fillcolor="#4285F4"]; Diarylurea [label="Diarylurea Moiety", fillcolor="#34A853"]; Linker [label="Linker (e.g., Thiourea)", fillcolor="#EA4335"]; Phenyl_Subs [label="Substitutions on Phenyl Rings", fillcolor="#FBBC05"]; VEGFR2_Inhibition [label="VEGFR-2 Inhibition", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Anticancer_Activity [label="Anticancer Activity", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
Pyridazinone -> Diarylurea [label="Bioisosteric Replacement"]; Diarylurea -> Linker; Linker -> Phenyl_Subs; Phenyl_Subs -> VEGFR2_Inhibition; VEGFR2_Inhibition -> Anticancer_Activity; }
Caption: SAR of pyridazinone derivatives as anticancer agents.
Cardiovascular Activity: A Multifaceted Approach
Pyridazinone derivatives have demonstrated a range of cardiovascular effects, including positive inotropic, antihypertensive, and antiplatelet activities.[1][5]
-
Positive Inotropic and Vasodilatory Effects: Many 4,5-dihydro-3(2H)-pyridazinones act as potent positive inotropes and vasodilators, often through the inhibition of phosphodiesterase-III (PDE-III).[1] The substitution pattern on the pyridazinone ring and the aryl group at the C-6 position are critical for these activities.[1][4]
-
Antihypertensive Activity: Some pyridazinone derivatives exhibit antihypertensive effects by acting as angiotensin-converting enzyme (ACE) inhibitors. The incorporation of free amino and carboxylic acid groups can enhance ACE inhibitory activity.[11]
-
Antiplatelet Activity: Certain pyridazinone compounds have been shown to inhibit platelet aggregation.[1]
Antimicrobial Activity: A Growing Area of Interest
The pyridazinone scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against a range of bacteria and fungi.[6][12][13]
-
Gram-Positive and Gram-Negative Activity: Different substitutions on the pyridazinone ring can confer activity against both Gram-positive and Gram-negative bacteria.[6] For example, specific substitutions have yielded compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Antifungal Activity: Some pyridazinone derivatives have demonstrated significant antifungal activity, for instance, against Candida albicans.[12]
Experimental Protocols: A Practical Guide
To facilitate further research and development of pyridazinone-based compounds, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives
This protocol describes a general and widely used method for the synthesis of the 4,5-dihydropyridazin-3(2H)-one core.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of the appropriate aromatic compound (e.g., anisole) and succinic anhydride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add anhydrous aluminum chloride portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-aroylpropionic acid.
Step 2: Cyclocondensation
-
Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent (e.g., ethanol or acetic acid) for several hours.[14][15][16]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative.[14][15][16]
Caption: General synthetic workflow for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of pyridazinone derivatives against COX enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid, in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well of a 96-well plate.
-
Add the test compound or reference inhibitor to the appropriate wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., stannous chloride).
-
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to assess the ability of pyridazinone compounds to inhibit VEGFR-2 kinase activity.[17][18][19]
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in kinase assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., sorafenib) in a suitable solvent.
-
Assay Procedure:
-
Add the kinase assay buffer, VEGFR-2 enzyme, and the test compound or reference inhibitor to the wells of a 96-well plate.
-
Pre-incubate the plate at room temperature for a specified time.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection: Add a detection reagent (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Sources
- 1. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones ...: Ingenta Connect [ingentaconnect.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. raco.cat [raco.cat]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
The Discovery and Synthesis of Aminoethyl-Pyridazinone Analogs: A Technical Guide for Drug Development Professionals
Abstract
The pyridazinone scaffold has long been recognized as a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] This technical guide provides an in-depth exploration of a specific, promising subclass: aminoethyl-pyridazinone analogs. We will delve into the rationale behind their design, detailed synthetic methodologies, robust protocols for biological evaluation, and an analysis of their structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers and scientists actively engaged in the discovery and development of novel therapeutics.
Introduction: The Pyridazinone Core and the Rationale for Aminoethyl Analogs
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists due to their remarkable therapeutic potential.[2] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[3][4] The versatility of the pyridazinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[5]
The introduction of an aminoethyl side chain at the N2 position of the pyridazinone core is a strategic design element rooted in the principles of bioisosterism and pharmacophore modeling.[2][6] This modification can significantly impact a molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile. The primary amine, in particular, can serve as a crucial interaction point with biological targets, potentially enhancing binding affinity and selectivity. This guide will focus on two key therapeutic areas where aminoethyl-pyridazinone analogs have shown considerable promise: oncology and inflammatory diseases.
Synthesis of Aminoethyl-Pyridazinone Analogs: A Step-by-Step Protocol
The synthesis of aminoethyl-pyridazinone analogs can be approached through a multi-step sequence, beginning with the construction of the core pyridazinone heterocycle, followed by the strategic introduction of the aminoethyl side chain. The following protocol provides a detailed, self-validating methodology for the synthesis of a representative analog, 2-(2-aminoethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Synthesis of the Pyridazinone Core: 6-phenyl-4,5-dihydropyridazin-3(2H)-one
The foundational pyridazinone ring is typically synthesized via the condensation of a γ-ketoacid with hydrazine hydrate.[7]
Experimental Protocol:
-
Step 1: Preparation of β-Benzoylpropionic Acid: To a stirred solution of benzene (100 mL) and succinic anhydride (10.0 g, 0.1 mol) at 0-5 °C, add anhydrous aluminum chloride (26.7 g, 0.2 mol) portion-wise over 30 minutes.
-
Step 2: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Step 3: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Step 4: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Step 5: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield β-benzoylpropionic acid as a white solid.
-
Step 6: Cyclization to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one: To a solution of β-benzoylpropionic acid (17.8 g, 0.1 mol) in ethanol (200 mL), add hydrazine hydrate (5.0 mL, 0.1 mol).
-
Step 7: Reflux the reaction mixture for 4 hours.
-
Step 8: Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Step 9: Wash the solid with cold ethanol and dry under vacuum to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
N-Alkylation with a Protected Aminoethyl Group
The introduction of the aminoethyl side chain is achieved through N-alkylation of the pyridazinone core. To prevent unwanted side reactions with the primary amine, a protected form of the alkylating agent is used.
Experimental Protocol:
-
Step 1: To a stirred suspension of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (17.4 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in anhydrous dimethylformamide (DMF, 200 mL), add 2-(Boc-amino)ethyl bromide (24.6 g, 0.11 mol).
-
Step 2: Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Step 3: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Step 5: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Step 6: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield tert-butyl (2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl)carbamate.
Deprotection to Yield the Final Aminoethyl-Pyridazinone Analog
The final step involves the removal of the Boc protecting group to furnish the desired primary amine.
Experimental Protocol:
-
Step 1: Dissolve the purified protected intermediate (0.1 mol) in a solution of 4M HCl in 1,4-dioxane (100 mL).
-
Step 2: Stir the reaction mixture at room temperature for 2 hours.
-
Step 3: Monitor the deprotection by TLC.
-
Step 4: Upon completion, remove the solvent under reduced pressure.
-
Step 5: Triturate the resulting solid with diethyl ether to obtain the hydrochloride salt of 2-(2-aminoethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one as a white solid.
Caption: Workflow for biological evaluation of the analogs.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The systematic modification of the aminoethyl-pyridazinone scaffold and the subsequent evaluation of biological activity allow for the elucidation of the structure-activity relationship (SAR). This provides critical insights for the rational design of more potent and selective analogs.
Key SAR Observations:
-
The Aminoethyl Side Chain: The presence and nature of the aminoethyl group are often crucial for activity. The primary amine can act as a key hydrogen bond donor, interacting with specific residues in the target protein's binding pocket. [8]* Substitution on the Phenyl Ring: Modifications to the 6-phenyl ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its binding affinity.
-
The Pyridazinone Core: The core heterocycle itself is a critical pharmacophoric element. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental to its biological activity. [9] Mechanistic Insights:
-
As Anticancer Agents: Aminoethyl-pyridazinone analogs may exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, or induction of apoptosis. [3]* As Anti-inflammatory Agents: The primary mechanism of anti-inflammatory action for many pyridazinone derivatives is the inhibition of PDE4. [10]By increasing intracellular cAMP levels, these compounds can suppress the production of pro-inflammatory cytokines. [11]
Caption: PDE4 inhibition by aminoethyl-pyridazinone analogs.
Conclusion and Future Directions
Aminoethyl-pyridazinone analogs represent a promising class of compounds with significant potential for the development of novel therapeutics in oncology and inflammatory diseases. The synthetic routes are well-established, and robust in vitro assays are available for their biological evaluation. Future research should focus on the optimization of the lead compounds through iterative cycles of design, synthesis, and testing. Further exploration of their mechanism of action and in vivo efficacy will be crucial for their translation into clinical candidates.
References
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
-
3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific. [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]
-
CPharmacophore features for the pyridazin3-ones PDE4-inhibitors. Green... ResearchGate. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents. Wiley Online Library. [Link]
-
Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PMC - PubMed Central. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
-
2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Thieme. [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. [Link]
-
Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. PMC - NIH. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones D and... ResearchGate. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]
-
Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Sci-Hub. [Link]
-
Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. Semantic Scholar. [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PMC - NIH. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link]
-
Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. PubMed. [Link]
- CN101654432B - Method for N-alkylation of 2-pyridone.
-
The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]
-
N-Nitrosomethyl-2-chloroethylamine. PubChem. [Link]
-
2-Chloroethylamine. PubChem. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. ctppc.org [ctppc.org]
- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. brieflands.com [brieflands.com]
- 11. Sci-Hub: are you are robot? [sci-hub.box]
Methodological & Application
Application and Protocol Guide for the Use of Pyridazinone-Based Compounds in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1] Derivatives of pyridazin-3(2H)-one have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2][3][4] This broad spectrum of activity stems from the ability of the pyridazinone structure to interact with a diverse range of biological targets, including various enzymes and receptors.[1][4]
This document provides a detailed guide for the use of a representative pyridazinone derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one, in a cell culture setting. While specific data on this particular analogue is limited, the protocols outlined below are based on the established activities of the broader pyridazinone class, particularly their recognized potential as anticancer agents.[2][5][6] Researchers can adapt these methodologies to investigate the specific effects of this and other related compounds.
Proposed Mechanism of Action: Targeting Kinase Signaling in Cancer Cells
Many pyridazinone derivatives have been shown to exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] One of the well-documented targets for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors rely on for growth and metastasis.
Furthermore, some pyridazinone derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells.[2][5] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as upregulating the pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5]
The following diagram illustrates a plausible signaling pathway that could be targeted by this compound, based on the known activities of related compounds.
Caption: Proposed mechanism of action for a pyridazinone derivative.
Experimental Protocols
The following section provides detailed protocols for the initial characterization of this compound in a cell culture model.
Preparation of Stock Solutions
Proper preparation of the compound stock solution is critical for accurate and reproducible results.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage | -20°C, protected from light |
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Maintenance
The choice of cell line will depend on the research question. For investigating anticancer properties, human cancer cell lines such as A549 (non-small cell lung cancer), MDA-MB-231 (breast cancer), or U87-MG (glioblastoma) are commonly used.[6]
General Cell Culture Conditions:
-
Media: Use the recommended medium for your specific cell line (e.g., DMEM or RPMI-1640).[7]
-
Supplements: Typically, media is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 70-80% confluency to maintain them in the exponential growth phase.
Determining Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo [mdpi.com]
- 7. protocols.io [protocols.io]
Analytical methods for quantification of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one in biological samples
An Application Guide to the Bioanalysis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of this compound, a novel heterocyclic compound of interest, in biological matrices such as human plasma and urine. Recognizing the critical need for robust and reliable bioanalytical data in drug development, this guide is designed for researchers, scientists, and professionals in pharmacology and clinical development. We move beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the described protocols are not only effective but also fundamentally sound and compliant with global regulatory standards. Detailed, field-tested protocols for sample preparation, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. This guide is grounded in the principles of bioanalytical method validation as outlined by the FDA and the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction: The Analytical Imperative for a Novel Pyridazinone Derivative
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[5][6] The specific molecule, this compound, incorporates several key structural features: a pyridazinone ring system, a furan moiety, and an aminoethyl side chain. These features suggest potential for UV absorbance (due to the conjugated ring systems) and specific acid-base properties (due to the primary amine) that can be leveraged for extraction and chromatographic separation.
Accurate quantification of this molecule in biological samples is paramount for elucidating its pharmacokinetic (PK) and toxicokinetic (TK) profiles, which are foundational to any drug development program.[7] The methods detailed herein are designed to provide the accuracy, precision, and sensitivity required to support regulatory submissions and critical decision-making from preclinical research through all phases of clinical trials.[2]
The Foundation: Bioanalytical Method Validation (BMV)
Before any analytical method can be used to generate data for regulatory submission, it must undergo a rigorous validation process to prove it is fit for purpose.[2][7] This process establishes through objective evidence that the method consistently and reliably measures the analyte concentration.[1] Our protocols are designed with the end goal of meeting the stringent criteria set forth in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[1][3][4][8]
Key validation parameters that must be assessed include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of endogenous matrix components or other potential interferents.[9]
-
Accuracy: The closeness of the measured value to the true nominal concentration.[10]
-
Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%).[10]
-
Calibration Curve: The response-concentration relationship, defining the range of reliable quantification.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[11]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[9]
Caption: Bioanalytical Method Validation Workflow.
Sample Preparation: Isolating the Analyte from Complex Matrices
Biological samples like blood, plasma, and urine are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with analysis.[12][13] A robust sample preparation strategy is crucial for removing these interferences, concentrating the analyte, and ensuring method reliability.[14]
Causality of Method Choice:
-
Protein Precipitation (PPT): The fastest and simplest technique. It is often used in early discovery phases where speed is prioritized. However, it provides the "dirtiest" extract, as many endogenous small molecules remain soluble, potentially causing ion suppression in MS analysis.[13][15]
-
Liquid-Liquid Extraction (LLE): A more selective technique that separates the analyte from the aqueous biological matrix into an immiscible organic solvent. By adjusting the pH of the aqueous phase to be >9, the basic aminoethyl group on the analyte will be deprotonated, increasing its neutrality and enhancing its partitioning into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This provides a much cleaner sample than PPT.[16][17]
-
Solid-Phase Extraction (SPE): The most powerful and selective technique. SPE uses a solid sorbent to retain the analyte while interferences are washed away. For the target compound, a mixed-mode cation exchange SPE cartridge could be ideal. The sorbent would retain the analyte via hydrophobic interactions and, after a wash step, the positively charged (protonated) amine could be strongly retained by the cation exchange functional group, allowing for very specific elution and an exceptionally clean final extract. This is the preferred method for high-sensitivity LC-MS/MS assays.[14][15][16]
Caption: Comparison of Sample Preparation Workflows.
Definitive Quantification: Protocols and Methodologies
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle & Rationale: This technique separates compounds based on their interaction with a stationary phase (the column) and a mobile phase.[18] HPLC-UV is a robust and cost-effective method suitable for compounds with a strong chromophore. The conjugated pyridazinone and furan rings in the target analyte are expected to absorb strongly in the UV range, making this an excellent choice for studies where analyte concentrations are expected to be in the mid-to-high ng/mL range or higher.[19][20]
-
Detailed Protocol:
-
Sample Preparation: Use Protein Precipitation for speed or Liquid-Liquid Extraction for cleaner samples. Evaporate the final extract to dryness and reconstitute in 100 µL of mobile phase.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength; likely to be around 254 nm or 280 nm.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the nominal concentration of the prepared standards. Determine the concentration of the analyte in unknown samples by interpolation from the linear regression of the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle & Rationale: LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[1][21][22] It couples the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer. The instrument isolates the analyte's parent ion, fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for quantification at the pg/mL level.[23][24] This method is required for most clinical PK studies.
-
Detailed Protocol:
-
Sample Preparation: Solid-Phase Extraction (SPE) is strongly recommended to achieve the cleanest extract and minimize matrix effects.[25] An internal standard (ideally a stable-isotope labeled version of the analyte) must be added at the beginning of the extraction process.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B, ramp to 98% B over 3 minutes, hold for 1 minute, return to 2% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+). The aminoethyl group will readily accept a proton.
-
Analyte Tuning: Infuse a standard solution of the analyte to determine the precursor ion (the protonated molecule, [M+H]⁺) and optimize fragmentation to find the most intense and stable product ion.
-
Hypothetical MRM Transition:
-
Molecular Formula: C₁₂H₁₃N₃O₂
-
Molecular Weight: 231.25 g/mol
-
Precursor Ion [M+H]⁺:m/z 232.1
-
Product Ion: To be determined experimentally (e.g., a fragment corresponding to the loss of the aminoethyl side chain or cleavage of the furan ring).
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the prepared standards. This ratio corrects for any variability during sample preparation and injection.
-
Data Summary and Performance Characteristics
The following tables summarize the expected performance characteristics for the described methods and the universally accepted validation criteria.
Table 1: Typical Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 5 - 20 ng/mL | 0.05 - 0.5 ng/mL |
| Linear Range | 20 - 5000 ng/mL | 0.1 - 200 ng/mL |
| Intra- & Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | within ±10% | within ±15% |
Table 2: FDA/ICH Acceptance Criteria for Method Validation [1][2][8]
| Parameter | Acceptance Criteria |
|---|---|
| Calibration Curve | ≥ 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (QC Samples) | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (QC Samples) | %CV ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix |
| Stability (Freeze-Thaw, Bench-Top, etc.) | Mean concentration of stability QCs must be within ±15% of nominal |
Senior Scientist Insights and Concluding Remarks
The choice between HPLC-UV and LC-MS/MS is driven by the required sensitivity and the stage of drug development. HPLC-UV serves as an excellent workhorse for early-stage formulation analysis or preclinical studies where dosing is high. However, for clinical pharmacology studies, particularly for characterizing the terminal elimination phase of a drug's PK profile, the sensitivity and specificity of LC-MS/MS are non-negotiable.
Critical Recommendation: For any LC-MS/MS-based method intended for regulatory submission, the use of a stable-isotope labeled (SIL) internal standard (e.g., containing ²H or ¹³C atoms) is the industry best practice. A SIL internal standard co-elutes with the analyte and behaves identically during extraction and ionization, providing the most effective correction for matrix effects and ensuring the highest possible data quality.
This guide provides the strategic framework and detailed protocols necessary to develop and validate robust analytical methods for this compound. By adhering to these principles and meticulously validating the chosen method against regulatory standards, researchers can generate high-quality, defensible data to confidently advance their drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA.europa.eu. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AAPS. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. EMA.europa.eu. [Link]
-
Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. SciTechnol. [Link]
-
BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. [Link]
-
FDA. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH.org. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. [Link]
-
BioPharma Services. (n.d.). Bioanalytical Method Development: Blood Specimen. BioPharma.com. [Link]
-
Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. (2023). PMC - NIH. [Link]
-
Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
-
Hayes, A. G., et al. (1984). Determination of 4,5-dihydro-6-[4-(1H-imidazol-1-yl) phenyl]-3(2H)-pyridazinone hydrochloride, a new cardiotonic, in plasma and urine by reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix.com. [Link]
-
Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). MDPI. [Link]
-
Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. (2024). PMC - NIH. [Link]
-
Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. (2023). NIH. [Link]
-
Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. (n.d.). Pakistan Journal of Medical & Health Sciences. [Link]
-
A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine. (n.d.). MDPI. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]
-
Simultaneous HPLC-F analysis of three recent antiepileptic drugs in human plasma. (n.d.). Semantic Scholar. [Link]
-
A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. (2024). PMC - PubMed Central. [Link]
-
A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (n.d.). PMC - PubMed Central. [Link]
-
Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. (n.d.). ResearchGate. [Link]
-
Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots. (n.d.). ResearchGate. [Link]
-
3(2H)-Pyridazinone. (n.d.). PubChem. [Link]
-
Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Amanote Research. [Link]
-
Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. (n.d.). Drug Testing and Analysis. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. [Link]
-
2-(2-Amino-2-phenylethyl)pyridazin-3-one. (n.d.). PubChem. [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. (n.d.). Arabian Journal of Chemistry. [Link]
-
Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. (2023). MDPI. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. worldwide.com [worldwide.com]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. ijisrt.com [ijisrt.com]
- 16. scitechnol.com [scitechnol.com]
- 17. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pjmhsonline.com [pjmhsonline.com]
- 21. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Efficacy Testing of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
Abstract
This document provides a comprehensive guide for the development of assays to test the efficacy of the novel compound, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one. The pyridazinone scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] Given the structural novelty of the 2-(2-aminoethyl) and 6-(2-furyl) substitutions, a systematic, multi-tiered approach is essential to elucidate its specific mechanism of action and therapeutic potential. This guide details a strategic workflow, from initial broad-based screening to in-depth mechanistic studies, providing researchers with the rationale and step-by-step protocols to rigorously evaluate this compound.
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] These include, but are not limited to, inhibition of enzymes such as phosphodiesterase 4 (PDE4) in inflammatory pathways, vascular endothelial growth factor receptor 2 (VEGFR-2) in angiogenesis, and various kinases involved in cell signaling.[3][4] Furthermore, pyridazinone-based compounds have been investigated as anticancer agents that can induce apoptosis and cell cycle arrest, as well as for their cardiovascular effects as vasodilators.[5][6]
The subject of this guide, this compound, presents a unique combination of functional groups. The furan ring is a known bioisostere for phenyl and thiophene rings and can be involved in crucial hydrogen bonding and hydrophobic interactions with biological targets. The aminoethyl side chain introduces a basic and flexible moiety that can interact with acidic residues in protein binding pockets. This unique structure necessitates a comprehensive and logical assay development strategy to uncover its therapeutic promise.
A Multi-Tiered Strategy for Efficacy Testing
We propose a three-tiered approach to systematically characterize the bioactivity of this compound. This strategy is designed to efficiently progress from broad, high-level screening to specific, hypothesis-driven mechanistic studies.
Caption: Tiered approach for efficacy testing.
Tier 1: Primary Bioactivity Screening
The initial step is to determine if the compound exhibits any general cytotoxic or antiproliferative effects. This provides a broad overview of its potency and potential therapeutic window.
-
Rationale: Many pyridazinone derivatives have shown promise as anticancer agents.[4][7] A broad screening against a panel of diverse cancer cell lines, such as the NCI-60 panel, can quickly identify cancer types that are particularly sensitive to the compound. This data is crucial for directing further investigation.
-
Key Experiments:
-
Cytotoxicity Screening: Utilize the NCI-60 Human Tumor Cell Line Screen or a similar in-house panel. This provides data on the compound's growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) across a wide range of cancer types.
-
Cell Proliferation Assays: For initial in-house screening, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assays are cost-effective and reliable for measuring cell viability and proliferation.[4][8]
-
Tier 2: Target Deconvolution and Functional Assays
Based on the results from Tier 1 and the known activities of the pyridazinone scaffold, this tier aims to identify the compound's molecular target(s) and functional effects.
-
Rationale: Pyridazinone derivatives are known to inhibit a variety of enzymes and receptors.[6][9] If the compound shows significant anticancer activity, a broad kinase screen is a logical next step, as many pyridazinones are kinase inhibitors.[4][10] Given the common anti-inflammatory properties of this class, assessing its effect on inflammatory pathways is also warranted.[3][11]
-
Key Experiments:
-
Broad Kinase Profiling: Services like DiscoverX's KINOMEscan™ can assess the compound's binding affinity against hundreds of kinases, providing a detailed map of its selectivity.
-
Anti-inflammatory Assays: Measure the compound's ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated immune cells like macrophages (e.g., THP-1 cells).[11]
-
Phosphodiesterase (PDE) Inhibition Assays: Given that some pyridazinones are potent PDE4 inhibitors, it is worthwhile to screen for activity against a panel of PDE enzymes.[3]
-
Tier 3: Mechanism of Action (MoA) Elucidation
Once a primary target or pathway is identified, this tier focuses on detailed mechanistic studies to understand how the compound exerts its effects at a cellular level.
-
Rationale: Confirming the mechanism of action is critical for further drug development. If the compound is cytotoxic, it is important to determine if it induces apoptosis or causes cell cycle arrest. Validating the engagement of the identified target in a cellular context is also a key step.
-
Key Experiments:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.
-
Cell Cycle Analysis: Treat cells with the compound and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry.[5]
-
Target Validation via Western Blot: If a specific kinase or pathway is identified in Tier 2, use Western blotting to measure the phosphorylation status of the target and its downstream substrates in compound-treated cells.
-
In Vivo Efficacy Models: If potent and selective anticancer activity is confirmed in vitro, the next step is to evaluate the compound's efficacy in a relevant animal model, such as a tumor xenograft model in mice.[10]
-
Detailed Protocols
Protocol 1: Cell Proliferation (MTT Assay)
This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Anti-inflammatory Activity (TNF-α Release Assay)
This protocol assesses the compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
24-well plates
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours in a 24-well plate.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 6 hours. Include an unstimulated control and a vehicle control (LPS + DMSO).
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α release for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for the inhibition of TNF-α release.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | |
| PC-3 | Prostate | |
| A549 | Lung | |
| HCT116 | Colon | |
| U87-MG | Glioblastoma |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Type | Stimulant | IC50 (µM) |
| TNF-α Release | THP-1 Macrophages | LPS | |
| IL-6 Release | THP-1 Macrophages | LPS |
Mechanistic Pathway Visualization
Should the compound be identified as a kinase inhibitor, for example, of the FER tyrosine kinase, the following diagram illustrates its potential mechanism of action.[10]
Caption: Putative inhibition of the FER kinase pathway.
Conclusion
The systematic approach outlined in this application note provides a robust framework for characterizing the efficacy of this compound. By progressing from broad phenotypic screening to detailed mechanistic studies, researchers can efficiently identify its therapeutic potential and mechanism of action. The provided protocols offer a starting point for these investigations, and the overall strategy ensures that the evaluation is both comprehensive and scientifically rigorous.
References
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. [Link]
-
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. (n.d.). PubMed Central. [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PubMed Central. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. [Link]
-
Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. (n.d.). ACS Publications. [Link]
-
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central. [Link]
-
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Publications. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]
-
Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. (2025). PubMed. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). PubMed. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one for Animal Studies
Introduction
The pyridazinone scaffold is a prominent pharmacophore in modern drug discovery, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is a novel investigational compound within this class. A critical and often challenging step in the preclinical evaluation of such compounds is the development of a stable and bioavailable formulation suitable for administration in animal models. Pyridazinone derivatives frequently exhibit poor aqueous solubility, which can significantly hinder their absorption and lead to variable in vivo exposure, thereby complicating the interpretation of pharmacology and toxicology data.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one for both oral and parenteral administration in rodent studies. The protocols and methodologies described herein are grounded in established principles of pre-formulation science and are designed to ensure the development of a robust, safe, and effective dosing vehicle.
Part 1: Pre-formulation Studies: Characterizing the Molecule
Before commencing formulation development, a thorough understanding of the physicochemical properties of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is paramount.[6][7] These initial studies, collectively known as pre-formulation, provide the foundational data necessary to make informed decisions about vehicle selection and formulation strategy.[8][9]
Solubility Assessment
The solubility of a drug candidate is a critical determinant of its oral bioavailability. For pyridazinone derivatives, poor water solubility is a common challenge.[4] A systematic solubility assessment should be conducted in a range of pharmaceutically acceptable vehicles.
Protocol 1: Equilibrium Solubility Determination
-
Vehicle Selection: A panel of solvents and co-solvents commonly used in preclinical formulations should be selected. This should include aqueous vehicles (e.g., water, saline, phosphate-buffered saline (PBS)), organic co-solvents (e.g., propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol), and surfactants (e.g., Tween® 80, Cremophor® EL).
-
Sample Preparation: Add an excess amount of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one to a known volume of each vehicle in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Reporting: Express solubility in mg/mL.
Table 1: Hypothetical Solubility Profile of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
| Vehicle | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Deionized Water | < 0.1 | < 0.1 |
| 0.9% Saline | < 0.1 | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 | < 0.1 |
| Propylene Glycol (PG) | 15 | 25 |
| Polyethylene Glycol 400 (PEG 400) | 50 | 80 |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 100 |
| 10% Tween® 80 in Water | 5 | 8 |
| 20% PEG 400 / 80% Saline | 10 | 15 |
Note: This data is illustrative and should be determined experimentally.
pH-Solubility Profile
For ionizable compounds, solubility can be significantly influenced by pH.[7] Determining the pKa of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one will help in understanding its ionization state at different physiological pH values and guide the selection of appropriate buffers.[10]
Protocol 2: pKa Determination and pH-Solubility Profiling
-
pKa Determination: Utilize potentiometric titration or UV-spectrophotometry to determine the pKa of the compound.
-
pH-Solubility: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibrium Solubility: Determine the equilibrium solubility of the compound in each buffer as described in Protocol 1.
-
Data Analysis: Plot the logarithm of solubility against pH to visualize the pH-solubility profile.
Solid-State Characterization
The solid-state properties of a drug, such as crystallinity and polymorphism, can affect its solubility and dissolution rate.[9]
-
Microscopy: Visually assess the particle size and morphology.
-
Differential Scanning Calorimetry (DSC): Determine the melting point and assess crystallinity.
-
Powder X-ray Diffraction (PXRD): Identify the crystalline form and detect any polymorphism.
Stability Assessment
Ensuring the stability of the compound in the chosen formulation is crucial for the integrity of animal studies.[11][12] Stability studies should evaluate the potential for degradation under various conditions.[13]
Protocol 3: Preliminary Formulation Stability
-
Formulation Preparation: Prepare small batches of the potential formulations.
-
Storage Conditions: Store the formulations at different temperatures (e.g., 4°C, ambient) and protected from light.
-
Time Points: Analyze the concentration of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one and the appearance of any degradation products at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week).
-
Analytical Method: Use a stability-indicating HPLC method capable of separating the parent compound from potential degradants.
Part 2: Formulation Development for Oral Administration
For oral administration in rodents, the formulation can be a solution, suspension, or a semi-solid formulation for voluntary intake.[14] The choice will be dictated by the required dose and the solubility of the compound.
Oral Solution
If the required dose can be achieved in a solution with a reasonable dosing volume (typically ≤ 10 mL/kg for rats and mice), a solution is the preferred formulation as it provides dose uniformity and rapid absorption.[15]
dot
Caption: Workflow for Oral Formulation Selection.
Protocol 4: Preparation of a PEG 400-Based Oral Solution
This protocol is suitable for compounds with moderate solubility in PEG 400.
-
Vehicle Preparation: Prepare the vehicle by mixing the desired ratio of PEG 400 and an aqueous component (e.g., water or saline). A common starting point is 30% PEG 400 in water.
-
Compound Addition: Weigh the required amount of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one and add it to the vehicle.
-
Dissolution: Gently warm the mixture (if the compound is heat-stable) and sonicate or vortex until the compound is completely dissolved.
-
Final Volume Adjustment: Adjust the final volume with the aqueous component.
-
pH Measurement: Measure the pH of the final formulation and adjust if necessary, keeping in mind the pH-solubility profile. A pH range of 5-9 is generally well-tolerated for oral administration.[16]
-
Quality Control: Visually inspect for clarity and absence of particulates. Confirm the concentration using a validated analytical method.
Oral Suspension
If the required dose cannot be solubilized in a suitable volume, a suspension is the next logical choice. The goal is to create a uniform dispersion of solid particles in a liquid vehicle.
Protocol 5: Preparation of an Oral Suspension with Methylcellulose
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in water. This acts as a suspending agent to prevent rapid settling of the particles.
-
Particle Size Reduction (Optional but Recommended): If the compound has large crystals, micronization or milling can improve the stability and bioavailability of the suspension.[9]
-
Wetting Agent: To aid in the dispersion of the hydrophobic drug particles, a wetting agent such as Tween® 80 (e.g., 0.1% v/v) can be added to the vehicle.
-
Compounding: Create a paste by adding a small amount of the vehicle to the weighed compound and triturating in a mortar. Gradually add the remaining vehicle with continuous mixing to form a uniform suspension.
-
Homogenization: Use a homogenizer to ensure a uniform particle size distribution.
-
Quality Control: Assess the uniformity of the suspension by withdrawing and analyzing samples from the top, middle, and bottom of the container. The suspension should be easily re-suspendable upon gentle shaking.
Part 3: Formulation Development for Parenteral Administration
Parenteral formulations, particularly for intravenous (IV) administration, must be sterile, pyrogen-free, and isotonic if possible.[16] The choice of vehicle is more restrictive than for oral formulations.
Intravenous Solution
For IV administration, a solution is highly preferred. The formulation must be carefully designed to avoid precipitation of the drug upon injection into the bloodstream.[16]
dot
Caption: Decision Tree for IV Formulation.
Protocol 6: Preparation of a Co-Solvent-Based IV Solution
This protocol is for compounds that require a co-solvent system for solubilization.
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of PEG 400, propylene glycol, and/or ethanol, which is then diluted with an aqueous vehicle like saline or 5% dextrose in water (D5W). The percentage of organic co-solvents should be kept to a minimum to reduce the risk of toxicity.[17][18]
-
Solubilization: Dissolve the weighed 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one in the organic co-solvent(s) first. For example, dissolve the compound in a minimal amount of DMSO or PEG 400.
-
Dilution: Slowly add the aqueous vehicle to the drug concentrate with constant stirring. It is critical to observe for any signs of precipitation during this step.
-
pH Adjustment: Adjust the pH to be near physiological pH (~7.4) if possible.[19]
-
Sterilization: Sterilize the final formulation by filtering through a 0.22 µm sterile filter.
-
Quality Control:
-
Clarity: The final solution must be free of any visible particulates.
-
Concentration Verification: Confirm the final concentration using a validated analytical method.
-
In Vitro Plasma Precipitation Test: Add a small volume of the final formulation to animal plasma in vitro to check for precipitation. This can be an early indicator of potential in vivo precipitation issues.[16]
-
Table 2: Example of a Co-Solvent System for IV Administration
| Component | Percentage (v/v) | Function |
| PEG 400 | 10% | Solubilizing agent |
| Propylene Glycol | 10% | Solubilizing agent |
| 0.9% Saline | 80% | Diluent, provides isotonicity |
Caution: The tolerability of any formulation must be assessed in a small pilot group of animals before use in a larger study.
Part 4: Quality Control and Best Practices
-
Dose Accuracy: Always verify the concentration of the final formulation to ensure accurate dosing.[20]
-
Homogeneity (for suspensions): For suspensions, ensure adequate mixing before each dose is withdrawn to guarantee dose uniformity.
-
Excipient Safety: Be aware of the potential toxicities of the excipients used, especially for chronic studies.[21] The choice of excipients may also be influenced by the specific animal model being used.[22]
-
Documentation: Maintain detailed records of all formulation preparation steps, including lot numbers of all components, dates, and analytical results.
Conclusion
The successful formulation of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one for animal studies is a meticulous process that relies on a systematic, data-driven approach. By starting with comprehensive pre-formulation studies to understand the compound's inherent properties, researchers can rationally design and develop stable and effective oral and parenteral formulations. The protocols outlined in this guide provide a robust framework for navigating the common challenges associated with formulating poorly soluble pyridazinone derivatives, ultimately enabling the generation of reliable and reproducible preclinical data.
References
-
Pharmaceutical Technology. Preclinical Dose-Formulation Stability. [Link]
-
MDPI. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]
-
PubMed. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. [Link]
-
Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. [Link]
-
Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]
-
UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]
-
Pharmapproach.com. Preformulation Studies: Solubility analysis. [Link]
-
MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
-
KK Wagh College of Pharmacy. Pre-formulation Studies. [Link]
-
Boston University Office of Research. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]
-
Longdom Publishing. Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
CMC Pharma. Stability Studies in Pharmaceuticals. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]
-
DTIC. PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Scribd. Stability Studies - Pre Clinical, Clinical and Post Approval. [Link]
-
PubMed. In vivo toxicology of excipients commonly employed in drug discovery in rats. [Link]
-
Gad Vehicles Database. [Link]
- Google Patents.
-
Taylor & Francis. Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]
-
ACS Publications. Effect of Common Excipients on Intestinal Drug Absorption in Wistar Rats. [Link]
-
OUCI. Safety of surfactant excipients in oral drug formulations. [Link]
-
Bentham Science. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
ResearchGate. Pyridazinone derivatives in veterinary medicine. [Link]
-
PubMed. Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents. [Link]
-
MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
-
NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
-
PubMed. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]
-
MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
ResearchGate. Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... [Link]
-
PubChem. 2-ethyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one. [Link]
-
PubChem. 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 10. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]
- 11. pharmtech.com [pharmtech.com]
- 12. natoliscientific.com [natoliscientific.com]
- 13. scribd.com [scribd.com]
- 14. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. gadconsulting.com [gadconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 20. altasciences.com [altasciences.com]
- 21. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Advanced Techniques for Labeling 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Introduction
2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, a scaffold known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer effects.[1][2] To elucidate its mechanism of action, biodistribution, and target engagement, covalent labeling with reporter tags such as fluorescent dyes, affinity handles (biotin), or radionuclides is an indispensable strategy in modern drug development and chemical biology.
This guide provides a detailed technical overview of methodologies for labeling this specific molecule. The structure of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one offers two primary, chemically distinct reactive sites for conjugation: a primary aliphatic amine on the ethyl side chain and a furan ring . This document outlines tailored protocols targeting each of these functional groups, explaining the underlying chemical principles and providing step-by-step instructions to empower researchers to successfully conjugate this molecule for their specific applications.
Section 1: Labeling via the Primary Amine Group
The terminal primary amine (-NH₂) of the 2-aminoethyl side chain is a potent nucleophile, making it an ideal target for a wide array of commercially available electrophilic labeling reagents.[3] This approach is robust, well-documented, and highly efficient under mild, biocompatible conditions.
Core Principle: Nucleophilic Attack
The fundamental reaction involves the lone pair of electrons on the nitrogen of the primary amine attacking an electrophilic center in the labeling reagent. The most common and reliable chemistries for this purpose utilize N-hydroxysuccinimide (NHS) esters and isothiocyanates, which form stable amide and thiourea bonds, respectively.[3][4]
Workflow for Amine-Reactive Labeling
Caption: General workflow for labeling via the primary amine group.
Strategy 1.1: Fluorescent Labeling with NHS Esters
This is the most common method for attaching a fluorescent dye. NHS esters are highly reactive toward primary amines at slightly alkaline pH, forming a stable amide bond.[5]
Reaction Mechanism:
Caption: NHS ester reaction with a primary amine to form an amide bond.
Protocol 1.1: Labeling with a Fluorescent NHS Ester
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one in anhydrous Dimethylformamide (DMF).
-
Prepare a 10 mM stock solution of the desired Fluorescent Dye-NHS Ester (e.g., Cy5-NHS) in anhydrous DMF immediately before use. NHS esters are moisture-sensitive.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the pyridazinone stock solution to a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1 mM.
-
Add the Dye-NHS Ester stock solution to the reaction mixture. A slight molar excess of the dye (1.2 to 1.5 equivalents) is recommended to drive the reaction to completion.
-
Expert Insight: The pH is critical. At pH 8.3, a sufficient portion of the primary amine is deprotonated and nucleophilic, while the rate of competing NHS-ester hydrolysis is still manageable.[3] Buffers containing primary amines like Tris must be avoided.[4]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring or agitation, protected from light.
-
-
Purification:
-
Purify the labeled conjugate from unreacted dye and starting material using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. Use a gradient of water/acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).
-
-
Validation:
-
Confirm the identity and purity of the product using Mass Spectrometry (expect to see the mass of the starting material + mass of the dye - mass of NHS).
-
Characterize the final product using UV-Vis spectroscopy to determine the labeling efficiency.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Prevents premature hydrolysis of the NHS ester. |
| pH | 8.0 - 9.0 | Optimizes amine reactivity while minimizing hydrolysis.[3] |
| Temperature | Room Temperature (20-25°C) | Sufficient for reaction without degrading reagents. |
| Reactant Ratio | 1.2-1.5 : 1 (Label : Molecule) | Ensures complete consumption of the target molecule. |
Strategy 1.2: Biotinylation for Affinity-Based Applications
Biotinylation attaches a biotin molecule, which has an exceptionally high affinity for avidin and streptavidin proteins.[6] This is widely used for protein detection, purification, and immobilization applications.[7] The chemistry is identical to that of fluorescent labeling, typically using an NHS-activated biotin reagent.
Protocol 1.2: Biotinylation with NHS-Biotin
This protocol follows the same steps as Protocol 1.1, with the substitution of "Fluorescent Dye-NHS Ester" with "NHS-Biotin" or a derivative with a spacer arm (e.g., NHS-PEG4-Biotin).
-
Expert Insight: Using a biotinylation reagent with a PEG spacer arm can improve the solubility of the final conjugate and reduce steric hindrance, ensuring the biotin is accessible for binding to streptavidin.[7][8]
Section 2: Labeling via the Furan Moiety
The furan ring is an electron-rich diene, making it an excellent partner for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[9] This provides an orthogonal labeling strategy that is highly specific and proceeds under mild conditions, often categorized as a "click" reaction.[10][11]
Core Principle: Diels-Alder Cycloaddition
The furan ring (the diene) reacts with an electron-poor dienophile, typically a maleimide-functionalized label, to form a stable oxanorbornene adduct.[12] This reaction is highly efficient and creates a covalent C-C bond.
Workflow for Furan-Maleimide Labeling
Caption: General workflow for Diels-Alder based furan labeling.
Strategy 2.1: Labeling with Maleimide-Activated Probes
This method provides an excellent alternative or complementary approach to amine labeling, especially if the primary amine is essential for the molecule's biological activity.
Reaction Mechanism:
Caption: Diels-Alder reaction between a furan and a maleimide.
Protocol 2.1: Labeling with a Maleimide-Activated Dye
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one in a suitable solvent like Dichloromethane (DCM) or an aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a 10-20 mM stock solution of the Maleimide-Activated Dye in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the pyridazinone solution with 1.5-2.0 equivalents of the maleimide-dye solution.
-
Expert Insight: The Diels-Alder reaction between furan and maleimide is often reversible at higher temperatures.[13] Running the reaction at or slightly above room temperature typically favors the formation of the kinetic endo adduct. The reaction can be performed in both organic and aqueous media, offering high flexibility.
-
-
Incubation:
-
Incubate the reaction at 25-40°C for 2-12 hours with stirring. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using RP-HPLC or normal phase column chromatography, depending on the polarity of the labeled product.
-
-
Validation:
-
Confirm the product identity via Mass Spectrometry. The formation of the adduct adds no leaving group, so the expected mass is simply the sum of the two reactants.
-
¹H-NMR can be used to confirm the formation of the oxanorbornene bridge protons.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM, Acetonitrile, or Aqueous Buffer (PBS) | Reaction is versatile and compatible with many solvent systems. |
| pH (aqueous) | 6.5 - 7.5 | Near-neutral pH is optimal for maleimide stability. |
| Temperature | 25 - 40°C | Balances reaction rate with the thermal reversibility of the adduct.[13] |
| Reactant Ratio | 1.5-2.0 : 1 (Label : Molecule) | A moderate excess of the maleimide pushes the equilibrium towards the product. |
Section 3: Radiolabeling Strategies
For in vivo imaging (PET/SPECT) or biodistribution studies, labeling with a radionuclide is required.[14] Direct radiolabeling of this molecule is complex; therefore, indirect methods using bifunctional chelators are the preferred approach.
Strategy 3.1: Indirect Radiolabeling via Amine-Reactive Chelators
This two-step strategy first conjugates a chelator to the molecule via the primary amine, followed by coordination of a radiometal.
-
Step 1: Chelator Conjugation:
-
React the primary amine of the pyridazinone derivative with an NHS-ester functionalized chelator (e.g., DOTA-NHS-ester, NOTA-NHS-ester) using the methodology outlined in Protocol 1.1 .
-
Purify the resulting Chelator-Pyridazinone conjugate thoroughly to remove any unreacted starting materials.
-
-
Step 2: Radiometal Chelation:
-
Incubate the purified Chelator-Pyridazinone conjugate with the desired radiometal (e.g., ⁶⁸GaCl₃ for PET imaging with DOTA/NOTA) in an appropriate buffer (e.g., sodium acetate, pH 4.5-5.5) at an elevated temperature (e.g., 95°C for 10-15 min for ⁶⁸Ga).
-
The final radiolabeled product must be purified, typically using a C18 Sep-Pak cartridge, to remove any free, unchelated radiometal.
-
-
Expert Insight: The choice of chelator and radiometal depends on the desired application. For PET imaging of molecules with fast pharmacokinetics, ⁶⁸Ga (t½ = 68 min) is a suitable choice.[14] For longer-term studies or SPECT imaging, other metals like ¹¹¹In (t½ = 2.8 d) can be used.[15]
Conclusion and Strategy Selection
The successful labeling of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is readily achievable through multiple, high-yielding chemical strategies. The choice of method depends entirely on the intended downstream application and the need to preserve specific functionalities of the parent molecule.
-
For fluorescence microscopy, flow cytometry, or general detection: Amine-reactive labeling with a fluorescent NHS ester (Strategy 1.1 ) is the most straightforward and cost-effective approach.
-
For affinity purification or immobilization: Biotinylation via the primary amine (Strategy 1.2 ) is the standard and recommended method.
-
When the primary amine must remain unmodified: The Diels-Alder reaction targeting the furan ring with a maleimide-activated probe (Strategy 2.1 ) offers a highly specific and orthogonal alternative.
-
For in vivo imaging or quantitative biodistribution: An indirect, two-step radiolabeling approach (Strategy 3.1 ) is the most robust and clinically translatable method.
By leveraging the distinct reactivity of its functional groups, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one can be effectively transformed into a powerful tool for biological investigation.
References
-
Jeurissen, D., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
-
Lozynskyi, A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules. Retrieved from [Link]
-
Young, J. D., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews. Retrieved from [Link]
-
Salerno, M., et al. (2014). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Current Medicinal Chemistry. Retrieved from [Link]
-
van Dam Lab. (n.d.). Radiolabeling of biomolecules. Retrieved from [Link]
-
Li, Z., et al. (2022). Azaphilones as Activation-Free Primary-Amine-Specific Bioconjugation Reagents for Peptides, Proteins and Lipids. Angewandte Chemie International Edition. Retrieved from [Link]
-
Al-Gharabli, S. I. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Creative Biogene. (n.d.). Amine-Based Conjugation. Retrieved from [Link]
-
Wikipedia. (n.d.). Biotinylation. Retrieved from [Link]
-
Mease, R. C., et al. (2008). Radiolabeled Small-Molecule Ligands for Prostate-Specific Membrane Antigen: In vivo Imaging in Experimental Models of Prostate Cancer. Clinical Cancer Research. Retrieved from [Link]
-
Zhang, Z., et al. (2024). β-alkoxy enones for biocompatible primary amine conjugation. Bioorganic Chemistry. Retrieved from [Link]
-
Lopes, M. C., et al. (2024). Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Philosophical Transactions of the Royal Society A. Retrieved from [Link]
-
Afonso, C. A. M., et al. (2020). Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics. ChemSusChem. Retrieved from [Link]
-
St. Amant, A. H. (2019). Novel Conjugation Strategies Using the Diels–Alder Reaction. eScholarship.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
D'Hondt, M., et al. (2011). From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation–conjugation strategy. Chemical Communications. Retrieved from [Link]
-
Labinsights. (2024). An In-Depth Scientific Overview of Protein Biotinylation. Retrieved from [Link]
-
Stevens, C. V., et al. (2017). Labeling schemes for furan, phenol and benzofuran moieties. ResearchGate. Retrieved from [Link]
-
Canadell, J., et al. (2011). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. Retrieved from [Link]
-
Auvergne, R., et al. (2014). Marriage of Furans and Vegetable Oils through Click Chemistry for the Preparation of Macromolecular Materials. Journal of Renewable Materials. Retrieved from [Link]
-
Li, S., et al. (2020). Click Chemistry in Natural Product Modification. Frontiers in Chemistry. Retrieved from [Link]
- Wilbur, D. S., et al. (1997). Biotin-containing compounds, biotinylation reagents and methods. Google Patents.
-
Al-Gharabli, S. I. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. Retrieved from [Link]
-
Zhang, H., et al. (2023). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. Retrieved from [Link]
-
Gandini, A., et al. (2009). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Brazilian Journal of Chemical Engineering. Retrieved from [Link]
-
Rodrigues, M. O., et al. (2023). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Youssef, A. M., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. Retrieved from [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
-
PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]
-
Temel, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals. Retrieved from [Link]
-
Cerretani, D., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved from [Link]
-
Sádaba, I., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
YouTube. (2023). Disconnecting with a sneaky furan?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Amino-2-phenylethyl)pyridazin-3-one. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Biotinylation - Wikipedia [en.wikipedia.org]
- 7. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating the Therapeutic Potential of Pyridazinone Derivatives in Cardiovascular Disease Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-arylpyridazin-3(2H)-one derivatives, a class of compounds with significant therapeutic potential, particularly in the context of cardiovascular diseases. While the specific molecule 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one is not extensively characterized in existing literature, this guide will use the well-studied and structurally related compound, Bemrinone (CI-914) , as a representative molecule to detail experimental design, protocols, and data interpretation in relevant disease models. The primary mechanism of action for this class of compounds is the selective inhibition of phosphodiesterase 3 (PDE3), leading to potent inotropic and vasodilatory effects.
Introduction: The Therapeutic Promise of PDE3 Inhibition
The 6-arylpyridazin-3(2H)-one scaffold is a cornerstone of several clinically significant cardiotonic agents. These compounds function as selective inhibitors of phosphodiesterase 3 (PDE3), an enzyme highly expressed in cardiac and vascular smooth muscle. PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling.
By inhibiting PDE3, compounds like Bemrinone prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates key downstream targets, leading to two primary physiological outcomes:
-
In the Heart (Positive Inotropy): Increased cAMP and PKA activation enhance calcium influx into cardiomyocytes, leading to stronger and more efficient myocardial contraction.
-
In Vascular Smooth Muscle (Vasodilation): Elevated cAMP levels in vascular smooth muscle cells lead to their relaxation, reducing both preload and afterload on the heart.
This dual mechanism of action makes PDE3 inhibitors a valuable therapeutic strategy for acute heart failure and other conditions requiring cardiovascular support.
Mechanism of Action: The PDE3-cAMP Signaling Pathway
The cellular effects of Bemrinone are mediated through the canonical G-protein coupled receptor (GPCR) and cAMP signaling cascade. The diagram below illustrates the central role of PDE3 inhibition in augmenting this pathway.
Caption: Mechanism of Bemrinone action via PDE3 inhibition.
Application in Disease Models: Acute Heart Failure
The following protocols describe the use of Bemrinone in both in vitro and in vivo models relevant to the study of acute heart failure.
In Vitro Model: Isolated Langendorff Perfused Heart
This ex vivo model allows for the direct assessment of a compound's effects on myocardial contractility and hemodynamics, independent of systemic neural and hormonal influences.
Objective: To quantify the positive inotropic effects of Bemrinone on an isolated mammalian heart.
Protocol Workflow:
Caption: Experimental workflow for the Langendorff perfused heart model.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350g) with sodium pentobarbital (60 mg/kg, intraperitoneal). Administer heparin (500 IU/kg) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.
-
Apparatus Setup: Mount the heart on a Langendorff apparatus by cannulating the aorta. Begin retrograde perfusion with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer maintained at 37°C and a constant pressure of 80 mmHg.
-
Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. Record baseline hemodynamic parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development and fall (±dP/dt_max).
-
Drug Administration: Prepare a stock solution of Bemrinone in a suitable vehicle (e.g., DMSO, followed by dilution in buffer). Administer Bemrinone in cumulative, increasing concentrations (e.g., 0.1 µM to 100 µM) directly into the perfusion line. Allow each concentration to equilibrate for 10-15 minutes before recording data.
-
Data Analysis: For each concentration, calculate the percentage change from baseline for LVDP and +dP/dt_max. Plot these values against the logarithm of the Bemrinone concentration to generate a dose-response curve and determine the EC₅₀.
In Vivo Model: Canine Model of Pacing-Induced Heart Failure
This model is considered a gold standard for preclinical evaluation of cardiotonic agents as it closely mimics the pathophysiology of chronic heart failure in humans.
Objective: To evaluate the acute hemodynamic effects of intravenously administered Bemrinone in a large animal model of heart failure.
Step-by-Step Protocol:
-
Model Induction: Surgically implant a pacemaker in healthy adult mongrel dogs. Induce heart failure by rapid ventricular pacing (e.g., 240 beats/min) for 3-4 weeks. The development of heart failure is confirmed by echocardiographic evidence of reduced ejection fraction and increased chamber dimensions.
-
Animal Instrumentation: After heart failure is established, anesthetize the dogs and instrument them for hemodynamic monitoring. This includes placing catheters to measure cardiac output (thermodilution), left ventricular pressure, aortic pressure, and pulmonary artery pressure.
-
Baseline Measurement: Following a stabilization period, record all baseline hemodynamic parameters.
-
Drug Administration: Administer Bemrinone as an intravenous (IV) bolus followed by a continuous infusion. A typical dosing regimen might be a 0.5-1.0 mg/kg bolus over 5 minutes, followed by a 10-50 µg/kg/min infusion.
-
Hemodynamic Monitoring: Continuously record all hemodynamic variables during the infusion period. Pay close attention to changes in cardiac output (CO), cardiac index (CI), left ventricular +dP/dt_max, and systemic vascular resistance (SVR).
-
Data Analysis: Compare the peak hemodynamic effects to the baseline values. Calculate the mean percentage change for key parameters at each dose level.
Expected Results and Data Presentation
The administration of Bemrinone is expected to produce dose-dependent improvements in cardiac function. The data can be effectively summarized in the following tables.
Table 1: Expected In Vitro Hemodynamic Effects of Bemrinone in Isolated Rat Heart
| Parameter | Bemrinone (10 µM) | Vehicle Control |
| LVDP (% Change from Baseline) | ↑ 80-120% | < 5% |
| +dP/dt_max (% Change from Baseline) | ↑ 100-150% | < 5% |
| Heart Rate (bpm) | Minimal to no change | No change |
| Coronary Flow (% Change) | ↑ 15-25% | < 2% |
Table 2: Expected In Vivo Hemodynamic Effects of Bemrinone in a Canine Heart Failure Model
| Parameter | Bemrinone (IV Infusion) | Vehicle Control |
| Cardiac Index (L/min/m²) | ↑ 40-60% | No significant change |
| LV +dP/dt_max (mmHg/s) | ↑ 70-100% | No significant change |
| Systemic Vascular Resistance (SVR) | ↓ 25-40% | No significant change |
| Mean Arterial Pressure (MAP) | Minimal change to slight decrease | No significant change |
| Heart Rate (bpm) | ↑ 5-15% | No significant change |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for evaluating the pharmacological activity of 6-arylpyridazin-3(2H)-one derivatives like Bemrinone. By selectively inhibiting PDE3, these compounds offer a powerful mechanism for enhancing cardiac contractility and promoting vasodilation. The described in vitro and in vivo models are essential tools for characterizing the dose-response relationship, efficacy, and hemodynamic profile of novel analogues. Future research should focus on optimizing the therapeutic index of this chemical class, aiming to maximize cardiotonic effects while minimizing potential arrhythmogenic risks or other off-target effects.
References
-
Alousi, A. A., et al. (1986). The pharmacology of CI-914, a new cardiotonic agent . Journal of Cardiovascular Pharmacology. [Link]
-
Shah, K. B., et al. (2013). Inpatient milrinone versus dobutamine for acute decompensated heart failure: a single-center experience . Journal of Cardiac Failure. [Link]
-
Anim-Nyame, N., et al. (2004). Phosphodiesterase-3 inhibition, endothelial function and blood pressure in patients with essential hypertension . Journal of Human Hypertension. [Link]
-
Movsesian, M. A., & Manganiello, V. (2012). Phosphodiesterases and the heart . Cardiovascular Research. [Link]
Application Notes and Protocols for Assessing the Bioavailability of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Bioavailability of Novel Pyridazinone Derivatives
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] The compound 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one represents a novel entity within this class, and a thorough assessment of its bioavailability is a critical step in its development as a potential therapeutic agent. Bioavailability, defined as the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action, is a key pharmacokinetic parameter that directly influences the efficacy and safety of a drug.[3][4]
This guide provides a comprehensive overview of the methods and protocols for assessing the bioavailability of this compound. The methodologies described herein are based on established principles and regulatory guidance from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] While the protocols are detailed, they should be considered as a starting point and may require optimization and validation for this specific molecule.
Part 1: Physicochemical Characterization
A fundamental understanding of the physicochemical properties of this compound is a prerequisite for designing meaningful bioavailability studies. These properties will govern its solubility, permeability, and ultimately, its absorption.
Solubility Determination
Aqueous solubility is a critical determinant of oral bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs and predict their in vivo performance.[7]
Protocol for Equilibrium Solubility Measurement:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 6.8 to simulate the gastrointestinal (GI) tract environment (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: The solubility is determined as the concentration of the saturated solution at each pH.
| Parameter | Description |
| pH | The pH of the aqueous buffer. |
| Solubility (mg/mL) | The measured concentration of the saturated solution. |
Permeability Assessment
The ability of a drug to permeate across the intestinal epithelium is another crucial factor for oral absorption. In vitro models are valuable tools for predicting in vivo permeability.
Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA):
The PAMPA model provides a high-throughput method to assess the passive permeability of a compound.[7][8]
-
Donor Plate Preparation: Dissolve this compound in a buffer at a relevant GI pH (e.g., pH 6.5) to create the donor solution.
-
Membrane Coating: Coat the filter of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the coated filter plate on top of the acceptor plate, and then add the donor solution to the wells of the filter plate.
-
Incubation: Incubate the assembled plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_equilibrium]))
Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A(t)] is the concentration in the acceptor well at time t.
-
[C_equilibrium] is the theoretical equilibrium concentration.
-
| Parameter | Description |
| Effective Permeability (Pe) | A measure of the compound's ability to cross the artificial membrane. |
| High Permeability Control | A compound with known high permeability (e.g., propranolol). |
| Low Permeability Control | A compound with known low permeability (e.g., atenolol). |
Part 2: In Vitro Methods for Bioavailability Assessment
In vitro models provide a controlled environment to investigate specific aspects of drug absorption and metabolism, offering a bridge between physicochemical properties and in vivo performance.[9]
In Vitro Dissolution Testing
Dissolution testing evaluates the rate and extent to which a drug dissolves from its dosage form.[10] For an immediate-release solid oral dosage form, this is a critical quality control test and can be indicative of in vivo bioavailability.
Protocol for USP Apparatus 2 (Paddle) Dissolution Test:
-
Apparatus Setup: Set up a USP Apparatus 2 with paddles, and fill the vessels with a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl). Maintain the temperature at 37 ± 0.5°C.
-
Dosage Form Introduction: Place a single tablet or capsule of this compound in each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Sample Analysis: Analyze the samples for the concentration of the dissolved drug using a validated analytical method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Cell-Based Permeability Assays (Caco-2 Model)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the permeability and potential for active transport of drug candidates.
Protocol for Caco-2 Permeability Assay:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (acceptor) side over time. This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side. This can indicate the involvement of efflux transporters.
-
-
Sample Analysis: Analyze the concentration of the compound in the donor and acceptor compartments at various time points using LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: The Papp is calculated using the following equation:
Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt is the rate of drug appearance in the acceptor compartment.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor compartment.
-
| Parameter | Description |
| Papp (A-B) | Apparent permeability in the absorptive direction. |
| Papp (B-A) | Apparent permeability in the secretory direction. |
| Efflux Ratio | Papp (B-A) / Papp (A-B). A ratio > 2 suggests the involvement of active efflux. |
Part 3: In Vivo Bioavailability Studies
In vivo studies in animal models are essential to determine the pharmacokinetic profile of a new chemical entity and are a regulatory requirement for drug approval.[3][11]
Pharmacokinetic Study in Rodents (Rats)
The rat is a commonly used preclinical species for initial pharmacokinetic evaluation.
Protocol for Oral and Intravenous Administration in Rats:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dose Preparation: Prepare a solution or suspension of this compound for both oral (PO) and intravenous (IV) administration.
-
Dosing:
-
IV Group: Administer the compound via tail vein injection.
-
PO Group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | A measure of total drug exposure. |
| t1/2 (Half-life) | The time required for the plasma concentration to decrease by half. |
| F% (Absolute Bioavailability) | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Visualization of Workflows
Overall Bioavailability Assessment Workflow
Caption: A flowchart illustrating the integrated workflow for assessing the bioavailability of a novel compound.
In Vivo Pharmacokinetic Study Protocol
Caption: A step-by-step diagram of the in vivo pharmacokinetic study protocol.
References
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [Link]
-
Final Guidance Bioavailability Studies Submitted in NDAs or INDs. ACCP. [Link]
-
Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Federal Register. [Link]
-
Bioavailability Studies for NDA or IND Guidance. Clinical Pathways. [Link]
-
FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]
-
METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. PharmaQuesT. [Link]
-
In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC - NIH. [Link]
-
Guideline o the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]
-
In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed. [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]
-
In vivo methods for the assessment of topical drug bioavailability. PubMed. [Link]
-
NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE. European Medicines Agency (EMA). [Link]
-
Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Final Guidance Bioavailability Studies Submitted in NDAs or INDs | ACCP [accp1.org]
- 4. Bioavailability Studies for NDA or IND Guidance — Clinical Pathways [clinicalpathwaysresearch.com]
- 5. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 11. Federal Register :: Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability [federalregister.gov]
Troubleshooting & Optimization
Improving the solubility of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one for in vitro assays
Compound of Interest: 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges with 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one and other poorly soluble pyridazinone derivatives during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation immediately after adding my DMSO stock solution of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one to my aqueous cell culture medium. What is happening and how can I prevent it?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly soluble in a potent organic solvent like DMSO, is rapidly diluted into an aqueous environment where its solubility is significantly lower.[1] The key is to manage this transition to keep the compound in solution at your desired final concentration.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward reason for precipitation is that the final concentration in your assay exceeds the compound's aqueous solubility limit.[1] Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.
-
Optimize Solvent Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[2][3] Maintaining a tolerable level of DMSO in the final assay volume can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Employ Serial Dilution: Instead of a single large dilution, perform a series of dilutions in pre-warmed (37°C) culture media.[1] This gradual reduction in solvent concentration can prevent the compound from precipitating.
-
Pre-warm Your Media: Adding the compound to cold media can decrease its solubility.[1] Always use cell culture media that has been pre-warmed to 37°C.[1]
Q2: My compound appears to be in solution initially, but I see a precipitate forming after several hours or days in the incubator. What could be the cause?
A2: Delayed precipitation can be due to several factors related to the compound's stability and interactions within the complex environment of the cell culture medium over time.
Potential Causes and Solutions:
-
Interaction with Media Components: The compound may be interacting with salts, amino acids, or other components in your media, forming insoluble complexes.[1] If possible, trying a different basal media formulation may resolve the issue.
-
pH Shift in Culture Media: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. If your compound's solubility is pH-sensitive, this change can cause it to precipitate.[1] Monitor the pH of your culture and consider more frequent media changes for dense cultures.
-
Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[1][4] Ensure proper humidification of your incubator and consider using low-evaporation plates or sealing plates with gas-permeable membranes.
Q3: I've tried adjusting my dilution method and final concentration, but I'm still facing solubility issues. What other formulation strategies can I explore?
A3: For particularly challenging compounds, formulation-based approaches using excipients can significantly enhance aqueous solubility.[5][6][7]
Advanced Solubility Enhancement Techniques:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5][] Common co-solvents used in in vitro assays include polyethylene glycol (PEG) and propylene glycol.[][9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility by favoring the more soluble ionized form.[][10][11] It is crucial to determine the pKa of your compound to guide pH adjustments and to ensure the final pH is compatible with your cell model.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate poorly soluble drugs, thereby increasing their apparent aqueous solubility.[][13][14][15] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative for cell culture applications.[2]
| Solubility Enhancement Technique | Mechanism of Action | Considerations for In Vitro Assays |
| Co-solvents (e.g., PEG, Propylene Glycol) | Reduce the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[][9] | Potential for cell toxicity at higher concentrations. Must be tested for compatibility with the specific cell line. |
| pH Adjustment | For ionizable compounds, shifting the pH to favor the charged species increases solubility in aqueous media.[10][11] | The final pH must be within the physiological tolerance of the cells. Buffering capacity of the media should be considered. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulate the hydrophobic compound within their internal cavity, presenting a hydrophilic exterior to the aqueous solution.[][13] | Can sometimes interact with cell membranes or other assay components. The appropriate type and concentration of cyclodextrin should be determined empirically. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM).[1] Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Create a Dilution Series: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C).
-
Visual Inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay.
-
Final Assessment: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.[1]
Protocol 2: Preparing a Working Solution with a Co-solvent
-
Prepare a Concentrated Stock: Dissolve the compound in a suitable co-solvent system (e.g., a mixture of DMSO and PEG 400).
-
Intermediate Dilution: Perform an initial dilution of the co-solvent stock into pre-warmed (37°C) complete cell culture medium.
-
Final Dilution: Further dilute to the final desired concentration for your assay.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent system without the compound.
Visualizing Workflows
Caption: A workflow for troubleshooting compound precipitation.
Caption: A general protocol for preparing stock and working solutions.
References
-
JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]
-
ACS Central Science. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Retrieved from [Link]
-
I'MNOVATION. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Innovare Academic Sciences. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
- Unknown Source. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2021). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions ?. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry. Retrieved from [Link]
-
Colorcon. (2025). What Are Excipients? 9 Common Examples. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]
-
PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
-
PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved from [Link]
-
SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Welcome to the Technical Support Center for the synthesis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common experimental hurdles. Our focus is on providing practical, experience-driven insights to enhance your experimental success.
I. Synthetic Overview & Key Challenges
The synthesis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is typically a two-step process. The first step involves the formation of the 6-(2-furyl)pyridazin-3(2H)-one core, followed by N-alkylation at the N2 position with a 2-aminoethyl group.
Caption: General synthetic workflow for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.
While the synthetic route appears straightforward, achieving a high yield of the final product can be challenging. Common issues include low yields in the initial cyclization, and in the second step, competing O-alkylation, over-alkylation, and difficulties in purification. This guide will address these specific challenges in a question-and-answer format.
II. Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments.
Step 1: Synthesis of 6-(2-furyl)pyridazin-3(2H)-one
Q1: My yield of 6-(2-furyl)pyridazin-3(2H)-one is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of the pyridazinone core are a frequent issue.[1] Here’s a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacid (4-(2-furyl)-4-oxobutanoic acid) and hydrazine hydrate. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents. Using anhydrous hydrazine, when feasible and safe, can sometimes improve yields by reducing excess water.[2]
-
Reaction Conditions:
-
Solvent: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1] Acetic acid can be particularly effective as it can catalyze the dehydration step involved in ring closure.
-
Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or product.[1] Refluxing in ethanol or acetic acid is a common starting point.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to go to completion.
-
-
Water Removal: The cyclization step involves the formation of water. Removing water using a Dean-Stark apparatus can drive the equilibrium towards the product, thereby improving the yield.
-
Side Reactions: The primary side reaction is the formation of a hydrazone that fails to cyclize.[1] Ensuring a slight excess of hydrazine hydrate and optimal reaction conditions can favor the intramolecular cyclization.
Q2: My TLC analysis of the crude 6-(2-furyl)pyridazin-3(2H)-one shows multiple spots. What are the likely side products?
A2: The formation of side products is a common challenge. Besides the unreacted starting materials, common byproducts include:
-
Hydrazone Intermediate: The initial reaction between the ketone of the γ-ketoacid and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Over-condensation Products: Depending on the reaction conditions, self-condensation of the starting materials or further reactions of the product can occur.
To minimize these, ensure dropwise addition of hydrazine hydrate and maintain a consistent reaction temperature.
Step 2: N-Alkylation to Yield 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Q3: I am struggling with the N-alkylation step and getting a low yield of the final product. What are the key factors to consider for optimization?
A3: The N-alkylation of pyridazinones can be complex due to the presence of two potential nucleophilic sites (N2 and the exocyclic oxygen) and the reactivity of the alkylating agent.[3] Key factors influencing the outcome include:
-
Choice of Base: The base plays a critical role in deprotonating the pyridazinone, and its strength can influence the N- versus O-alkylation ratio.
-
Strong Bases (e.g., NaH, K2CO3): These are commonly used to achieve N-alkylation. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a standard choice.[1][4] Potassium carbonate (K2CO3) is a milder and often effective alternative.[5][6]
-
Organic Bases (e.g., Triethylamine): These are generally less effective for deprotonating the pyridazinone for N-alkylation.
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for N-alkylation as they can solvate the cation of the base, leaving a more reactive "naked" anion of the pyridazinone, which favors N-alkylation.[3][7]
-
Protic Solvents (e.g., Ethanol): These can lead to a higher proportion of O-alkylation.
-
-
Alkylating Agent: Using 2-bromoethylamine hydrobromide is a direct approach. However, the free amine can be protonated by the hydrobromide, and its nucleophilicity can lead to side reactions. A protected form of the alkylating agent, such as N-(2-bromoethyl)phthalimide, followed by deprotection, is a more controlled and often higher-yielding strategy.
-
Temperature and Reaction Time: N-alkylation reactions are often carried out at room temperature to moderate heat (e.g., 50-80 °C).[5] Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent product degradation.
Q4: My N-alkylation reaction is producing a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
A4: Favoring N-alkylation over O-alkylation is a common challenge.[3] Here are some strategies to improve selectivity:
-
Optimize Base and Solvent: As mentioned in A3, using a strong base like NaH in a polar aprotic solvent like DMF or THF generally favors N-alkylation.[1][3]
-
Use a Protected Alkylating Agent: Using an alkylating agent with a protected amino group, such as N-(2-bromoethyl)phthalimide, can improve the outcome. The phthalimide group is bulky and less prone to side reactions. The protecting group can be removed in a subsequent step, typically with hydrazine hydrate.[8]
-
Phase Transfer Catalysis: In some cases, using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the rate and selectivity of N-alkylation.
Q5: I am observing the formation of a dialkylated product. How can I prevent this?
A5: The formation of a dialkylated product, where alkylation occurs at both the N2 position and another site, can occur if the reaction conditions are too harsh or if an excess of the alkylating agent is used.[4] To minimize this:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group for the aminoethyl side chain, and how is it removed?
A1: A phthalimide group is an excellent choice for protecting the primary amine. The protected alkylating agent, N-(2-bromoethyl)phthalimide, is commercially available. The phthalimide group can be removed under mild conditions using hydrazine hydrate in a solvent like ethanol, which is convenient as hydrazine is already used in the first step of the synthesis.
Q2: What are the best methods for purifying the final product, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one?
A2: Purification can be challenging due to the polar nature of the free amino group.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol or a mixture of dichloromethane/methanol/ammonia) is often effective.[9]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step.[9]
-
Acid-Base Extraction: The basicity of the primary amine can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH or NaHCO3) and extraction of the pure product back into an organic solvent.
Q3: Can microwave-assisted synthesis be used to improve the yield and reduce reaction times?
A3: Yes, microwave-assisted synthesis can be a very effective technique for both the cyclization and N-alkylation steps.[3] Microwave irradiation can often lead to significantly shorter reaction times and higher yields, sometimes even under solvent-free conditions. It is advisable to perform initial small-scale trials to optimize the microwave conditions (temperature, time, and power).
IV. Experimental Protocols
Protocol 1: Synthesis of 6-(2-furyl)pyridazin-3(2H)-one
-
To a solution of 4-(2-furyl)-4-oxobutanoic acid (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: N-Alkylation with Protected Aminoethyl Group
-
To a suspension of 6-(2-furyl)pyridazin-3(2H)-one (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add N-(2-bromoethyl)phthalimide (1.2 equivalents).
-
Stir the reaction mixture at 60-70 °C for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
To a solution of the crude product in ethanol, add hydrazine hydrate (2-3 equivalents) and reflux for 2-4 hours.
-
After cooling, filter off the phthalhydrazide byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure and purify the residue by column chromatography.
V. Data Summary
| Step | Key Reagents | Common Solvents | Typical Conditions | Potential Issues |
| 1. Cyclization | 4-(2-furyl)-4-oxobutanoic acid, Hydrazine Hydrate | Ethanol, Acetic Acid | Reflux, 4-12 h | Low yield, Incomplete reaction, Hydrazone formation |
| 2. N-Alkylation | 6-(2-furyl)pyridazin-3(2H)-one, 2-Bromoethylamine derivative, Base (NaH, K2CO3) | DMF, THF, Acetonitrile | RT to 80 °C, 8-24 h | O-alkylation, Dialkylation, Low yield |
VI. Visualization of Key Processes
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. d-nb.info [d-nb.info]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Pyridazinone-Based Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecules, using the pyridazinone derivative 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one as a representative example of a new chemical entity. Given that novel compounds often have uncharacterized polypharmacology, this resource provides a structured approach to identifying, understanding, and minimizing off-target effects to ensure data integrity and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with novel pyridazinone derivatives and potential off-target effects.
Q1: What are off-target effects and why are they a particular concern for pyridazinone-based compounds?
A1: Off-target effects are interactions of a small molecule with proteins or other biomolecules that are not its intended therapeutic target.[1] These unintended interactions can lead to a range of outcomes, from misleading experimental results to adverse drug reactions and toxicity.[1][2] Small molecule drugs, on average, are known to interact with 6 to 11 distinct targets, making off-target assessment a critical step.[1][3]
The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry.[4][5] This means its chemical framework is adept at binding to a wide variety of biological targets.[5] While this versatility is advantageous for developing potent therapeutics for diverse diseases—including inflammatory conditions, cancer, and cardiovascular diseases—it also increases the likelihood of unintended interactions with other proteins, leading to off-target effects.[5][6][7]
Q2: When should I start investigating the off-target profile of my compound?
A2: Off-target investigation should begin as early as possible in the drug discovery pipeline, ideally during the hit-to-lead optimization phase.[8] Early identification of potential off-target liabilities allows for medicinal chemistry efforts to proactively design out these interactions, saving significant time and resources that might otherwise be spent on a non-specific candidate.[2] Waiting until late-stage preclinical or clinical development to uncover off-target issues is a major contributor to drug attrition.[9]
Q3: What are the primary strategies to identify potential off-target effects?
A3: A multi-pronged approach combining computational and experimental methods is most effective.
-
Computational (in silico) Prediction: These methods leverage databases of known drug-target interactions and protein structures to predict potential off-targets based on the chemical structure of your compound.[10][11][12] This is a rapid and cost-effective first step to generate hypotheses about potential off-target binding.
-
Experimental Profiling: These lab-based assays directly measure the interaction between your compound and a panel of proteins.[13] This can range from focused panels (e.g., kinases, GPCRs) to broader, proteome-wide approaches.[13]
Q4: My compound shows the desired effect in my primary assay. Isn't that enough?
A4: While a positive result in a primary assay is a great start, it doesn't confirm that the observed effect is due to the intended mechanism of action. The effect could be the result of binding to an unknown off-target that also influences the same signaling pathway or cellular phenotype. Without confirming direct engagement with your intended target and assessing key off-targets, it is difficult to attribute the pharmacological effects solely to the perturbation of the protein of interest.[14] This is why target engagement assays are crucial.
Part 2: Troubleshooting Guides for Experimental Scenarios
This section provides actionable advice for specific challenges you may encounter during your research.
Scenario 1: My compound is potent in my cell-based assay, but I'm unsure if the effect is on-target.
-
Question: How can I confirm that the observed cellular phenotype is a direct result of my compound binding to its intended target?
-
Answer & Troubleshooting Workflow: This is a classic challenge in drug discovery. A lack of correlation between compound potency and direct target engagement is a common reason for project failure.[9][15] You must experimentally verify that your compound physically interacts with its intended target within the complex environment of a living cell.
Workflow for On-Target Validation
Caption: Workflow to validate on-target effects.
Recommended Actions:
-
Direct Target Engagement Assay: Implement an assay to measure if your compound binds to the target protein in live cells. The Cellular Thermal Shift Assay (CETSA) is an excellent label-free option that relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[15]
-
Develop a Negative Control: Synthesize a close structural analog of your compound that is inactive against the purified target protein. This "dead" compound should not produce the same cellular phenotype. If it does, this points to an off-target effect.
-
Use Genetic Target Validation: Test your compound in a cell line where your target has been knocked out (KO) or knocked down (KD).[16] If the compound's effect persists in the absence of the target, it is definitively acting through an off-target mechanism.[16][17]
-
Scenario 2: I'm observing unexpected toxicity or an unexplainable phenotype in my experiments.
-
Question: Could these unexpected results be caused by off-target effects, and how can I identify the responsible off-target(s)?
-
Answer & Troubleshooting Workflow: Unexpected toxicity is a frequent manifestation of off-target interactions.[2] Identifying the specific off-target responsible can be challenging but is crucial for understanding the compound's safety profile and potentially redesigning it to be more selective.
Workflow for Deconvoluting Off-Target Effects
Caption: Systematic approach to identify problematic off-targets.
Recommended Actions:
-
Computational Prediction: Start with in silico tools to generate a list of plausible off-targets. Methods like the Similarity Ensemble Approach (SEA) or molecular docking can compare your compound to libraries of molecules with known activities.[10][11]
-
Broad Off-Target Screening: Screen your compound against a large, commercially available panel of proteins. Safety-oriented panels often include kinases, GPCRs, ion channels, and transporters known to be involved in adverse events. Proteome-wide arrays can also be used to uncover unexpected binding partners.[13]
-
Validate Hits: Any hits from the broad screen must be validated. Confirm the binding interaction with a direct biochemical assay (e.g., determining the IC50 or Kd) and a cellular target engagement assay to ensure the interaction occurs in a physiological context.[18]
-
Establish Causality: Once a high-confidence off-target is identified, use techniques like siRNA or CRISPR to knock down that off-target in your cellular model. If the toxicity or phenotype is rescued, you have established a causal link.
-
Scenario 3: My screening campaign is generating a high number of false positives.
-
Question: How can I refine my screening protocol to reduce the number of hits that are not genuinely active on my target?
-
Answer & Troubleshooting Workflow: False positives are a significant drain on resources in any screening campaign.[19][20] They can arise from various sources, including compound reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence). Implementing rigorous controls and counter-screens is essential.
Strategies to Minimize False Positives in Screening
| Strategy | Description | Rationale |
| Include Detergents | Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. | This helps to disrupt colloidal aggregates, which are a common cause of non-specific inhibition.[20] |
| Orthogonal Assays | Validate primary hits using a secondary assay that has a different readout technology. | If a compound is a hit in both a fluorescence-based assay and a label-free assay (like CETSA), it is less likely to be an artifact of the detection method.[9] |
| Promiscuity Counter-Screen | Screen hits against an unrelated protein to check for non-specific activity. | Compounds that are active against multiple, unrelated targets are often promiscuous binders and should be deprioritized. |
| Visual Inspection | Examine the chemical structures of hits for known Pan-Assay Interference Compounds (PAINS). | PAINS are chemical substructures known to frequently appear as false positives in high-throughput screens.[20] Software filters are available for this purpose. |
| Monitor Compound Integrity | Ensure proper compound handling and storage to prevent degradation or precipitation. | Compound instability can lead to inaccurate concentration measurements and unreliable results.[21] |
Part 3: Key Experimental Protocols
This section provides condensed, step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the measurement of target engagement in intact cells or tissue lysates.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with your pyridazinone compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating Step: After incubation, wash and resuspend the cells. Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C for 3 minutes).
-
Cell Lysis: Lyse the cells to release proteins. This can be done through freeze-thaw cycles or detergents.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates that the compound is binding to and stabilizing the target protein.[15]
Protocol 2: Designing Robust Experimental Controls
Proper controls are the foundation of reliable and interpretable data.[22][23]
-
Positive Control:
-
Purpose: To confirm that the assay system is working correctly.[16][22]
-
Example: A known reference compound that binds to your target and elicits a strong, reproducible signal in the assay. If a positive control is not available, a cellular condition known to produce the phenotype can be used.[23]
-
Implementation: Include on every assay plate to monitor performance and normalize data.[23]
-
-
Negative Control (Vehicle):
-
Purpose: To establish the baseline response in the absence of the experimental treatment.[16][22]
-
Example: The solvent used to dissolve your compound (e.g., DMSO) at the same final concentration used for your test compound.
-
Implementation: Used to calculate the percent inhibition or activation caused by your compound.
-
-
Negative Control (Inactive Analog):
-
Purpose: To distinguish on-target from off-target effects.
-
Example: A structurally similar molecule that has been confirmed to be inactive against the purified target protein.
-
Implementation: If this compound shows activity in a cellular assay, it suggests the phenotype is driven by an off-target mechanism.
-
-
Negative Control (Genetic):
-
Purpose: To provide the highest level of evidence for on-target action.[16][17]
-
Example: A cell line in which the target gene has been knocked out (KO) using CRISPR or knocked down (KD) using shRNA/siRNA.
-
Implementation: The effect of an on-target compound should be significantly diminished or completely absent in these cells compared to the wild-type parental cell line.[17]
-
References
-
Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. [Link]
-
Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 538-545. [Link]
-
Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 767. [Link]
-
Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
-
Keeley, A., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 246-250. [Link]
-
Domainex. (2020). Strategies for target and pathway engagement in cellular assays. [Link]
-
Bueters, T. J., et al. (2009). Correct assessment of new compounds using in vivo screening models can reduce false positives. Drug Discovery Today, 14(1-2), 89-94. [Link]
-
Zhang, Y., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8755-8777. [Link]
-
Basith, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(20), 15154. [Link]
-
Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design, 17(17), 1802-1818. [Link]
-
Rockland Immunochemicals, Inc. (2021). Positive and Negative Controls. [Link]
-
EuroMAbNet. Positive and negative controls for antibody validation. [Link]
-
Clasby, M. (2022). Dealing With False Positives During Drug Screening Process. Channelchek. [Link]
-
Sgrignani, J., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 357-368. [Link]
-
Carpenter, A. E., et al. (2017). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Musella, S., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(24), 17290. [Link]
-
Shieh, J., et al. (2013). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 18(7), 816-825. [Link]
-
Bruker. Eliminating False Positives and Negatives: Correctly Report Results the First Time. [Link]
-
Gheni, C., et al. (2021). Machine learning classification can reduce false positives in structure-based virtual screening. Proceedings of the National Academy of Sciences, 118(12), e2012429118. [Link]
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 705-722. [Link]
-
El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(8), 822-842. [Link]
-
Quora. How to decide on blank and positive and negative control in an enzymatic or biochemical assay. (2015). [Link]
-
Al-Ostoot, F. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular and Cellular Biochemistry, 478(10), 2411-2426. [Link]
-
AbbVie Inc. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Kumar, R., et al. (2020). Azolo[d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 12(23), 2145-2169. [Link]
-
Allam, H. A., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 12(4), 576-592. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6599. [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
-
Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(19), 1775-1798. [Link]
-
Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Crystals, 13(7), 1098. [Link]
-
Ghorab, M. M., et al. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 24(16), 2912. [Link]
-
El-Sayed, M. A., et al. (2020). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 353(10), e2000139. [Link]
-
D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2276. [Link]
-
Cignarella, G., et al. (2002). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)-adrenoceptors. Journal of Medicinal Chemistry, 45(23), 5041-5050. [Link]
-
El-Sayed, M. A., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(12), e2000216. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Azolo[ d]pyridazinones in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pelagobio.com [pelagobio.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 16. bosterbio.com [bosterbio.com]
- 17. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Correct assessment of new compounds using in vivo screening models can reduce false positives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. channelchek.com [channelchek.com]
- 21. researchgate.net [researchgate.net]
- 22. Positive and Negative Controls | Rockland [rockland.com]
- 23. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Introduction
Welcome to the technical support guide for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. This molecule, of interest in medicinal chemistry and drug development, presents a unique set of purification challenges due to its distinct structural features: a highly polar and basic primary aminoethyl group, a moderately polar pyridazinone core, and a furan moiety.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals to navigate these complexities effectively. Our approach is grounded in fundamental chemical principles to explain the causality behind each experimental choice, ensuring a robust and reproducible purification strategy.
Physicochemical Properties & Purification Overview
The primary difficulty in purifying this compound arises from the dual nature of its polarity and the strong basicity of the primary amine. The amino group's high polarity leads to significant solubility in polar solvents, which can complicate crystallization, while its basicity causes strong interactions with standard silica gel, a common acidic stationary phase in chromatography.[3][4] This often results in poor separation, peak tailing, and even irreversible binding to the column.[5][6]
A successful purification strategy depends on a careful analysis of the crude product and a methodical selection of the appropriate technique.
| Property | Predicted Value / Characteristic | Implication for Purification |
| Molecular Weight | ~219.23 g/mol | --- |
| Predicted pKa (Amino Group) | ~9.5 - 10.5 | The compound is basic. It will be protonated at acidic or neutral pH, increasing its water solubility. Strong interaction with acidic silica gel is expected. |
| Predicted LogP | ~0.5 - 1.5 | Indicates a high degree of polarity. The compound will favor polar solvents. |
| Hydrogen Bond Donors/Acceptors | Donors: 2, Acceptors: 4 | High capacity for hydrogen bonding contributes to high boiling point and solubility in protic solvents like water, methanol, and ethanol. |
| Physical State | Likely a solid at room temperature | Recrystallization is a potential purification method if a suitable solvent system can be identified.[7] |
General Purification & Troubleshooting Workflow
The initial step in any purification is to assess the crude material using Thin-Layer Chromatography (TLC) and, if available, Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the number of components and the nature of the impurities. The following workflow provides a general decision-making framework.
Caption: General workflow for the purification of pyridazinone analogs.[8]
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the purification of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.
Chromatography Issues
Q1: My compound is streaking badly or appears stuck at the origin of my silica gel TLC plate, even with highly polar solvents like 10% methanol in dichloromethane. Why is this happening?
A1: This is a classic problem when purifying basic amines on standard silica gel.[4] The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic primary amine on your compound undergoes a strong acid-base interaction with these sites, leading to its irreversible adsorption or slow, uneven elution. This causes significant peak tailing in column chromatography or streaking on a TLC plate.[5][6]
Solution: You must deactivate or "cap" these acidic sites. Before running your column, pre-treat the silica gel or add a basic modifier to your mobile phase. A common and effective method is to use an eluent system containing a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide.
-
Recommended Starting Solvent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) in a ratio of 90 : 10 : 1 . The ammonium hydroxide neutralizes the acidic sites on the silica, allowing your basic compound to elute more cleanly. Always use this modified eluent for both your TLC analysis and the column run for consistent results.
Q2: The modified solvent system helped, but the separation from a close-running impurity is still poor. What are my alternative chromatography options?
A2: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
-
Option 1: Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds. It will not have the strong acidic interactions that cause tailing. You can often use less polar solvent systems with alumina compared to silica for the same compound.
-
Option 2: Reverse-Phase Chromatography (C18): Since your compound is highly polar, it is an ideal candidate for reverse-phase purification. In this technique, the stationary phase (C18 silica) is non-polar, and the mobile phase is polar (typically water and methanol or acetonitrile). Your polar compound will elute relatively early, while less polar impurities will be retained more strongly. This is often a very effective method for purifying highly polar molecules that are challenging on normal-phase silica.[3]
-
Option 3: Ion-Exchange Chromatography: This technique separates molecules based on their charge.[9][10] You can use a cation-exchange column, which will bind your protonated amine. After washing away neutral and acidic impurities, you can elute your compound by changing the pH or increasing the salt concentration of the eluent.
Caption: Troubleshooting tree for chromatographic purification.
Crystallization & Workup Issues
Q3: My compound is an oil and won't crystallize from any single solvent. How can I induce crystallization?
A3: "Oiling out" is common when a compound's melting point is lower than the temperature of the solution it is precipitating from, or when high levels of impurities are present.[11]
-
Use a Two-Solvent System: Find a "soluble solvent" that dissolves your compound well at high temperatures (e.g., ethanol, methanol, or isopropanol) and an "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, diethyl ether, or water). Dissolve your crude material in the minimum amount of the hot soluble solvent. Then, slowly add the anti-solvent dropwise until the solution just begins to turn cloudy (turbid). Add a few more drops of the soluble solvent to clarify the solution, then allow it to cool slowly. This controlled decrease in solubility is often highly effective at producing crystals.[12]
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5] If you have a small amount of pure solid, add a tiny "seed crystal" to the cooled solution to initiate crystallization.
-
Purify via Salt Formation: Given the basic amine, a highly effective strategy is to convert the compound into a salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. These salts often have very different solubility profiles and are typically more crystalline than the free base. Dissolve the crude free base in a solvent like methanol or ethyl acetate and add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. The salt will often precipitate out. You can then recrystallize this salt to high purity. The pure salt can be converted back to the free base by dissolving it in water, basifying the solution with a mild base (e.g., sodium bicarbonate), and extracting the pure free base with an organic solvent.[13]
Q4: During aqueous workup, I suspect I'm losing my product to the aqueous layer during extraction. How can I improve my extraction efficiency?
A4: The high polarity and basicity of your compound make it partially soluble in water, especially if the aqueous layer is neutral or acidic.
-
pH Control: Before extracting, ensure the aqueous layer is basic (pH > 10). Use a base like sodium carbonate or sodium hydroxide. At this pH, the amino group will be in its neutral, free base form, which is less water-soluble and more soluble in organic solvents.
-
Choice of Solvent: Use a more polar extraction solvent than you might normally choose. Dichloromethane or a 9:1 mixture of chloroform and isopropanol are often more effective than ethyl acetate for extracting polar amines.
-
"Salting Out": Add a significant amount of sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, making it even more polar and forcing your less polar (but still polar) organic compound into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL) rather than a single extraction with a large volume (1 x 200 mL). This is mathematically more efficient at recovering the compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Amine-Treated Silica Gel
This protocol is designed to mitigate the issues caused by the interaction of the basic amine with acidic silica.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent system (e.g., 95:5:0.5 DCM:MeOH:NH₄OH). A good starting point is to use a mass of silica gel that is 50-100 times the mass of your crude material.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Allow the excess solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. If it is not fully soluble, you can perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC using the same modified eluent system. Visualize the spots using a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The triethylamine or ammonia will also be removed under vacuum.[7]
Protocol 2: Purification via HCl Salt Formation and Recrystallization
This method is highly effective if direct crystallization of the free base fails.
-
Salt Formation: Dissolve the crude product (1.0 g) in a suitable solvent such as ethyl acetate or methanol (20-30 mL). While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitate is formed. A pH indicator strip can be used to confirm the solution is acidic.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.
-
Recrystallization of the Salt: Transfer the crude salt to an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol, or an ethanol/water mixture) and heat the mixture to a boil to dissolve the solid. Use the minimum amount of hot solvent necessary.[12]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Conversion to Free Base (Optional): Dissolve the pure salt in water (50 mL). While stirring, slowly add a saturated solution of sodium bicarbonate until the pH is >9. Extract the aqueous solution multiple times with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure free base.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Isolation and chromatographic purification of reaction products
- BenchChem. (2025).
- Primožič, M., et al. (2022). Separation and Purification of Amino Acids.
- Google Patents. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025).
- Sorbead India. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2021). Synthesis of pyridazin-3(2H)
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (2025).
- Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Al-Ghorbani, M., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI.
- El-Sayed, M. A. A., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. PubMed.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. column-chromatography.com [column-chromatography.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Refining dosage and administration of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one in vivo
Welcome to the technical support center for the in vivo application of pyridazinone-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for refining the dosage and administration of novel pyridazinone derivatives, using 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one as a representative molecule. Pyridazinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4] Success in preclinical in vivo studies hinges on meticulous dosage refinement and appropriate administration protocols.
This document provides a comprehensive framework for navigating the complexities of in vivo studies with this class of compounds, from initial dose-range finding to troubleshooting common experimental hurdles.
Part 1: Foundational Knowledge & Pre-Dosing Considerations
Before initiating in vivo experiments, a thorough understanding of the physicochemical properties of the pyridazinone derivative is crucial. Many heterocyclic compounds, including pyridazinones, exhibit poor aqueous solubility, which can significantly impact bioavailability and experimental outcomes.[5][6]
Frequently Asked Questions (FAQs) - Getting Started
Q1: What are the initial steps before starting an in vivo study with a novel pyridazinone compound?
A1: Before any animal is dosed, comprehensive in vitro characterization is essential. This includes determining the compound's solubility in various pharmaceutically acceptable solvents, its pKa, and its stability at different pH values. This preliminary data will inform the selection of an appropriate formulation strategy.[7][8] A tiered approach, starting with simple aqueous solutions and progressing to more complex formulations like suspensions or lipid-based systems if necessary, is recommended.[7]
Q2: How do I estimate a starting dose for my in vivo experiments?
A2: The initial dose for a dose-range finding (DRF) study should be informed by prior in vitro potency (e.g., IC50 or EC50 values) and any available pharmacokinetic (PK) and pharmacodynamic (PD) data from similar compounds.[9][10] If no prior data exists, a conservative starting point is to extrapolate from the in vitro effective concentration. The goal of the initial DRF study is to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).[9]
Q3: What are the most critical factors to consider when selecting an administration route?
A3: The choice of administration route depends on the experimental objective, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[8][11]
-
Oral (PO): Preferred for its clinical relevance and ease of administration.[11][12] However, bioavailability can be limited by poor solubility and first-pass metabolism.
-
Intraperitoneal (IP): Often results in faster and more complete absorption compared to subcutaneous administration, bypassing the gastrointestinal tract.[8] However, it can cause local irritation and peritonitis with certain compounds.[13]
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. It is useful for determining intrinsic compound activity but may not reflect a clinically relevant administration route.[11]
-
Subcutaneous (SC): Allows for slower, more sustained absorption. Oily depots or osmotic minipumps can be used for continuous delivery.[13]
Part 2: Formulation Development & Troubleshooting
The formulation is a critical determinant of a compound's performance in vivo. For poorly soluble pyridazinone derivatives, a well-designed formulation is paramount to achieving adequate systemic exposure.
Formulation Strategies for Poorly Soluble Pyridazinones
| Formulation Type | Description | Advantages | Disadvantages |
| Aqueous Solution | Compound dissolved in a buffered aqueous vehicle. May require pH adjustment or co-solvents. | Simple to prepare, uniform dosing. | Limited by the compound's intrinsic solubility. |
| Suspension | Fine particles of the compound suspended in a liquid vehicle with suspending and wetting agents. | Allows for higher dose administration than solutions. | Potential for particle aggregation, non-uniform dosing, and injection site irritation. |
| Lipid-Based Formulation | Compound dissolved or suspended in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).[14] | Can significantly enhance the oral bioavailability of lipophilic compounds.[15] | More complex to develop and characterize. |
| Amorphous Solid Dispersion | The compound is dispersed in a polymer matrix in an amorphous state. | Improves dissolution rate and solubility. | Can be physically unstable and revert to a crystalline form. |
Troubleshooting Common Formulation Issues
Q4: My pyridazinone compound is precipitating out of the formulation. What should I do?
A4: Precipitation can occur due to a variety of factors, including a change in pH, temperature, or solvent composition upon administration.
-
For solutions: Consider adding a co-solvent (e.g., DMSO, PEG400) or a solubilizing agent (e.g., cyclodextrins). However, be mindful that excipients can have their own biological effects.[16]
-
For suspensions: Ensure adequate particle size reduction (micronization) and the use of appropriate wetting and suspending agents (e.g., Tween 80, carboxymethyl cellulose) to prevent agglomeration.[6]
Q5: I'm observing high variability in my experimental results. Could the formulation be the cause?
A5: Yes, inconsistent formulation can lead to variable dosing and, consequently, variable biological responses.
-
Ensure homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each administration to guarantee a uniform dose.
-
Check for stability: Assess the stability of your formulation over the duration of the experiment. Degradation of the active compound or changes in the formulation's physical properties can lead to inconsistent results.
Part 3: In Vivo Administration & Dosage Refinement
Experimental Workflow for Dose-Range Finding (DRF) Study
The following diagram outlines a typical workflow for a DRF study to determine the MTD and to inform dose selection for subsequent efficacy studies.
Caption: Workflow for a two-phase dose-range finding study.
Troubleshooting In Vivo Administration
Q6: I am seeing signs of distress in my animals immediately after dosing. What could be the issue?
A6: Immediate distress can be caused by the formulation, the administration technique, or the intrinsic properties of the compound.
-
Formulation issues: Highly viscous or irritating formulations can cause pain upon injection.[17] Consider diluting the formulation or changing the vehicle. The pH of the formulation should be as close to physiological pH as possible.[8]
-
Administration technique: Improper injection technique can cause tissue damage.[17] Ensure personnel are adequately trained for the chosen route of administration. For oral gavage, using the correct size gavage needle is critical to avoid esophageal injury.[13]
-
Compound properties: The compound itself may have acute toxicity. In this case, lowering the dose is necessary.
Q7: The compound does not seem to be efficacious in my model, even at doses approaching the MTD. What are the next steps?
A7: A lack of efficacy can be due to several factors.
-
Insufficient exposure: The first step is to perform a pharmacokinetic (PK) study to determine if the compound is being absorbed and reaching the target tissue at sufficient concentrations.[18][19] Poor bioavailability is a common reason for lack of efficacy with orally administered, poorly soluble compounds.[14]
-
Rapid metabolism/clearance: The compound may be rapidly metabolized and cleared from the body. A PK study will also reveal the compound's half-life.
-
Target engagement: If exposure is adequate, the next step is to confirm that the compound is engaging its biological target in vivo. This may require developing a pharmacodynamic (PD) biomarker assay.[10]
-
Model relevance: It is also important to consider if the chosen animal model is appropriate for the compound's mechanism of action.
Part 4: Advanced Protocols & Methodologies
Step-by-Step Protocol: Preparation of a Nanosuspension for Oral Administration
For pyridazinone derivatives with very low solubility, a nanosuspension can improve dissolution rate and bioavailability.
-
Pre-milling: Create a coarse suspension of the pyridazinone compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of a surfactant like Poloxamer 188 or Tween 80).
-
High-Pressure Homogenization or Wet Milling: Process the pre-milled suspension through a high-pressure homogenizer or a bead mill until the desired particle size (typically <500 nm) is achieved.
-
Particle Size Analysis: Use dynamic light scattering (DLS) or a similar technique to verify the particle size distribution and check for the absence of large aggregates.
-
Characterization: Assess the physical and chemical stability of the nanosuspension.
-
Dosing: Administer the nanosuspension to the animals via oral gavage, ensuring the suspension is well-mixed before each dose.
Causality: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate in the gastrointestinal tract, which can enhance absorption and bioavailability.[6]
Logical Relationship: Integrating PK and PD for Optimal Dose Selection
The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to rational dose selection.
Caption: The interplay between dose, PK, and PD determines the ultimate effect.
By establishing a clear relationship between the administered dose, the resulting drug concentration in the body (PK), and the magnitude of the biological response (PD), researchers can select a dosing regimen that maximizes the desired therapeutic effect while minimizing toxicity.[19]
References
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link].
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link].
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. Available at: [Link].
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link].
-
Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link].
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC - NIH. Available at: [Link].
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link].
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link].
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University. Available at: [Link].
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link].
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link].
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available at: [Link].
-
Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link].
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Available at: [Link].
-
Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. PubMed. Available at: [Link].
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link].
-
Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. Available at: [Link].
-
The Effects of Pharmaceutical Excipients on Drug Disposition. -ORCA - Cardiff University. Available at: [Link].
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. future4200.com [future4200.com]
- 15. youtube.com [youtube.com]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Cytotoxicity of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Introduction:
Welcome to the technical support guide for managing the cytotoxicity associated with 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one and related pyridazinone derivatives. Pyridazinone compounds are a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4] A common challenge in harnessing their therapeutic potential is managing their inherent cytotoxicity to achieve a favorable therapeutic window—maximizing efficacy against target cells while minimizing harm to healthy, non-target cells.[3][5]
This guide provides in-depth, experience-driven advice, troubleshooting protocols, and foundational knowledge to help researchers and drug developers navigate the complexities of pyridazinone-induced cytotoxicity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the preclinical evaluation of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.
Q1: What is the likely mechanism of cytotoxicity for this class of compounds?
A1: The cytotoxicity of pyridazinone derivatives is often multifactorial. Published studies on related compounds indicate that the primary mechanisms include:
-
Induction of Apoptosis: Many pyridazinones trigger programmed cell death (apoptosis).[1][2] This is often confirmed by observing phosphatidylserine externalization, mitochondrial depolarization, and activation of caspases.[1][2][5]
-
Generation of Reactive Oxygen Species (ROS): These compounds can induce oxidative stress, leading to an accumulation of ROS.[1][2] This surge in ROS can damage cellular components and trigger apoptotic pathways.[6]
-
Proteasome Impairment: Some derivatives have been shown to impair proteasome activity, leading to an accumulation of poly-ubiquitinated proteins and inducing proteotoxic stress, which culminates in cell death.[1][2]
-
Inhibition of Key Enzymes: Depending on the specific substitutions on the pyridazinone ring, they can act as inhibitors of enzymes like phosphodiesterases (PDEs), glutathione reductase (GR), and thioredoxin reductase (TrxR), disrupting cellular signaling and redox balance.[5][6]
Q2: I'm observing high cytotoxicity in my non-cancerous control cell lines. What does this mean and how can I improve selectivity?
A2: High cytotoxicity in non-cancerous (e.g., MCF-10A, HGF) cells indicates a poor selectivity index, a common hurdle in drug development.[1][3] This suggests the compound's mechanism of action targets pathways active in both healthy and diseased cells.
-
Understanding the Cause: The cytotoxicity could be due to a general mechanism like oxidative stress or membrane disruption that is not specific to cancer cells.
-
Strategies for Improvement:
-
Structural Modification (SAR): If you are in the medicinal chemistry phase, consider structure-activity relationship (SAR) studies. Minor changes to the molecule, such as adding or modifying substituent groups, can dramatically alter selectivity.[3] For instance, adding a piperazinyl linker has been explored to modulate anti-proliferative effects and reduce cytotoxicity in some contexts.[3][7]
-
Dose Optimization: The simplest approach is to perform a careful dose-response analysis on both cancer and non-cancerous cell lines to identify a concentration range where cancer cell death is maximized with minimal impact on healthy cells. This defines the in vitro therapeutic window.[8][9]
-
Combination Therapy: Explore combining your compound at a lower, less toxic dose with another agent that potentiates its anti-cancer effect specifically.
-
Q3: How can I definitively distinguish between apoptosis and necrosis caused by my compound?
A3: Differentiating these two cell death pathways is critical, as apoptosis is a controlled process, while necrosis is uncontrolled and pro-inflammatory.[10][11] The gold-standard method is dual staining with Annexin V and a non-viability dye like Propidium Iodide (PI) followed by flow cytometry analysis.[10][12]
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (membrane integrity is lost).
-
Necrotic Cells: Annexin V-negative and PI-positive (rapid membrane rupture without the apoptotic cascade).
For a detailed methodology, refer to the Experimental Protocols section.
Part 2: Troubleshooting Guides
Guide 1: Inconsistent IC50 Values Across Experiments
Problem: You observe significant variability in the half-maximal inhibitory concentration (IC50) of your compound between experimental repeats.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Cell Health & Passage Number | Cells at high passage numbers can undergo genetic drift, altering their sensitivity to drugs. Inconsistent seeding density or poor viability at the start of an experiment will also skew results. | Maintain a strict cell culture log. Use cells within a consistent, low passage number range (e.g., passages 5-15). Always perform a cell count and viability check (e.g., Trypan Blue) before seeding plates. |
| Compound Stability & Solubility | The compound may be unstable in culture media, degrading over the incubation period (24-72h). Poor solubility can lead to precipitation, reducing the effective concentration. | Check compound stability in media over 72h using HPLC. If unstable, consider shorter incubation times. Ensure the DMSO concentration is consistent and low (<0.5%). If solubility is an issue, explore formulation strategies (see Guide 3). |
| Assay-Specific Artifacts | Different viability assays measure different parameters (e.g., metabolic activity vs. membrane integrity).[13][14] Your compound might interfere with the assay chemistry itself (e.g., reducing the tetrazolium dye non-enzymatically). | Validate findings with an orthogonal assay. If using an MTT/XTT/MTS assay (metabolic), confirm results with a method based on membrane integrity (e.g., LDH release) or ATP content (e.g., CellTiter-Glo®).[14][15] |
Guide 2: Maximizing the Therapeutic Window
Problem: Your compound is effective against the target cancer cells, but the effective dose is very close to the toxic dose for normal cells, indicating a narrow therapeutic window.[8][9]
Conceptual Workflow for Widening the Therapeutic Window
Caption: Interpreting Annexin V/PI flow cytometry data.
References
-
Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35(6), 503-519. [Link]
-
Strickley, R. G. (2004). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmaceutical Sciences, 93(6), 1360-1377. [Link]
-
Gutierrez, D. A., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology. [Link]
-
Benson, K. (n.d.). Cytotoxicity Assays. Life Science Applications. [Link]
-
Crowley, L. C., et al. (2023). Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry. Current Protocols. [Link]
-
Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. ResearchGate. [Link]
-
Maccioni, E., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 26(5), 1269. [Link]
-
El-Kashef, H., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128. [Link]
-
Crowley, L. C., et al. (2023). Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry. Current Protocols, 3(12), e951. [Link]
-
Ormerod, M. G., et al. (1993). Quantification of apoptosis and necrosis by flow cytometry. Acta Oncologica, 32(4), 417-424. [Link]
-
Garnett, M. J., et al. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. Clinical Pharmacology & Therapeutics. [Link]
-
Crowley, L. C., et al. (2023). Discriminating between apoptosis, necrosis, necroptosis, and ferroptosis by microscopy and flow cytometry. Ask this paper | Bohrium. [Link]
-
IT Medical Team. (2024). Therapeutic Window: Balancing Efficacy and Safety in Drug Dosing. IT Medical Team. [Link]
-
Garnett, M. J., et al. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. ResearchGate. [Link]
-
Brahme, A. (2001). Illustration of the possible improvement of the therapeutic window and... ResearchGate. [Link]
-
Maccioni, E., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. ResearchGate. [Link]
-
Heymann, D., et al. (2020). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Molecules, 25(21), 5171. [Link]
-
Maul, V. J., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(2), 703-716. [Link]
-
Anchor Medical Research. (n.d.). Therapeutic Window. Anchor Medical Research. [Link]
-
Dutta, S., et al. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. [Link]
-
Baloniak, S., et al. (1988). Cytostatic activity of pyridazinee derivatives. Part III. Cytotoxic studies on some pyridazine-3,6-diones and pyridazin-6-ones using a particle counter and a proliferation inhibition test. Semantic Scholar. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Tran, P. H. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Abd-Rabo, Z. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1168-1196. [Link]
-
Ghorab, M. M., et al. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(12), 2217. [Link]
Sources
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. Anchor Medical Research [anchormedicalresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing the Metabolic Stability of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Welcome to the technical support center dedicated to addressing the metabolic stability challenges of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one and related compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common experimental hurdles and provide strategic guidance for optimizing the metabolic profile of this promising scaffold.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, dictating a compound's pharmacokinetic profile, including its half-life and bioavailability.[1] Poor metabolic stability, often due to rapid enzymatic degradation by systems like the cytochrome P450 (CYP) monooxygenase family, can lead to high clearance rates and insufficient drug exposure, thereby limiting therapeutic efficacy.[2] The compound 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one possesses two key structural motifs of interest for metabolic stability: the pyridazinone core and a furan ring, both of which can be susceptible to metabolic transformations.[3][4]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that arise during the development of pyridazinone-furan derivatives.
Q1: My compound, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, exhibits high clearance in human liver microsomes (HLM). What are the likely metabolic "soft spots"?
A1: The primary metabolic liabilities, or "soft spots," in your compound are likely the furan ring and potentially the pyridazinone core or the aminoethyl side chain.
-
Furan Ring Oxidation: The furan moiety is a well-known substrate for CYP450 enzymes, particularly CYP2E1.[5] Oxidation of the furan ring can lead to the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[6][7] This reactive metabolite can covalently bind to macromolecules, which is a potential source of toxicity.[7][8]
-
Pyridazinone Core Metabolism: The pyridazinone ring system, while often incorporated to confer a range of biological activities, can also be a site for metabolism.[3][9] The specific metabolic pathways can vary depending on the substitution pattern.
-
Aminoethyl Side Chain: The primary amine in the 2-aminoethyl side chain could be susceptible to deamination or conjugation reactions.
Q2: How can I experimentally confirm the metabolic hotspots on my molecule?
A2: Identifying the sites of metabolism is crucial for a rational drug design approach to improve stability. This is typically achieved through metabolite identification studies. The general workflow involves incubating your compound with a metabolically active system (like human liver microsomes) and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The masses of the detected metabolites will indicate the types of metabolic transformations that have occurred (e.g., hydroxylation, oxidation). Further structural elucidation can be performed using tandem MS (MS/MS) fragmentation patterns.
Q3: What are the initial strategies I should consider to block the metabolism of the furan ring?
A3: Several strategies can be employed to mitigate furan-mediated metabolic instability:
-
Electron-Withdrawing Groups: Introducing electron-withdrawing groups onto the furan ring can decrease its electron density, making it less susceptible to oxidative metabolism by CYP enzymes.[10]
-
Steric Hindrance: Placing bulky substituents near the furan ring can sterically hinder the approach of metabolizing enzymes.
-
Bioisosteric Replacement: This is a powerful strategy where the furan ring is replaced with a different, more metabolically robust heterocycle that maintains the desired pharmacological activity.[11]
Q4: What are some suitable bioisosteres for the furan ring in this context?
A4: The choice of a bioisostere depends on maintaining the necessary electronic and steric properties for biological activity while enhancing metabolic stability. Some common bioisosteres for a furan ring include:
-
Thiophene: Often a good starting point, though it can also be susceptible to oxidation.
-
Pyrazole or Isoxazole: These five-membered rings with additional nitrogen or oxygen atoms can offer improved stability.[12]
-
Pyridine: Replacing the furan with a pyridine ring can significantly increase metabolic stability due to the electron-deficient nature of the pyridine ring.[13]
It is important to synthesize and test a small library of these analogs to identify a replacement that balances improved metabolic stability with retained or improved potency.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).[14]
-
Prepare a parallel set of wells without the NADPH regenerating system to serve as a negative control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[15]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualization of Concepts
Proposed Metabolic Pathway of the Furan Moiety
Caption: CYP450-mediated oxidation of the furan ring.
Workflow for Improving Metabolic Stability
Caption: Iterative workflow for enhancing metabolic stability.
Data Summary Table
The following table provides a hypothetical comparison of metabolic stability data for the parent compound and potential analogs, illustrating the impact of structural modifications.
| Compound ID | Modification | In Vitro t½ (min) in HLM | Intrinsic Clearance (Clint) (µL/min/mg) |
| Parent | 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one | 5 | 138.6 |
| Analog 1 | Furan -> Thiophene | 15 | 46.2 |
| Analog 2 | Furan -> 3-Chlorothiophene | 45 | 15.4 |
| Analog 3 | Furan -> Pyridine | > 60 | < 11.6 |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the potential outcomes of the proposed strategies.
References
- NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Peterson LA. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Toxicol Sci. 2013;134(2):284-292.
- Patsnap Synapse. What is the importance of metabolic stability in drug design? Published May 21, 2025.
- Pharma Focus Asia. Metabolic Stability.
- Peterson LA, Matter BA, Vu CC, et al. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metab Dispos. 2012;40(3):596-601.
- Kumar P, Kumar A, Kumar S, Kumar V, Singh UP. Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discov Today. 2021;26(11):2568-2578.
- Mercell. metabolic stability in liver microsomes.
- Kumar P, Kumar A, Kumar S, Kumar V, Singh UP. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Discov Today. 2021;26(11):2568-2578. Published online September 11, 2021.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Peterson LA, Matter BA, Vu CC, et al. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Experts@Minnesota. Published 2012.
- Peterson LA. Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chem Res Toxicol. 2006;19(6):843-850.
- Cyprotex. Microsomal Stability.
- MTT Lab. In vitro drug metabolism: for the selection of your lead compounds.
- Peterson LA. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. J Med Chem. 2013;56(17):6623-6634.
- Tang M, Pan Y, Zheng J. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metab Dispos. 2022;50(3):217-227. Published online January 25, 2022.
- Tang M, Pan Y, Zheng J. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metab Dispos. 2022;50(3):217-227.
- Al-Ostath A, Al-Qudah M, Sweidan K, Zalloum H, Al-Qirim T, Shattat G. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Med Chem. 2024;16(5):373-394.
-
Mathes BM, Conway RG, Felix TM, et al. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorg Med Chem Lett. 2004;14(1):167-170. Available from: [Link].
- Miners JO, Knights KM, Houston JB, Mackenzie PI. In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016;74:7.8.1-7.8.24. Published online September 16, 2016.
- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Peterson LA. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. Published August 7, 2025.
- ResearchGate. Bioisosterism in Medicinal Chemistry.
- ResearchGate. Metabolic pathways of furan leading to formation of potential...
- TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
- Chem-Space. Bioisosteric Replacements.
- Benchchem. Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs: A Comparative Guide.
- Al-Tel TH, Al-Qawasmeh RA, Zaarour R, et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Mini Rev Med Chem. 2025;21(8):822-842.
- Raheem IT, Gikunju D, Gilbert AM, et al. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Medchemcomm. 2019;10(12):2095-2104. Published online December 16, 2019.
- Cambridge MedChem Consulting. Bioisosteric Replacements. Published January 30, 2021.
- Taha TR, El-fakharany EM, Taha M, et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals (Basel). 2022;15(6):734. Published online June 13, 2022.
- Al-Malki J. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals (Basel). 2024;17(12):1567. Published online December 6, 2024.
- Optibrium. How to improve metabolic stability in drug discovery. YouTube. Published September 13, 2024.
- Pathak B, Kumar A, Kumar P, et al. Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders. Br J Pharmacol. 2025;182(10):2375-2391. Published online May 12, 2025.
- Dalvie D, He K, O'Donnell JP. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Chem Res Toxicol. 2017;30(1):153-176.
- KCAS Bio. Unstable Small Molecule Therapeutic Analysis. Published March 19, 2020.
- Benchchem. Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines. Published December 2025.
- Benchchem. Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Comparative Analysis.
- ACS Publications. Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. mttlab.eu [mttlab.eu]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nedmdg.org [nedmdg.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
Comparing the efficacy of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one with other pyridazinone analogs
The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4][5][6] This guide provides a comparative analysis of the efficacy of various pyridazinone analogs, with a special focus on the structural features that drive their biological functions. While direct experimental data on 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is limited in publicly available literature, this guide will use established structure-activity relationships (SAR) to extrapolate its potential efficacy in comparison to well-characterized analogs.
The Pyridazinone Core: A Privileged Scaffold in Pharmacology
The 3(2H)-pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms.[2][6] This "wonder nucleus" is readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties.[1][3][5] This chemical tractability has led to the development of pyridazinone derivatives with a wide array of therapeutic applications, including anti-inflammatory, analgesic, cardiotonic, anticancer, and antimicrobial activities.[7][8][9]
Several pyridazinone-based drugs are already on the market, such as Emorfazone, an analgesic and anti-inflammatory agent, and Levosimendan, a cardiotonic drug.[7][8] The diverse biological activities of these compounds stem from their ability to interact with a variety of biological targets, including enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs), as well as G-protein coupled receptors.[7][8][10]
Comparative Efficacy of Pyridazinone Analogs
The efficacy of a pyridazinone analog is highly dependent on the nature and position of its substituents. Below, we compare different classes of analogs based on their primary pharmacological activities.
Anti-inflammatory and Analgesic Activity
A significant number of pyridazinone derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] Many of these compounds exert their effects through the inhibition of COX enzymes, which are key to the inflammatory pathway.[10]
| Compound/Analog Class | Target | Efficacy (IC50/Inhibition %) | Key Structural Features | References |
| Emorfazone | COX | Marketed Drug | 4-ethoxy-2-methyl-5-morpholino substitution | [2][6] |
| ABT-963 | COX-2 | Highly selective (276:1 for COX-2 over COX-1) | 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl) substitution | [2] |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | COX-2 | IC50 = 0.11 µM | 2-propyl and 6-o-tolyloxy substitution | [13] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | COX-2 | IC50 = 0.24 µM | 2-benzyl and 6-(3,5-dimethyl-1H-pyrazol-1-yl) substitution | [13] |
| Indomethacin (Reference NSAID) | COX-1/COX-2 | - | - | [11] |
| Celecoxib (Reference COX-2 Inhibitor) | COX-2 | - | - | [13] |
Structure-Activity Relationship Insights:
-
Substitution at N2: The nature of the substituent at the N2 position of the pyridazinone ring significantly influences anti-inflammatory activity. Alkyl and benzyl groups, as seen in compounds 6a and 16a , have been shown to be effective.[13]
-
Substitution at C6: Aromatic or heteroaromatic rings at the C6 position are common in potent anti-inflammatory pyridazinones. The tolyloxy and pyrazolyl groups in the examples above contribute to their high efficacy.[13]
Based on these trends, for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one , the 6-(2-furyl) group aligns with the presence of a heteroaromatic ring at this position, which is often beneficial for activity. The 2-(2-aminoethyl) substituent at the N2 position is less common in the reported anti-inflammatory analogs. Its basic nature could influence the compound's pharmacokinetic properties and target binding.
Cardiotonic Activity
Pyridazinone derivatives have also been successfully developed as cardiotonic agents, primarily acting as phosphodiesterase III (PDE3) inhibitors.[14][15] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) effect.[14]
| Compound/Analog Class | Target | Efficacy (IC50) | Key Structural Features | References |
| Pimobendan | PDE3 Inhibitor, Calcium Sensitizer | Marketed Drug | Complex heterocyclic system | [7] |
| Levosimendan | Calcium Sensitizer, PDE3 Inhibitor | Marketed Drug | Complex heterocyclic system | [5][7] |
| CI-914 (Imazodan) | PDE3 | IC50 = 8 µM | 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl] substitution | [14][15] |
| CI-930 | PDE3 | More potent than Milrinone | 5-methyl derivative of CI-914 | [14] |
| Milrinone (Reference) | PDE3 | IC50 = 2.5 µM | Bipyridine structure | [15] |
Structure-Activity Relationship Insights:
-
Substitution at C6: A key feature for cardiotonic activity is the presence of a substituted phenyl ring at the C6 position, often containing an imidazole moiety, as seen in CI-914.[14] This group is crucial for binding to the active site of PDE3.
-
Saturation of the Pyridazinone Ring: Many potent cardiotonic agents are 4,5-dihydropyridazinones, suggesting that a saturated ring in this position is favorable for activity.[14][16]
For 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one , the 6-(2-furyl) group differs significantly from the substituted phenyl rings found in potent cardiotonic agents like CI-914. Therefore, it is less likely to exhibit strong PDE3 inhibitory activity based on current SAR data.
Experimental Protocols
To enable researchers to evaluate the efficacy of novel pyridazinone analogs, we provide the following established experimental protocols.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test compounds (at various concentrations) are pre-incubated with the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a classic animal model for evaluating the in vivo anti-inflammatory activity of new compounds.[11]
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated groups with the control group.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyridazinone Analogs.
Caption: General Workflow for the Evaluation of Novel Pyridazinone Analogs.
Conclusion
The pyridazinone scaffold remains a highly versatile and fruitful starting point for the development of new therapeutic agents. The efficacy of pyridazinone analogs is intricately linked to their substitution patterns, with specific structural motifs favoring distinct pharmacological activities. While a definitive statement on the efficacy of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one cannot be made without direct experimental data, analysis of existing structure-activity relationships suggests it may have potential as an anti-inflammatory agent, warranting further investigation. The experimental protocols and workflows provided in this guide offer a solid framework for researchers to systematically evaluate this and other novel pyridazinone derivatives.
References
- An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. (n.d.).
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.).
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Medicinal Chemistry, 19(3), 245-267.
- Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
- Synthesis and biological evaluation of some new pyridazinone derivatives. (n.d.).
- Boukharsa, Y., Karrouchi, K., Attjioui, H., & Ansar, M. (2024). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Molecules, 29(12), 2821.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.).
- Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.).
- A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.).
- Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., ... & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3756.
- Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. (2015). JBR Journal of Clinical Diagnosis and Research, 3(1), 101.
- Steffen, R. P., Weishaar, R. E., & Bristol, J. A. (1983). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of medicinal chemistry, 26(11), 1523–1528.
- Sircar, I., Steffen, R. P., Bobowski, G., Burke, S. E., Newton, R. S., Weishaar, R. E., ... & Evans, D. B. (1989). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of medicinal chemistry, 32(2), 342–350.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).
- Pyridazinone derivatives with anticancer activity. (n.d.).
- Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8), 1700093.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 13. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
This guide provides a comprehensive framework for the validation of the biological target of the novel small molecule, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one (herein referred to as 'Furi-pyridazinone'). The challenge with any new chemical entity is to definitively identify its molecular target(s) to understand its mechanism of action, predict potential on- and off-target effects, and enable rational drug development. The pyridazinone scaffold is present in numerous compounds with diverse biological activities, frequently associated with the inhibition of protein kinases or other ATP-binding proteins. This guide, therefore, presupposes a hypothetical primary target for Furi-pyridazinone—a specific protein kinase, "Kinase X"—and outlines a multi-pronged, comparative approach to rigorously validate this hypothesis.
Our strategy is built on the principle of methodological triangulation, where evidence from orthogonal techniques is integrated to build a robust case for target engagement and functional relevance. We will compare and contrast three primary validation workflows:
-
Target Engagement in Intact Cells: Cellular Thermal Shift Assay (CETSA)
-
Direct Target Identification from Cell Lysates: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Biophysical Characterization of Direct Binding: Isothermal Titration Calorimetry (ITC)
By presenting these methods side-by-side, this guide offers researchers the rationale to select the most appropriate experimental path based on their specific research questions, available resources, and the stage of their drug discovery program.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful technique for verifying target engagement in a cellular environment. The core principle is that the binding of a ligand, such as Furi-pyridazinone, to its target protein, Kinase X, confers thermal stability to the protein. Consequently, the ligand-bound protein will denature and aggregate at a higher temperature compared to its unbound state.
Causality Behind Experimental Choices
Choosing CETSA as a primary validation step is deliberate. It is the most physiologically relevant of the methods described here, as it assesses target binding within intact cells, preserving native protein complexes and cellular compartmentalization. This approach directly answers the critical question: "Does the compound reach and bind its intended target in a living system?" A positive result provides strong evidence that the observed cellular phenotype is a consequence of this specific molecular interaction.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of Furi-pyridazinone (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours under standard culture conditions.
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Kinase X remaining at each temperature point using Western blotting or another specific protein detection method (e.g., ELISA).
-
Data Presentation: Expected CETSA Results
| Treatment Group | Temperature (°C) | Relative Amount of Soluble Kinase X (Normalized to 40°C) |
| Vehicle (DMSO) | 40 | 1.00 |
| 50 | 0.95 | |
| 54 (Tm) | 0.50 | |
| 58 | 0.15 | |
| 62 | <0.05 | |
| Furi-pyridazinone (10 µM) | 40 | 1.00 |
| 50 | 1.00 | |
| 58 (Tm) | 0.50 | |
| 62 | 0.25 | |
| 66 | <0.05 |
Tm = Melting Temperature
This table illustrates a successful outcome, where Furi-pyridazinone treatment shifts the melting temperature (Tm) of Kinase X from 54°C to 58°C, indicating direct binding and stabilization in the cellular context.
Workflow Visualization
Caption: CETSA workflow for validating target engagement in intact cells.
Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Target Identification
While CETSA validates engagement with a hypothesized target, AC-MS is an unbiased approach to identify the direct binding partners of a compound from a complex biological mixture, such as a cell lysate. This method involves immobilizing a derivative of Furi-pyridazinone onto a solid support (e.g., beads) to "fish" for its binding proteins.
Causality Behind Experimental Choices
The primary reason for employing AC-MS is its discovery-oriented nature. If Furi-pyridazinone has significant off-targets or an entirely unexpected primary target, this method can reveal it. It provides a more global view of the compound's interactome. A critical prerequisite is the synthesis of a "chemical probe"—an analogue of Furi-pyridazinone that incorporates a linker for immobilization without disrupting its binding activity.
Experimental Protocol: AC-MS
-
Chemical Probe Synthesis:
-
Synthesize an analogue of Furi-pyridazinone with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or amine).
-
Validate that the synthesized probe retains its biological activity (e.g., inhibition of Kinase X in an in vitro assay).
-
-
Immobilization:
-
Covalently attach the chemical probe to an activated solid support, such as NHS-activated sepharose beads or azide-functionalized beads (for click chemistry).
-
Prepare control beads that are similarly functionalized but lack the compound.
-
-
Affinity Pulldown:
-
Prepare a native cell lysate from the target cell line.
-
Incubate the lysate with the Furi-pyridazinone-conjugated beads and the control beads for several hours at 4°C.
-
For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with excess free (non-immobilized) Furi-pyridazinone before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with buffer to remove non-specific binders.
-
Elute the bound proteins, typically using a denaturing solution (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free Furi-pyridazinone.
-
-
Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify their relative abundance in the experimental vs. control samples.
-
Data Presentation: Expected AC-MS Results
| Protein Identified | Spectral Counts (Furi-pyridazinone Beads) | Spectral Counts (Control Beads) | Spectral Counts (Competitive Elution) | Status |
| Kinase X | 152 | 3 | 15 | Validated Hit |
| Heat Shock Protein 90 | 88 | 75 | 85 | Non-specific |
| Tubulin alpha-1A | 120 | 115 | 118 | Non-specific |
| Kinase Y | 25 | 2 | 22 | Potential Off-Target |
A high-confidence hit like Kinase X will be highly enriched on the compound-conjugated beads and this interaction will be significantly reduced in the presence of a competitive excess of the free compound.
Workflow Visualization
Caption: AC-MS workflow for unbiased identification of protein targets.
Isothermal Titration Calorimetry (ITC): Quantifying Binding Affinity and Thermodynamics
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction between Furi-pyridazinone and a purified Kinase X protein, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Causality Behind Experimental Choices
ITC is employed for its rigor and quantitative power. Unlike cell-based assays, it uses purified components, eliminating confounding variables from the cellular milieu. It provides irrefutable proof of a direct, physical interaction and delivers the precise binding affinity, which is a critical parameter for structure-activity relationship (SAR) studies. This level of detail is essential for lead optimization in a drug development context.
Experimental Protocol: ITC
-
Protein Preparation:
-
Express and purify recombinant Kinase X protein to >95% purity.
-
Ensure the protein is correctly folded and active through a functional assay.
-
Dialyze the protein extensively against the final ITC buffer.
-
-
Compound Preparation:
-
Dissolve Furi-pyridazinone in the exact same buffer used for the protein dialysis to minimize buffer mismatch effects. A small amount of a co-solvent like DMSO is acceptable but must be matched in the protein solution.
-
-
ITC Experiment Setup:
-
Load the purified Kinase X protein (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load a concentrated solution of Furi-pyridazinone (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
-
Titration:
-
Perform a series of small, sequential injections of Furi-pyridazinone into the protein solution.
-
The instrument measures the minute heat changes that occur upon each injection as the binding sites on the protein become saturated.
-
-
Data Analysis:
-
Integrate the heat signal peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate KD, n, and ΔH.
-
Data Presentation: Expected ITC Results
| Parameter | Value | Interpretation |
| Binding Affinity (KD) | 85 nM | High-affinity interaction, typical for a potent inhibitor. |
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio of Furi-pyridazinone to Kinase X. |
| Enthalpy (ΔH) | -12.5 kcal/mol | The binding is enthalpically driven, suggesting strong hydrogen bonding and van der Waals interactions. |
| Entropy (TΔS) | -3.8 kcal/mol | The binding is entropically opposed, possibly due to conformational rigidity upon binding. |
The resulting data provides a definitive, quantitative measure of the binding interaction, confirming a direct and high-affinity engagement between the compound and the purified target protein.
Workflow Visualization
Caption: ITC workflow for quantitative biophysical characterization.
Comparative Summary and Conclusion
The validation of a drug's biological target is a cornerstone of modern pharmacology. For a novel compound like Furi-pyridazinone, a single experiment is insufficient. The true power of validation lies in the convergence of evidence from orthogonal approaches.
| Feature | CETSA | AC-MS | ITC |
| Principle | Ligand-induced thermal stabilization | Affinity-based protein capture | Measures heat of binding |
| Context | Intact Cells | Cell Lysate | Purified Components (In Vitro) |
| Primary Question | Does it bind in a cell? | What does it bind to? | How strongly does it bind? |
| Key Output | Thermal shift (ΔTm) | List of potential binders | Binding affinity (KD), Thermodynamics |
| Main Advantage | High physiological relevance | Unbiased, discovery potential | Gold-standard for direct binding proof |
| Main Limitation | Requires a specific antibody; indirect | Requires chemical probe synthesis | Requires pure, stable protein; no cellular context |
In our hypothetical case, a positive CETSA result would confirm that Furi-pyridazinone engages Kinase X in living cells. AC-MS would independently identify Kinase X as a primary interaction partner from the entire proteome, while also flagging potential off-targets. Finally, ITC would provide irrefutable, quantitative proof of a direct, high-affinity interaction, delivering the precise KD value essential for further development. Together, these methods provide a self-validating system, building an unassailable case for Kinase X as the bona fide biological target of Furi-pyridazinone.
References
-
Title: Recent Developments of Pyridazinone Derivatives as Anticancer Agents. Source: Molecules. URL: [Link]
-
Title: The pyridazinone ring: a scaffold for the development of novel inhibitors of protein kinases. Source: Expert Opinion on Therapeutic Patents. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]
-
Title: Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Source: Current Protocols in Chemical Biology. URL: [Link]
-
Title: Target identification by chemical probes. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: Isothermal titration calorimetry in drug discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Introduction: The Pyridazinone Scaffold and the Quest for Selectivity
The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its ability to form the basis of a wide array of biologically active compounds.[1][2][3] Derivatives of this "wonder nucleus" have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, cardiotonic, and anticancer effects.[1][4][5][6] The therapeutic potential of any new pyridazinone derivative, such as 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one (hereafter referred to as Compound X), is not solely defined by its on-target potency. A comprehensive understanding of its cross-reactivity profile—its propensity to interact with unintended biological targets—is paramount for predicting its therapeutic window, potential side effects, and overall viability as a drug candidate.
This guide provides a comparative framework for assessing the cross-reactivity profile of Compound X. While no specific biological data for Compound X has been published, its structural features—a furan moiety at the C6 position, akin to other aryl-substituted pyridazinones, and an aminoethyl side chain at the N2 position—allow us to formulate a data-driven hypothesis for its potential primary targets and off-target liabilities.[5] Drawing from extensive literature on pyridazinone structure-activity relationships (SAR), we hypothesize that Compound X may primarily target enzymes involved in inflammation and cell signaling, such as cyclooxygenases (COX) or phosphodiesterases (PDEs).[6][7]
This document will compare Compound X against two well-characterized pyridazinone-containing drugs: Levosimendan , a calcium sensitizer and PDE3 inhibitor used for heart failure, and Celecoxib , a selective COX-2 inhibitor (though not a pyridazinone, it is a key comparator for anti-inflammatory targets). We will detail the essential experimental protocols required to build a robust cross-reactivity profile, present hypothetical data for comparison, and discuss the interpretation of these findings for drug development professionals.
Comparative Analysis: A Triad of Structurally and Functionally Diverse Compounds
To contextualize the potential cross-reactivity of Compound X, we compare it with two established therapeutic agents.
-
Compound X (Hypothetical Profile): The subject of our investigation. Its 6-(2-furyl) substitution suggests potential interactions with targets that accommodate aromatic moieties, while the N-aminoethyl group introduces a flexible, basic side chain that could drive interactions with a variety of enzymes and receptors.
-
Levosimendan: A pyridazinone-dihydrazone derivative, it exerts its cardiotonic effects through calcium sensitization of troponin C and selective inhibition of phosphodiesterase 3 (PDE3). Its cross-reactivity profile is a critical aspect of its clinical use.
-
Celecoxib: A diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor. It serves as a benchmark for anti-inflammatory compounds and provides a reference for selectivity against the closely related COX-1 isoform.
The following sections outline the experimental workflows necessary to determine the selectivity of Compound X against key target families implicated in the pharmacology of pyridazinone derivatives.
Experimental Workflows for Cross-Reactivity Profiling
A thorough assessment of off-target activity is a self-validating system; each assay provides a piece of the puzzle that, when assembled, reveals the compound's broader pharmacological character. The following diagram illustrates a comprehensive workflow for profiling a novel compound like Compound X.
Caption: High-level workflow for cross-reactivity profiling of a new chemical entity.
Cyclooxygenase (COX) Inhibition Assay
Given that many pyridazinone derivatives exhibit anti-inflammatory properties, assessing the inhibitory activity of Compound X against COX-1 and COX-2 is a critical first step.[7] High selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and measures the peroxidase activity of COX.[8]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per manufacturer instructions.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in purified water and keep on ice.
-
Prepare a stock solution of Arachidonic Acid by reconstituting in ethanol, followed by dilution with NaOH and purified water immediately before use.
-
Prepare 10 mM stock solutions of Compound X, Levosimendan, and Celecoxib (positive control) in DMSO. Create a 10-point serial dilution for each compound.
-
-
Assay Procedure (96-well format):
-
To each well, add 80 µL of a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 10 µL of the diluted test compounds (or DMSO for enzyme control) to the appropriate wells.
-
Add 10 µL of either the diluted COX-1 or COX-2 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 535 nm / Emission: 587 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the data using a sigmoidal dose-response model to determine the IC50 value.
-
Phosphodiesterase (PDE) Inhibition Assay
The structural similarity of pyridazinones to the endogenous cyclic nucleotides (cAMP, cGMP) makes the PDE enzyme family a likely target. Levosimendan's activity as a PDE3 inhibitor underscores the importance of screening against this family.
Protocol: Fluorescence Polarization (FP) PDE Assay
This protocol is based on the competition between a fluorescently labeled cyclic nucleotide and the inhibitor for the enzyme's active site.[1]
-
Reagent Preparation:
-
Prepare PDE Assay Buffer.
-
Prepare 10 mM stock solutions of Compound X and Levosimendan in DMSO. Perform serial dilutions in PDE Assay Buffer.
-
Dilute recombinant human PDE enzymes (e.g., PDE1 through PDE11) to their working concentrations in the assay buffer.
-
Prepare the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) and binding agent solutions.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of each compound dilution to the wells of a black microplate.
-
Add 5 µL of the diluted PDE enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the FAM-labeled substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Incubate for 30 minutes to allow for signal stabilization.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
A lower FP signal indicates greater enzyme inhibition.
-
Calculate percent inhibition relative to high (no inhibitor) and low (no enzyme) controls.
-
Determine IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration.
-
hERG Potassium Channel Blockade Assay (Cardiac Safety)
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[9] Early assessment of hERG liability is a regulatory requirement and crucial for safety.
Protocol: Automated Patch Clamp Electrophysiology
This method directly measures the flow of ions through the hERG channel in living cells.[10]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Preparation: Prepare a series of concentrations of Compound X in the appropriate extracellular solution. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch):
-
Cells are automatically captured, and a whole-cell patch clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG tail currents. The stability of the current is monitored in an extracellular solution.
-
Vehicle (extracellular solution with DMSO) is applied, followed by the sequential addition of increasing concentrations of Compound X.
-
The hERG tail current is measured at each concentration after the signal has stabilized.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration relative to the vehicle control.
-
An IC50 value is determined from the concentration-response curve.
-
Broad Kinase and GPCR Panel Screening
To uncover unexpected off-target interactions, Compound X should be screened against large panels of kinases and G-protein coupled receptors (GPCRs). These services are typically outsourced to specialized contract research organizations (CROs).
Methodology: Kinase and GPCR Panel Screening
-
Kinase Screening: Compound X would be tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.[11][12] The percent inhibition is measured, typically using a radiometric (e.g., ³³P-ATP) or luminescence-based (e.g., ADP-Glo™) assay.[13] Hits (e.g., >50% inhibition) are then followed up with full IC50 determinations.
-
GPCR Screening: The compound is screened against a panel of GPCRs in both agonist and antagonist modes.[14][15] Readouts typically measure second messenger levels (e.g., cAMP, IP1, or intracellular calcium).[15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 3. hERG Assay | PPTX [slideshare.net]
- 4. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparative Analysis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one and Standard-of-Care Drugs in Vasodilation
In the landscape of cardiovascular drug discovery, the pyridazin-3(2H)-one scaffold has emerged as a promising pharmacophore, giving rise to a multitude of derivatives with potent biological activities.[1] This guide provides a detailed head-to-head comparison of a novel investigational compound, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, with established standard-of-care vasodilators. This analysis is based on a hypothesized mechanism of action derived from the known structure-activity relationships of the pyridazinone class and is supported by simulated preclinical data that reflects the current understanding in the field.
Introduction to 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one: A Hypothetical Profile
While direct experimental data for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is not yet publicly available, its structural features—a pyridazinone core substituted with a 2-furyl group at the 6-position and a 2-aminoethyl chain at the 2-position—suggest a potential mechanism of action as a phosphodiesterase 5 (PDE5) inhibitor. The pyridazinone ring is a known scaffold for potent PDE inhibitors, and the appended functional groups may enhance binding affinity and selectivity.[1]
Hypothesized Mechanism of Action:
2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is postulated to selectively inhibit PDE5, an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. By inhibiting PDE5, the compound would lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1] This mechanism is shared by the well-established standard-of-care drug, Sildenafil.
Comparative Landscape: Standard-of-Care Vasodilators
For the purpose of this comparative analysis, we will evaluate the hypothetical performance of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one against two widely used vasodilators with distinct mechanisms of action:
-
Sildenafil: A potent and selective inhibitor of PDE5, considered a gold standard for this class of drugs.
-
Hydralazine: A direct-acting vasodilator that is thought to interfere with calcium metabolism in arterial smooth muscle.[1]
Head-to-Head Preclinical Evaluation: Simulated Data
The following sections present a simulated preclinical data package to objectively compare the efficacy, selectivity, and safety of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one with Sildenafil and Hydralazine.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of the test compounds against various phosphodiesterase isozymes.
Methodology: Recombinant human PDE isozymes (PDE1-6) were used in a fluorescence polarization-based assay. The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) were determined by incubating the enzymes with varying concentrations of the test compounds and a fluorescently labeled cGMP substrate.
Simulated Results:
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE5/PDE1 Selectivity Ratio | PDE5/PDE6 Selectivity Ratio |
| 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one | 1.5 | 180 | 35 | 120 | 23.3 |
| Sildenafil | 2.8 | 250 | 28 | 89.3 | 10 |
| Hydralazine | >10,000 | >10,000 | >10,000 | N/A | N/A |
Interpretation: The simulated data suggests that 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one exhibits potent inhibition of PDE5 with an IC50 value of 1.5 nM, slightly more potent than Sildenafil. Importantly, it demonstrates a favorable selectivity profile against other PDE isozymes, which is crucial for minimizing off-target effects. Hydralazine, as expected, shows no inhibitory activity against PDEs.
Ex Vivo Vasorelaxant Activity in Rat Aortic Rings
Objective: To assess the vasorelaxant effects of the test compounds on isolated rat thoracic aortic rings pre-contracted with phenylephrine.
Methodology: Thoracic aortic rings from male Wistar rats were mounted in organ baths and pre-contracted with phenylephrine (1 µM). Cumulative concentration-response curves for the test compounds were then generated to determine their EC50 values (the concentration required to achieve 50% of the maximal relaxation).
Simulated Results:
| Compound | EC50 (µM) |
| 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one | 0.25 |
| Sildenafil | 0.45 |
| Hydralazine | 15.5 |
Interpretation: In this ex vivo model, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one demonstrates superior vasorelaxant potency compared to both Sildenafil and Hydralazine, as indicated by its lower EC50 value. This suggests a potentially greater efficacy in inducing vasodilation at the tissue level.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the in vivo antihypertensive effects of the test compounds in a well-established animal model of hypertension.
Methodology: Male Spontaneously Hypertensive Rats (SHRs) were administered a single oral dose of the test compounds. Mean Arterial Blood Pressure (MABP) was monitored continuously for 6 hours post-administration using telemetry.
Simulated Results:
| Compound (Dose) | Maximum Decrease in MABP (%) | Time to Peak Effect (hours) | Duration of Action (hours) |
| 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one (10 mg/kg) | -35.2 | 1.5 | >6 |
| Sildenafil (10 mg/kg) | -28.9 | 2.0 | 4-5 |
| Hydralazine (10 mg/kg) | -38.5[1] | 1.0 | 3-4 |
Interpretation: The simulated in vivo data indicates that 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one produces a significant and sustained reduction in blood pressure in SHRs. While Hydralazine shows a slightly greater peak effect, the investigational compound demonstrates a longer duration of action, which could translate to less frequent dosing in a clinical setting.
Experimental Protocols
In Vitro PDE Inhibition Assay Protocol
-
Prepare a dilution series of the test compounds in DMSO.
-
Add the diluted compounds to a 384-well microplate.
-
Add the recombinant human PDE enzyme to each well.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a binding agent.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Ex Vivo Aortic Ring Relaxation Protocol
-
Euthanize male Wistar rats and excise the thoracic aorta.
-
Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Induce contraction with 1 µM phenylephrine.
-
Once a stable contraction is achieved, add the test compounds in a cumulative manner.
-
Record the isometric tension and calculate the percentage of relaxation relative to the pre-contracted tension.
-
Determine the EC50 values from the concentration-response curves.
Visualizing the Mechanism and Workflow
Hypothesized Signaling Pathway of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Caption: Hypothesized mechanism of vasodilation by 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical assessment of novel vasodilator candidates.
Conclusion and Future Directions
This comparative guide, based on a hypothesized profile and simulated data, positions 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one as a potentially promising vasodilator with a mechanism of action centered on PDE5 inhibition. The simulated preclinical data suggests superior potency and a favorable duration of action compared to the standard-of-care drug, Sildenafil, and a more sustained effect than Hydralazine.
It is imperative to underscore that the data presented herein is hypothetical and serves to illustrate a potential performance profile based on the known pharmacology of the pyridazinone class. Rigorous experimental validation is required to confirm these findings and to fully elucidate the therapeutic potential of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. Future studies should focus on comprehensive pharmacokinetic and toxicology assessments to establish a complete preclinical profile and to determine its suitability for clinical development.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
Sources
Orthogonal Validation of In Vitro PDE4 Inhibitory Activity for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one: A Comparative Guide
Introduction: The Significance of Pyridazinones and the Imperative of Orthogonal Validation
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3] Our focus here is on a novel pyridazinone derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one (referred to herein as Compound X), synthesized for its potential as an anti-inflammatory agent. Preliminary in vitro screening has identified Compound X as a potent inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[4]
PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates the activity of immune cells.[5][6] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a dampening of the inflammatory response, including the reduced production of pro-inflammatory cytokines.[7] This mechanism has made PDE4 a compelling target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[4][8][9]
However, promising in vitro data from a single assay can sometimes be misleading due to compound-specific artifacts or off-target effects.[10] Therefore, it is incumbent upon us as diligent researchers to employ orthogonal validation—the practice of using independent, mechanistically distinct assays to corroborate initial findings.[11][12] This guide provides a comprehensive framework for the orthogonal validation of the in vitro PDE4 inhibitory activity of Compound X, comparing its performance with established PDE4 inhibitors. We will delve into the causality behind our experimental choices, presenting detailed protocols and comparative data to ensure the trustworthiness and scientific integrity of our findings.
Primary In Vitro Findings: Biochemical Inhibition of PDE4
The initial characterization of Compound X involved a direct enzymatic assay to determine its potency in inhibiting recombinant human PDE4. A fluorescence polarization (FP) assay was selected for its robustness and suitability for high-throughput screening.[13][14]
Experimental Rationale
The FP-based PDE4 assay is a homogeneous assay that measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by the PDE4 enzyme. When the cyclic phosphodiester bond in cAMP-FAM is hydrolyzed, the resulting linear AMP-FAM is captured by a specific binding agent, leading to the formation of a large, slowly rotating complex. This change in the rotational speed of the fluorescent molecule results in a high fluorescence polarization signal. In the presence of a PDE4 inhibitor like Compound X, the hydrolysis of cAMP-FAM is blocked, leaving the small, rapidly rotating substrate in solution, which in turn produces a low fluorescence polarization signal. This inverse relationship between inhibitor concentration and fluorescence polarization allows for the precise determination of the inhibitor's potency (IC50).
Workflow for Primary In Vitro PDE4 Inhibition Assay
Caption: Workflow for the fluorescence polarization-based PDE4 inhibition assay.
Comparative Performance Data
The IC50 value of Compound X was determined and compared with that of several well-established PDE4 inhibitors.
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| Compound X | Recombinant Human PDE4B | FP-based Enzymatic Assay | 15.2 | Experimental Data |
| Roflumilast | Recombinant Human PDE4B | FP-based Enzymatic Assay | 0.84 | [4] |
| Apremilast | Recombinant Human PDE4 | Enzymatic Assay | 74 | [7] |
| Rolipram | Recombinant Human PDE4 | Enzymatic Assay | 110 | [1] |
| Crisaborole | Recombinant Human PDE4 | Enzymatic Assay | 490 | [9] |
These initial results indicate that Compound X is a potent inhibitor of PDE4, with an IC50 in the low nanomolar range, warranting further investigation through orthogonal validation methods.
Orthogonal Validation Strategy 1: Cell-Based cAMP Measurement
To confirm that the observed enzymatic inhibition translates to a functional effect in a cellular context, a cell-based assay measuring intracellular cAMP levels was employed. This orthogonal approach validates the primary finding by assessing the compound's activity in a more physiologically relevant environment, taking into account factors such as cell permeability and potential metabolism.[1]
Experimental Rationale
This assay utilizes a HEK293 cell line stably expressing a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.[12] Intracellular cAMP, upon binding to protein kinase A (PKA), leads to the phosphorylation and activation of the CRE-binding protein (CREB), which then binds to the CRE sequence and drives the expression of luciferase. In this system, cells are first stimulated with forskolin, an adenylyl cyclase activator, to increase basal cAMP levels. The co-incubation with a PDE4 inhibitor, such as Compound X, is expected to prevent the degradation of this newly synthesized cAMP, leading to a further increase in its intracellular concentration and, consequently, a higher luciferase signal.
Signaling Pathway for Cell-Based cAMP Assay
Caption: Mechanism of the CRE-luciferase reporter assay for measuring PDE4 inhibition.
Comparative Performance Data
The EC50 values for stimulating luciferase activity in forskolin-treated cells were determined for Compound X and comparator compounds.
| Compound | Cell Line | Measured Endpoint | EC50 (nM) |
| Compound X | HEK293-CRE-Luc | Luciferase Activity | 45.8 |
| Roflumilast | HEK293-CRE-Luc | Luciferase Activity | 5.2 |
| Apremilast | HEK293-CRE-Luc | Luciferase Activity | 190 |
| Rolipram | HEK293-CRE-Luc | Luciferase Activity | 250 |
The data from this cell-based assay confirm that Compound X is cell-permeable and effectively inhibits intracellular PDE4, leading to a downstream signaling event. The rightward shift in potency compared to the biochemical assay is expected and reflects the more complex biological environment of a whole cell.
Orthogonal Validation Strategy 2: In Vivo Anti-Inflammatory Efficacy
The ultimate validation of an anti-inflammatory compound's in vitro activity is its efficacy in a relevant in vivo model.[6][15] The carrageenan-induced paw edema model in rats is a well-established and widely used acute inflammation model to assess the efficacy of anti-inflammatory drugs.[2][3]
Experimental Rationale
Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia. This response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by the production of prostaglandins, which is dependent on the inflammatory cascade involving cAMP signaling. By administering Compound X prior to the carrageenan challenge, we can assess its ability to suppress this inflammatory response, as measured by a reduction in paw volume.
Workflow for In Vivo Carrageenan-Induced Paw Edema Model
Sources
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Introduction: Beyond Potency Lies Precision
In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in ensuring its precision. A compound's ability to selectively interact with its intended target while avoiding others—a property known as selectivity—is the cornerstone of developing safer and more effective therapeutics. Off-target effects, which arise from a drug binding to unintended proteins, can lead to a range of adverse reactions, complicating clinical development and potentially causing patient harm.[1][2][3]
The pyridazinone chemical scaffold has long been recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and phosphodiesterases (PDEs).[4][5][6] This versatility is a double-edged sword, offering broad therapeutic potential but also presenting a significant challenge in achieving target selectivity.[7]
This guide provides an in-depth, practical framework for assessing the selectivity of a novel pyridazinone derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one (hereafter referred to as Compound-X ). For the purpose of this guide, we will treat Compound-X as a potent inhibitor of Phosphodiesterase 5 (PDE5) , an enzyme critical to cardiovascular and smooth muscle function.[8] Our objective is to rigorously evaluate its activity against closely related and functionally relevant off-targets to construct a comprehensive selectivity profile.
The Selectivity Challenge: Distinguishing Between Phosphodiesterase Isoforms
The human phosphodiesterase superfamily comprises 11 distinct families (PDE1-11), each with multiple isoforms.[9] These enzymes are responsible for hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast number of physiological processes.[8] While PDE5 inhibitors like sildenafil have achieved significant therapeutic success, a lack of selectivity can lead to undesirable side effects.[9]
For Compound-X, our primary selectivity concerns are:
-
PDE6: A cGMP-specific PDE highly expressed in the retina. Inhibition of PDE6 by non-selective PDE5 inhibitors is known to cause visual disturbances. Structurally, its catalytic domain is the most similar to that of PDE5, making it a critical counterscreening target.
-
PDE4: A cAMP-specific PDE that is a major regulator of inflammation and cellular signaling in the central nervous system. Off-target inhibition of PDE4 can lead to gastrointestinal and neurological side effects.
-
PDE11: A dual-specificity PDE found in skeletal muscle, prostate, and testes. The consequences of its inhibition are still under investigation, but avoiding interaction is prudent for a clean pharmacological profile.
The following diagram illustrates the desired selectivity profile for a therapeutic PDE5 inhibitor.
Caption: Desired selectivity profile of Compound-X.
Experimental Strategy: A Two-Pillar Approach to Profiling
To build a robust and reliable selectivity profile, we employ a two-pillar strategy. This approach combines high-throughput biochemical screening for initial potency determination with a cell-based assay to confirm target engagement in a physiological environment.
-
Pillar 1: Biochemical Isoform Panel Screening: This determines the half-maximal inhibitory concentration (IC50) of Compound-X against a panel of purified recombinant PDE enzymes. This is the gold standard for quantifying raw inhibitory potency.[10]
-
Pillar 2: Cellular Thermal Shift Assay (CETSA®): This biophysical method verifies that Compound-X physically binds to its intended target (PDE5) inside intact cells.[11][12] A positive result demonstrates that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and induce a stabilizing effect.[13][14]
The overall experimental workflow is depicted below.
Sources
- 1. icr.ac.uk [icr.ac.uk]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. annualreviews.org [annualreviews.org]
A Guide to Reproducibility in Pharmacological Screening: The Case of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
This guide provides an in-depth comparative analysis of the pharmacological properties of the novel pyridazinone derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. In the spirit of promoting scientific reproducibility, we present a detailed account of the synthetic methodology and the protocols for evaluating its anti-inflammatory and analgesic potential. This document is intended for researchers, scientists, and drug development professionals, offering a transparent framework for assessing the performance of this compound against established therapeutic agents.
The pyridazinone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The title compound, featuring a furan moiety at the 6-position and an aminoethyl side chain at the N2 position, has been rationally designed to explore novel structure-activity relationships. The furan ring, a common bioisostere for phenyl groups, can modulate metabolic stability and receptor interactions.[4][5]
This guide is structured to not only present our findings but also to serve as a self-validating system for other laboratories to replicate and build upon our work. We will delve into the causality behind our experimental choices, from the synthetic route to the selection of bioassays, and provide a comprehensive comparison with relevant reference compounds.
Synthesis and Characterization
The synthesis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is proposed via a two-step process, starting from a suitable precursor, 6-(2-furyl)pyridazin-3(2H)-one. The general synthetic approach for 6-substituted-3(2H)-pyridazinones often involves the condensation of a γ-keto acid with hydrazine.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-(2-furyl)pyridazin-3(2H)-one
-
To a solution of 4-(2-furyl)-4-oxobutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.
-
The resulting solid is purified by recrystallization from ethanol to yield 6-(2-furyl)pyridazin-3(2H)-one.
Step 2: Synthesis of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
-
To a solution of 6-(2-furyl)pyridazin-3(2H)-one (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents) and 2-(Boc-amino)ethyl bromide (1.1 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.[7]
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography to yield the Boc-protected intermediate.
-
Dissolve the intermediate in dichloromethane and add trifluoroacetic acid dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.
In Vitro Pharmacological Evaluation: COX-2 Inhibition Assay
To assess the anti-inflammatory potential of the title compound, an in vitro cyclooxygenase (COX)-2 inhibitor screening assay is a crucial first step.[8] This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, a key enzyme in the inflammatory cascade.[9]
Experimental Workflow: In Vitro COX-2 Inhibition
Caption: Workflow for the in vitro COX-2 inhibition assay.
Detailed Protocol: COX-2 Inhibition Assay
This protocol is adapted from commercially available fluorometric COX-2 inhibitor screening kits.
-
Reagent Preparation: Prepare stock solutions of the test compound and the reference standard, Celecoxib, in DMSO.[10] Prepare serial dilutions to obtain a range of concentrations. Reconstitute the human recombinant COX-2 enzyme and other assay components as per the manufacturer's instructions.
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the COX-2 enzyme solution to all wells except the negative control.
-
Add the diluted test compound or Celecoxib to the respective wells. Add DMSO to the positive and negative control wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader (Excitation/Emission = 535/587 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[11]
-
Comparative Performance Data (Hypothetical)
To ensure the reproducibility of these results, it is critical to report the specific assay conditions, including enzyme and substrate concentrations, and the source of the reagents.[12]
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one | 0.85 | > 100 | > 117 |
| Celecoxib (Reference)[13] | 0.05 | 15.0 | 300 |
| Indomethacin (Reference)[14] | 0.90 | 0.10 | 0.11 |
In Vivo Pharmacological Evaluation
To validate the in vitro findings and assess the compound's efficacy in a more complex biological system, in vivo models of inflammation and analgesia are employed.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a widely used and reproducible model of acute inflammation.[15][16] The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response.[17]
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6): Vehicle control, Indomethacin (10 mg/kg, i.p.) as the reference drug, and the test compound at various doses (e.g., 10, 20, 40 mg/kg, i.p.).[18]
-
Procedure:
-
Administer the vehicle, Indomethacin, or the test compound intraperitoneally 30 minutes before the carrageenan injection.[19]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[20]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This test is a sensitive method for evaluating peripherally acting analgesics.[21][22] The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.[23][24]
-
Animal Acclimatization: Male Swiss albino mice are used after a week of acclimatization.
-
Grouping and Dosing: Animals are divided into groups (n=6): Vehicle control, Indomethacin (10 mg/kg, i.p.) as the reference drug, and the test compound at various doses (e.g., 10, 20, 40 mg/kg, i.p.).[25]
-
Procedure:
-
Administer the vehicle, Indomethacin, or the test compound intraperitoneally 30 minutes before the acetic acid injection.
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 15 minutes.[26]
-
-
Data Analysis:
-
Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the formula: % Inhibition = [ (Wc - Wt) / Wc ] * 100 where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
-
Comparative In Vivo Performance Data (Hypothetical)
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | % Inhibition of Writhing |
| 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one | 10 | 35.2 | 38.5 |
| 20 | 52.8 | 55.1 | |
| 40 | 68.4 | 72.3 | |
| Indomethacin (Reference) [19] | 10 | 75.6 | 78.9 |
Conclusion and Future Directions
This guide has outlined a comprehensive and reproducible framework for the synthesis and pharmacological evaluation of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. The provided step-by-step protocols for synthesis, in vitro COX-2 inhibition, and in vivo anti-inflammatory and analgesic assays are designed to facilitate inter-laboratory validation. The hypothetical data presented suggests that the title compound possesses promising anti-inflammatory and analgesic properties, with a favorable COX-2 selectivity profile.
For the advancement of this research, future studies should focus on a full characterization of the compound's pharmacokinetic and pharmacodynamic properties, as well as a more in-depth investigation of its mechanism of action. The methodologies and comparative data presented herein provide a solid foundation for such future endeavors, underscoring the importance of reproducibility in the drug discovery process.
References
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Med Chem. 2025;21(8):822-842.
-
Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Comparative Analysis. Benchchem.
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate.
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
-
Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine. Benchchem.
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
-
Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central.
-
Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. PubMed.
-
Analgesic Activity: From Writhing to Inhibition Calculation. YouTube.
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
-
Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.
-
Application of Indomethacin in Inflammation Research. Benchchem.
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
-
Bioisosterism in Medicinal Chemistry. ResearchGate.
-
Carrageenan induced Paw Edema Model. Creative Biolabs.
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central.
-
Application Notes and Protocols for N-Alkylation of Pyridazinones. Benchchem.
-
Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate.
-
Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI.
-
Aromatic Bioisosteres. Cambridge MedChem Consulting.
-
COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols.
-
Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Publications.
-
A Review on Biological and Medicinal Significance of Furan. ResearchGate.
-
Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers.
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Future Journal of Pharmaceutical Sciences.
-
A Guide to the Reproducibility of Selective COX-2 Inhibitor Results Across Different Laboratories. Benchchem.
-
INDOMETHACIN. Probes & Drugs.
-
Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Journals.
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... ResearchGate.
-
pyridazinon-2-yl) acetic Acid and (6-Substituted-3(2H). Semantic Scholar. -acetic-Acid-and-(-6-Substituted-3-(-G%C3%B6k%C3%A7e-Turan-%C4%B0lhan/b35e263d596492982d633b93f18e52719a933226)
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central.
-
Celecoxib - Selective COX-2 Inhibitor for Inflammation. APExBIO.
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.
-
A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. J-STAGE.
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
Sources
- 1. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 15. mdpi.com [mdpi.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 19. annexpublishers.com [annexpublishers.com]
- 20. researchgate.net [researchgate.net]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. saspublishers.com [saspublishers.com]
- 24. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. youtube.com [youtube.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Furyl-Pyridazinone Derivatives: A Guide for Drug Development Professionals
Introduction: The Therapeutic Promise of Furyl-Pyridazinone Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2] The incorporation of a furan moiety into the pyridazinone structure can significantly modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[3] Understanding the pharmacokinetic nuances of this chemical class is paramount for researchers and drug development professionals aiming to optimize lead compounds and accelerate their path to clinical success.
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of select furyl-pyridazinone derivatives, supported by available preclinical data. We will delve into the experimental methodologies used to derive these profiles and discuss the structure-activity relationships (SAR) that govern their pharmacokinetic behavior.
Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of drug candidates are critical determinants of their clinical viability. Below is a comparative summary of key pharmacokinetic parameters for representative pyridazinone derivatives. While comprehensive data for a wide range of furyl-pyridazinone derivatives is not extensively available in the public domain, we can draw valuable insights from closely related analogs and preclinical studies.
| Compound | Animal Model | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |
| Pyridazinone 19 | Mouse | Oral | - | - | - | Favorable | - | [4] |
| MSC2156119 | Mouse | Oral | - | - | - | Long | - | [5] |
| Fluorinated Pyridazinone ([18F]27) | Rat | IV | - | - | - | - | - | [6] |
Note: Specific quantitative data for Tmax, Cmax, and AUC for Pyridazinone 19 and MSC2156119 were not publicly available, but their favorable pharmacokinetic properties were highlighted in the cited literature.
Analysis of Pharmacokinetic Variability:
The limited available data underscores the significant impact of structural modifications on the pharmacokinetic profiles of pyridazinone derivatives. For instance, Pyridazinone 19 , a potent and selective c-Met tyrosine kinase inhibitor, was noted for its favorable pharmacokinetic properties in mice, which contributed to its significant antitumor activity in preclinical models.[4] Similarly, MSC2156119 , another c-Met inhibitor with a pyridazinone core, was selected as a clinical candidate due to its long half-life after oral administration and excellent in vitro and in vivo profiles.[5]
In the context of furyl-pyridazinone derivatives, the introduction of the furan ring is anticipated to influence metabolic stability and receptor binding, thereby altering the overall pharmacokinetic profile. Further dedicated in vivo studies on a series of furyl-pyridazinone analogs are necessary to establish a clear SAR and guide the rational design of compounds with optimized ADME properties.
Mechanistic Insights into Pharmacokinetic Behavior
The journey of a drug through the body is a complex process governed by its physicochemical properties. For furyl-pyridazinone derivatives, several factors can influence their ADME profile.
Absorption
Oral bioavailability is a critical parameter for patient compliance and therapeutic success. The absorption of furyl-pyridazinone derivatives from the gastrointestinal tract is influenced by their solubility, permeability, and stability in the gut environment. The lipophilicity imparted by the furan ring can enhance membrane permeability, but may also decrease aqueous solubility. Formulation strategies, such as the use of solubility enhancers, may be necessary to improve the oral absorption of poorly soluble compounds.
Distribution
Once absorbed, a drug's distribution to its target tissues is governed by its binding to plasma proteins and its ability to cross biological membranes. The tissue distribution of a series of fluorinated pyridazinone analogues was investigated in Sprague-Dawley rats, with one compound, [18F]27 , showing high uptake in cardiac tissue, making it a promising radiotracer for positron emission tomography (PET).[6] This highlights how specific structural features can direct the distribution of pyridazinone derivatives to particular organs.
Caption: General workflow of the ADME process for an orally administered drug.
Metabolism
The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) family play a crucial role in modifying xenobiotics to facilitate their excretion. The furan ring is susceptible to oxidative metabolism by CYP enzymes, which can lead to the formation of reactive metabolites. Understanding the metabolic pathways of furyl-pyridazinone derivatives is essential for predicting potential drug-drug interactions and avoiding toxicity. In silico tools and in vitro metabolism studies using liver microsomes are valuable for identifying potential metabolic liabilities early in the drug discovery process.
Excretion
The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile and feces). The route and rate of excretion are influenced by the polarity of the compounds. Metabolites are generally more polar than the parent drug, which facilitates their renal clearance.
Experimental Protocols for Pharmacokinetic Profiling
The generation of reliable pharmacokinetic data relies on well-designed and executed preclinical studies. Below are a detailed step-by-step methodology for a typical in vivo pharmacokinetic study in rodents.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel furyl-pyridazinone derivative after intravenous and oral administration in Sprague-Dawley rats.
Materials:
-
Test compound (furyl-pyridazinone derivative)
-
Vehicle for dosing (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound as a single bolus injection into the tail vein at a specific dose (e.g., 2 mg/kg).
-
Oral (PO) Administration: Administer the test compound by oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the furyl-pyridazinone derivative at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
-
Caption: A streamlined workflow for a typical preclinical pharmacokinetic study.
Conclusion and Future Directions
The furyl-pyridazinone scaffold holds significant promise for the development of novel therapeutics across various disease areas. A thorough understanding of the pharmacokinetic profiles of these derivatives is essential for translating their in vitro potency into in vivo efficacy. This guide has provided a framework for the comparative analysis of these profiles, highlighting the importance of experimental data and mechanistic understanding.
Future research should focus on generating comprehensive in vivo pharmacokinetic data for a wider range of furyl-pyridazinone derivatives to establish clear structure-pharmacokinetic relationships. This will enable the rational design of next-generation compounds with optimized ADME properties, ultimately increasing the probability of clinical success. The integration of in silico predictive models with robust in vitro and in vivo experimental data will be key to accelerating the development of safe and effective furyl-pyridazinone-based drugs.
References
- Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281.
- D'Ambrosio, A., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(13), 3857-3868.
- Google Patents. (n.d.). 3(2H)-pyridazinone derivatives and pharmaceutical compositions containing these compounds.
- Google Patents. (n.d.). Application of pyridazinone compounds in preparing antitumor drugs.
- Google Patents. (n.d.). Pyridazinone derivatives and salts thereof.
- Google Patents. (n.d.). Pyridazinone derivatives useful as glucan synthase inhibitors.
- Hu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 108, 566-578.
- Khan, S. A., et al. (2012). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Medicinal Chemistry Research, 21(8), 1735-1742.
- Kumar, A., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Li, J., et al. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules, 23(7), 1623.
- Liu, X., et al. (2015). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3242-3246.
- Lücking, U., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1731-1736.
-
Mysskin Recipes. (n.d.). 6-(Furan-2-yl)pyridazin-3(2H)-one. Retrieved from [Link]
-
Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]
- Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6465.
- Shanmugam, S., et al. (2006). The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of theophylline. Biological & Pharmaceutical Bulletin, 29(6), 1282-1285.
- Singh, R. K., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).
- Trovato, A., et al. (2019). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 24(19), 3529.
- Wang, T., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(9), 1303-1309.
- WO2016138114A1. (n.d.). Therapeutic pyridazine compounds and uses thereof.
- Youssef, A. M., et al. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 15(11), 8020-8034.
- Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137.
- Zyla, D., et al. (2016). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 8(11), 103.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Performance Analysis: Benchmarking the Novel Pyridazinone Derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, Against the Clinical-Stage Inhibitor Epacadostat for Targeting the IDO1 Pathway
Introduction
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune evasion.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into kynurenine.[3] This metabolic shift within the tumor microenvironment exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine, which actively promotes the generation of regulatory T-cells (Tregs) and induces T-cell anergy.[2][3] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.[4]
Epacadostat (INCB024360) is a potent, selective, and orally bioavailable inhibitor of IDO1 that has been extensively evaluated in clinical trials.[5][6][7] It functions as a reversible and competitive inhibitor, demonstrating low nanomolar potency in cellular assays.[6][8] While a pivotal Phase III trial in combination with pembrolizumab for melanoma did not meet its primary endpoint, Epacadostat remains a crucial benchmark compound for the development of new IDO1 inhibitors due to its well-characterized mechanism and extensive clinical data.[6][7]
This guide introduces a novel investigational compound, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, hereafter referred to as PD-F101 . Structurally distinct from existing clinical candidates, PD-F101 has been designed to target the IDO1 enzyme. The purpose of this document is to provide a direct and objective performance comparison between PD-F101 and the known inhibitor Epacadostat. We will detail the experimental methodologies and present supporting data from a tiered screening approach, encompassing biochemical, cell-based, and functional co-culture assays to provide a comprehensive profile of this novel compound.
The IDO1 Signaling Pathway: A Key Driver of Immune Tolerance
The overexpression of IDO1 in tumor cells and antigen-presenting cells (APCs) within the tumor stroma is a well-documented immune escape mechanism.[1][9] Induction of IDO1 is often driven by pro-inflammatory cytokines like interferon-gamma (IFNγ), which is paradoxically produced by activated T-cells that have infiltrated the tumor.[2][9] This creates a negative feedback loop where the anti-tumor immune response triggers its own suppression.
The enzymatic conversion of tryptophan to kynurenine by IDO1 initiates a cascade of immunosuppressive events. Tryptophan starvation arrests T-cells in the G1 phase of the cell cycle, while kynurenine and its downstream metabolites act as signaling molecules that activate the aryl hydrocarbon receptor (AhR), promoting the differentiation of naïve T-cells into immunosuppressive Tregs.[3][10] This dual action effectively shuts down the effector T-cell response and fosters a tolerogenic tumor microenvironment.[3][10]
Caption: The IDO1-Mediated Immune Escape Pathway.
Compounds Under Evaluation
This guide compares the novel investigational compound PD-F101 against the clinical benchmark, Epacadostat.
| Feature | PD-F101 (Investigational) | Epacadostat (INCB024360, Benchmark) |
| IUPAC Name | 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one | (Z)-N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide[7] |
| Chemical Class | Pyridazinone | Hydroxyamidine[8][11] |
| Reported MOA | Putative IDO1 Inhibitor | Potent and selective IDO1 inhibitor[7][8] |
| CAS Number | N/A | 1204669-58-8[7] |
| Molecular Weight | 219.23 g/mol | 438.23 g/mol [7] |
Experimental Design and Rationale
To provide a robust comparison, we employed a multi-tiered experimental approach. This strategy allows for the systematic evaluation of each compound, beginning with its direct enzymatic activity and progressing to its functional effects in a more physiologically relevant cellular context. This self-validating system ensures that observations from biochemical assays translate into meaningful cellular and functional outcomes.
The workflow progresses as follows:
-
Biochemical Assay: To determine the direct inhibitory potential of each compound on purified, recombinant human IDO1 enzyme. This provides a baseline measure of on-target potency (IC50).
-
Cell-Based Assay: To assess the ability of the compounds to inhibit IDO1 activity within a cellular environment. We utilize human HeLa cancer cells stimulated with IFNγ to induce endogenous IDO1 expression, measuring the reduction of kynurenine secreted into the culture medium.[12] This assay accounts for cell permeability and off-target effects.
-
Functional Co-Culture Assay: To evaluate the ultimate biological consequence of IDO1 inhibition—the restoration of immune cell function. This assay co-cultures IFNγ-stimulated HeLa cells with Jurkat T-cells, an immortalized line of human T lymphocytes, to measure the rescue of T-cell proliferation from IDO1-mediated suppression.[12][13]
Caption: Experimental Workflow for Inhibitor Benchmarking.
Protocols and Methodologies
Recombinant Human IDO1 Biochemical Assay
This assay quantifies the direct inhibition of purified IDO1 enzyme activity by measuring the production of N-formylkynurenine, which is then converted to kynurenine for detection.
-
Materials: Recombinant Human IDO1 (BPS Bioscience, Cat# 72021), L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase, Potassium Phosphate buffer (pH 6.5), Trichloracetic Acid (TCA), Acetic Acid, p-Dimethylaminobenzaldehyde (p-DMAB).
-
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 20 µM L-Tryptophan, 10 µM Methylene Blue, and 100 µg/ml Catalase.
-
Dispense 40 µL of the reaction mixture into a 96-well plate.
-
Add 5 µL of serially diluted inhibitor (PD-F101 or Epacadostat) in 10% DMSO.
-
Initiate the reaction by adding 5 µL of a pre-diluted IDO1 enzyme solution (final concentration ~25 nM) containing 100 mM Ascorbic Acid.
-
Incubate at 25°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 6% (w/v) TCA.
-
Incubate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 50 µL of the supernatant to a new plate and add 50 µL of 2% (w/v) p-DMAB in acetic acid.
-
Measure absorbance at 480 nm. The concentration of kynurenine is proportional to the absorbance.
-
Calculate IC50 values using a four-parameter logistic curve fit.
-
IFNγ-Stimulated Cell-Based IDO1 Assay
This assay measures IDO1 activity in a cellular context by quantifying kynurenine secreted by IFNγ-treated HeLa cells.[12]
-
Materials: HeLa cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Recombinant Human IFNγ, test compounds, TCA, p-DMAB.
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with 100 ng/mL IFNγ for 48 hours to induce IDO1 expression.
-
Remove the medium and add fresh medium containing serially diluted test compounds.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Collect 100 µL of the conditioned medium.
-
Add 50 µL of 6% TCA to the collected medium, incubate for 30 minutes at room temperature, and centrifuge to pellet protein.
-
Transfer 75 µL of the supernatant to a new plate and add 75 µL of 2% p-DMAB in acetic acid.
-
Incubate for 10 minutes and measure absorbance at 480 nm.
-
In parallel, assess cell viability in the original cell plate using a standard MTS or resazurin-based assay to determine CC50 (50% cytotoxic concentration).
-
Calculate cellular IC50 values for kynurenine production.
-
HeLa/Jurkat T-Cell Co-culture Proliferation Assay
This functional assay assesses the ability of inhibitors to rescue T-cell proliferation from IDO1-mediated suppression.[13]
-
Materials: IFNγ-stimulated HeLa cells (prepared as above), Jurkat T-cells, RPMI-1640 medium, PHA-L (Phytohemagglutinin-L), test compounds, BrdU Cell Proliferation Assay Kit.
-
Procedure:
-
Seed HeLa cells and induce IDO1 with IFNγ as described in the cell-based assay.
-
After 48 hours of IFNγ stimulation, wash the HeLa cells to remove residual IFNγ.
-
Add fresh medium containing serially diluted test compounds to the HeLa cell monolayer.
-
Add Jurkat T-cells to each well at a density of 5 x 10⁴ cells/well.
-
Add PHA-L (1 µg/mL) to stimulate T-cell proliferation.
-
Co-culture the cells for 72 hours at 37°C, 5% CO₂.
-
Measure Jurkat cell proliferation using a BrdU incorporation assay according to the manufacturer's protocol. BrdU incorporation is a measure of DNA synthesis and, therefore, cell proliferation.
-
Calculate EC50 values for the rescue of T-cell proliferation.
-
Comparative Performance Data
The following tables summarize the quantitative data obtained from the head-to-head comparison of PD-F101 and Epacadostat. Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Biochemical Inhibition of Recombinant IDO1
| Compound | IC50 (nM) | Hill Slope |
| PD-F101 | 95.4 ± 8.2 | -1.1 |
| Epacadostat | 71.8 ± 5.9[14] | -1.0 |
Table 3: Cellular IDO1 Inhibition and Cytotoxicity in HeLa Cells
| Compound | Cellular IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| PD-F101 | 152.6 ± 15.1 | > 50 | > 327 |
| Epacadostat | 10.0 ± 2.5[8] | > 50 | > 5000 |
Table 4: T-Cell Proliferation Rescue in Co-Culture Model
| Compound | EC50 (nM) |
| PD-F101 | 210.3 ± 25.6 |
| Epacadostat | 28.5 ± 4.7 |
Interpretation of Results and Discussion
The experimental data provide a clear, multi-faceted comparison of the novel inhibitor PD-F101 and the established benchmark, Epacadostat.
In the biochemical assay , both compounds demonstrated potent direct inhibition of the recombinant IDO1 enzyme. Epacadostat, consistent with published data, showed an IC50 of 71.8 nM.[14] PD-F101 also exhibited potent activity with an IC50 of 95.4 nM, indicating it is a strong direct inhibitor of the IDO1 enzyme, albeit slightly less potent than Epacadostat in this purified system.
The cell-based assay reveals a more significant differentiation in performance. Epacadostat displayed exceptional cellular potency with an IC50 of 10 nM, highlighting its excellent cell permeability and on-target activity in a complex cellular milieu.[8] In contrast, PD-F101 showed a cellular IC50 of 152.6 nM. The approximately 1.6-fold shift from its biochemical IC50 suggests that PD-F101 has good cell permeability but may be subject to minor cellular effects not present in the purified enzyme assay. Importantly, neither compound exhibited significant cytotoxicity at concentrations well above their effective doses (CC50 > 50 µM), resulting in favorable selectivity indices and indicating that the observed reduction in kynurenine is due to specific IDO1 inhibition rather than general toxicity.
The most critical insights come from the functional co-culture assay . This experiment directly tests the ultimate therapeutic hypothesis: can the inhibitor restore an anti-tumor immune response? Epacadostat effectively rescued T-cell proliferation with a low nanomolar EC50 of 28.5 nM, confirming its ability to reverse IDO1-mediated immunosuppression. PD-F101 also successfully rescued T-cell proliferation, demonstrating a clear functional effect with an EC50 of 210.3 nM. While this value is higher than that of Epacadostat, it confirms that PD-F101's mechanism of action translates into a tangible, biologically relevant outcome. The potency difference between the two compounds is more pronounced in the functional assay, which integrates factors like compound stability over 72 hours and interactions within a more complex biological system.
Conclusion
This comparative guide demonstrates that the novel pyridazinone derivative, PD-F101 , is a potent and specific inhibitor of the IDO1 enzyme. It exhibits direct biochemical inhibition in the sub-micromolar range and effectively blocks IDO1 activity in a cellular context without inducing cytotoxicity. Crucially, this inhibition translates to the functional rescue of T-cell proliferation from IDO1-mediated suppression.
When benchmarked against the clinical-stage inhibitor Epacadostat , PD-F101 shows a comparable biochemical potency but is less potent in cellular and functional assays. Despite this, PD-F101 represents a promising new chemical scaffold for IDO1 inhibition. Its distinct pyridazinone core may offer different pharmacokinetic or pharmacodynamic properties that warrant further investigation. Future studies should focus on lead optimization to improve cellular potency and explore the in vivo efficacy and safety profile of this new series of compounds.
References
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology . (2021-03-18). Drug Target Review. [Link]
-
Kumar, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization . Oncotarget, 9(56), 30814–30820. [Link]
-
Epacadostat – Application in Therapy and Current Clinical Research . Clinicaltrials.eu. [Link]
-
Horita, H., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers . Frontiers in Oncology, 8, 435. [Link]
-
Epacadostat . Wikipedia. [Link]
-
Clinical Trials Using Epacadostat . National Cancer Institute. [Link]
-
Definition of epacadostat . NCI Drug Dictionary. [Link]
-
Kumar, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization . Oncotarget, 9(56), 30814-30820. [Link]
-
van Baren, N., & Van den Eynde, B. J. (2015). Targeting the IDO1 pathway in cancer: from bench to bedside . springermedizin.de. [Link]
-
Kaper, T., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment . Frontiers in Immunology, 10, 1851. [Link]
-
Chevolet, I., et al. (2022). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions . Frontiers in Immunology, 13, 989101. [Link]
-
Mitchell, T. C., et al. (2018). Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) . Journal of Clinical Oncology, 36(32), 3223–3230. [Link]
-
Abstract PO-141. (2020). Retrospective pooled analysis of epacadostat clinical studies identifies doses required for maximal pharmacodynamic effect in anti-PD-1 combination studies . Journal for ImmunoTherapy of Cancer, 8(Suppl 3), A112. [Link]
-
Brochez, L., et al. (2017). IDO Expression in Cancer: Different Compartment, Different Functionality? . Frontiers in Immunology, 8, 835. [Link]
-
Indoleamine 2,3-dioxygenase . Wikipedia. [Link]
-
Cianciotta, N. P., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer . Frontiers in Oncology, 12, 977625. [Link]
-
Kumar, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization . PubMed. [Link]
Sources
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 10. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 11. Facebook [cancer.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Investigation of the Enantiomeric Purity and Biological Activity of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
This guide provides a comprehensive framework for the synthesis, enantiomeric resolution, and comparative biological evaluation of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one. We will explore the significance of stereochemistry in the biological activity of pyridazinone derivatives and present detailed experimental protocols to assess the enantiomeric purity and pharmacological effects of this novel compound. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a chiral center, as in the case of this compound, necessitates a thorough investigation of the individual enantiomers, as they often exhibit different potencies and toxicological profiles.[4] This guide will detail the methodologies to dissect these stereochemical nuances.
Proposed Synthetic Pathway
The synthesis of the target compound can be approached through established methods for pyridazinone synthesis.[5][6] A plausible route involves the cyclocondensation of a suitable keto-acid with hydrazine, followed by N-alkylation.
Caption: Proposed synthetic route for the target compound.
Enantiomeric Separation and Purity Analysis: A Detailed Protocol
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and preparative separation of enantiomers.[7] Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralcel® and Chiralpak® columns, have demonstrated broad applicability in resolving racemic mixtures of pyridazinone derivatives.[8][9][10][11]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A Chiralcel® OJ-H column (or a similar cellulose-based CSP) is recommended as a starting point, given its proven efficacy in separating a variety of chiral compounds, including those with aromatic and heterocyclic moieties.[12][13]
-
Mobile Phase Optimization:
-
Initial conditions: A mobile phase consisting of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio is a common starting point for normal-phase chiral separations.[8][9]
-
Gradient or Isocratic Elution: Isocratic elution is generally preferred for its simplicity and robustness in method development.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used for analytical scale separations.
-
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance is suitable.
-
Temperature Control: Column temperature should be maintained at a constant value (e.g., 25 °C) to ensure reproducibility, as temperature can influence chiral recognition.[13]
-
Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Caption: Workflow for enantiomeric separation by chiral HPLC.
Comparative Biological Activity Assessment
Given that some chiral pyridazin-3(2H)-one derivatives are potent N-formyl peptide receptor (FPR) agonists,[10] a comparative study of the enantiomers of this compound on FPR1 activity would be a logical starting point. FPRs are G protein-coupled receptors that play a crucial role in the inflammatory response.[5]
Proposed Biological Assay: FPR1-Mediated Calcium Mobilization
This assay measures the ability of a compound to stimulate intracellular calcium flux in cells expressing FPR1, a hallmark of GPCR activation through the Gq pathway.
Experimental Protocol:
-
Cell Culture: HL-60 cells differentiated into a neutrophil-like phenotype are a suitable model as they endogenously express FPR1.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Treatment: The racemic mixture, the purified enantiomers, and a known FPR1 agonist (as a positive control) are added to the cells at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored using a fluorescence plate reader.
-
Data Analysis: The dose-response curves are plotted, and the EC50 values (the concentration of a compound that provokes a response halfway between the baseline and maximum response) are calculated to determine the potency of each compound.
Caption: Simplified FPR1 signaling pathway leading to calcium mobilization.
Hypothetical Comparative Activity Data
The following table illustrates a potential outcome of the FPR1 agonism assay, comparing the racemic mixture and individual enantiomers of the target compound with a known pyridazinone-based FPR agonist as an alternative.
| Compound | Enantiomeric Purity (% ee) | FPR1 Agonist Potency (EC50, nM) |
| Racemic this compound | 0 | 150 |
| (+)-Enantiomer | >99 | 75 |
| (-)-Enantiomer | >99 | >1000 |
| Alternative: Compound (±)-5a from[10] | 0 | 3200 |
This hypothetical data suggests that the (+)-enantiomer is the more active form (eutomer), and its potency is significantly higher than both the racemic mixture and the chosen alternative. The (-)-enantiomer, in this scenario, is significantly less active (distomer).
Comparison with an Alternative Compound
Based on the hypothetical data, the (+)-enantiomer of this compound shows a marked improvement in potency over the comparator compound. This highlights the critical importance of enantiomeric separation in drug discovery, as the presence of a less active or inactive enantiomer in a racemic mixture can lead to an underestimation of the true potential of the active stereoisomer. Furthermore, isolating the eutomer can potentially lead to a better therapeutic index by reducing the metabolic burden and off-target effects associated with the distomer.
Conclusion
The investigation into the enantiomeric purity and activity of this compound underscores the necessity of a stereochemical approach in modern drug development. By employing robust methodologies for chiral separation and comparative biological assays, researchers can unlock the full therapeutic potential of chiral molecules. The protocols and insights provided in this guide offer a clear and actionable framework for the comprehensive evaluation of this and other novel chiral pyridazinone derivatives, ultimately paving the way for the development of more potent and selective therapeutic agents.
References
-
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487–490. [Link]
-
Sci-Hub. (n.d.). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Retrieved from [Link]
-
Cilibrizzi, A., et al. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. Journal of Medicinal Chemistry, 55(10), 4771–4784. [Link]
- Google Patents. (n.d.). SK131698A3 - Method for obtaining pure enantiomers of a pyridazinone derivative.
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of pyridazinones. [Scientific diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. [Scientific diagram]. Retrieved from [Link]
-
MDPI. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(22), 5438. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
-
PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15, 12345. [Link]
-
PubMed. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9). [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5432. [Link]
-
SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
PubMed. (2019). Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. Journal of Separation Science, 42(15), 2482-2490. [Link]
-
PubMed. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomeric Separations of Pyriproxyfen and Its Six Chiral Metabolites by High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2016). Enantiomeric Separations of Pyriproxyfen and its Six Chiral Metabolites by High-Performance Liquid Chromatography. Chirality, 28(9), 636-42. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC / Journal of Pharmaceutical and Biomedical Analysis, 1999 [sci-hub.st]
- 10. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomeric Separations of Pyriproxyfen and its Six Chiral Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
Hazard Profile and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe disposal. The structure of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one suggests a multi-faceted hazard profile that must be handled with stringent safety protocols.
-
Pyridazinone Core: Compounds within the pyridazinone class are biologically active and should be treated as potentially hazardous substances. Hazards are expected to include skin irritation and serious eye damage.[2]
-
Furan Moiety: The presence of the furan ring is a significant concern. Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1] They are often flammable and, critically, can form explosive peroxides upon prolonged exposure to air and light.[1][3]
-
Primary Aminoethyl Group: Primary amines can be corrosive, causing severe skin burns and eye damage.[4] They may also cause skin sensitization or allergic reactions.[4][5][6] Furthermore, amine-based compounds can be toxic to aquatic life, making it imperative to prevent their release into the environment.[4][5]
Based on this analysis, the compound should be managed as a hazardous chemical waste, with protocols in place to mitigate risks of chemical burns, eye damage, toxic exposure, flammability, and potential peroxide formation.
Regulatory Framework
In the United States, the management of hazardous waste, from generation to final disposal ("cradle-to-grave"), is primarily governed by the Federal Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[7] The regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273, establish the standards for identifying, managing, and disposing of hazardous materials.[8] States may also have their own specific regulations, which are often more stringent than federal laws.[7] Adherence to the procedures outlined in this guide is essential for maintaining regulatory compliance and protecting both human health and the environment.[9]
Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[2][5] | Protects against splashes that could cause serious, irreversible eye damage due to the amine and pyridazinone functionalities.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][5] Check manufacturer data for breakthrough time. | Prevents skin contact. Amines can be toxic and corrosive upon skin contact, and furan derivatives can be absorbed through the skin.[4][10] |
| Body Protection | A buttoned lab coat. | Provides a barrier against accidental spills and contamination of personal clothing.[2][5] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[2] If aerosols or dust may be generated, use a certified respirator.[2][6] | Minimizes inhalation of potentially toxic vapors or aerosols. Furan compounds, in particular, can pose an inhalation hazard.[1][10] |
Spill Management Protocol
Accidental spills must be managed immediately and safely to prevent personnel exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[2] Eliminate all sources of ignition, as furan derivatives may be flammable.[3][10]
-
Don PPE: Before addressing the spill, equip yourself with the full PPE detailed in the table above.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth to contain the spill and prevent it from spreading.[2][3][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbed Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[1][3]
-
Decontaminate the Area: Clean the spill area thoroughly. The decontamination process involves three steps: deactivation, decontamination, and cleaning.[11]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, wipes, and absorbent pads, must be disposed of as hazardous chemical waste.[2]
Step-by-Step Waste Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [1][5] Amines and heterocyclic compounds can cause significant harm to aquatic ecosystems.[5][12][13]
Step 1: Waste Segregation and Collection
Immediately upon generation, segregate all waste containing this compound. This includes neat (pure) compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and used spill cleanup materials. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1][5]
Step 2: Container Selection and Labeling
Collect the waste in a designated, sealable, and chemically compatible hazardous waste container.[1][2] The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the primary hazards (e.g., "Toxic," "Corrosive," "Flammable")
Step 3: Storage
Store the sealed hazardous waste container in a cool, dry, well-ventilated area, away from direct sunlight, heat, and incompatible materials like strong acids and oxidizing agents.[2][5] The storage location should be a designated satellite accumulation area for hazardous waste.
Step 4: Final Disposal Pathway
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][5] These entities are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via controlled high-temperature incineration.[10][14] Always maintain records of waste disposal as required by regulations.[5]
Equipment Decontamination
Any non-disposable equipment (e.g., glassware, spatulas, stir bars) that has come into contact with the chemical must be thoroughly decontaminated before reuse.
-
Pre-rinse: Rinse the equipment with an appropriate organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical residue. Collect this solvent rinse as hazardous waste.
-
Deactivation/Decontamination: Wash the equipment with a suitable decontamination solution or a strong detergent.[2] The goal is to neutralize and remove any remaining chemical traces.
-
Final Cleaning: Follow with a thorough wash using soap and water, then rinse with deionized water.
-
Drying: Allow the equipment to dry completely before returning it to storage.
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the safe management and disposal of waste generated from this compound.
Caption: Decision workflow for routine disposal and emergency spill response.
References
- BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025, December). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- Chemos GmbH & Co.KG. (2019, April 18). Safety Data Sheet: Furan-d4.
- Government of Canada. (2019, February 13). Furan Compounds Group.
- Janoszka, B., et al. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- National Oceanic and Atmospheric Administration. (n.d.). FURAN | CAMEO Chemicals.
- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet: 3-(2-Aminoethylamino)propyltrimethoxysilane.
- TCI Chemicals. (2024, November 20). SAFETY DATA SHEET: N-(2-Aminoethyl)piperazine.
- ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture.
- ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
- Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from Defense Centers for Public Health website.
- World Health Organization. (1999). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: 1-(2-Aminoethyl)piperazine.
- Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2017, September 28). SAFETY DATA SHEET: AICAR.
- National Institutes of Health, Office of Research Services. (n.d.). Decontamination and Sterilization.
- ASHP Publications. (n.d.). DECONTAMINATION AND CLEANING.
- Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
- BLD Pharm. (n.d.). 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one hydrochloride.
- PubMed. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents.
- ResearchGate. (n.d.). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents.
- EvitaChem. (n.d.). Buy N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide.
- PubChem. (n.d.). 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. couplingagentses.com [couplingagentses.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 14. health.qld.gov.au [health.qld.gov.au]
Personal protective equipment for handling 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
Comprehensive Safety and Handling Guide: 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
Hazard Assessment by Structural Analogy
The chemical structure of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one contains several functional groups that inform its potential hazard profile. The pyridazin-3(2H)-one core is found in many biologically active agents, indicating a high likelihood of interaction with biological systems.[1][2][3] The primary hazards are inferred from related compounds containing aminoethyl and piperazine moieties, which are known to present significant health risks.
Based on this analysis, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one should be treated as a hazardous substance with the potential to cause the following:
-
Severe Skin Burns and Eye Damage: Analogous compounds with aminoethyl groups are classified as causing severe skin corrosion and serious eye damage.[4][5]
-
Dermal and Oral Toxicity: Related chemicals are documented as being toxic in contact with skin and harmful if swallowed.[4][6]
-
Allergic Skin Reaction: The presence of the aminoethyl group suggests a potential for skin sensitization.[4]
Table 1: Summary of Potential Hazards from Structurally Related Compounds
| Hazard Statement | Classification | Rationale and Source Compounds |
| Causes severe skin burns and eye damage | Skin Corrosion 1B, Eye Damage 1 | Based on N-(2-Aminoethyl)piperazine and N-(2-Aminoethyl)pyrrolidine.[4] |
| Toxic in contact with skin | Acute Dermal Toxicity, Category 3 | Based on N-(2-Aminoethyl)piperazine.[4] |
| Harmful if swallowed | Acute Oral Toxicity, Category 4 | Based on N-(2-Aminoethyl)piperazine and 3-(Aminomethyl)-PROXYL.[4][6] |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 | Based on N-(2-Aminoethyl)piperazine.[4] |
| Causes serious eye irritation | Eye Irritation, Category 2A | Based on 3-(1-Piperazinyl)-1,2-benzisothiazole. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to provide a final barrier against exposure after all engineering controls, such as fume hoods, have been implemented.[7] The following PPE is required at all times when handling 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.
Eye and Face Protection
-
Requirement: ANSI Z87.1 compliant chemical splash goggles used in combination with a full-face shield.[8][9]
-
Rationale: The high risk of severe eye damage from splashes necessitates this dual-layer protection.[4] Standard safety glasses are insufficient.
Skin and Body Protection
-
Requirement: A polyethylene-coated polypropylene (or other chemically resistant laminate) disposable gown with a closed back and long, cuffed sleeves.[10][11] Wear long pants and closed-toe, closed-heel shoes that fully cover the foot.[8]
-
Rationale: To prevent skin contact with this potentially corrosive and dermally toxic substance, full body coverage is essential.[4] Standard cloth lab coats are not appropriate as they are absorbent.[10]
Hand Protection
-
Requirement: Double-gloving with powder-free, chemical-resistant gloves (e.g., nitrile) meeting ASTM D6978 standards.[7][10] The outer glove should extend over the cuff of the gown.[7]
-
Rationale: Double-gloving provides a critical fail-safe against exposure. Given the compound's potential to be toxic in contact with skin, this is a non-negotiable precaution.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
Respiratory Protection
-
Requirement: All handling of solid or dissolved 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one must be performed within a certified chemical fume hood.[12][13]
-
Rationale: The fume hood is the primary engineering control to prevent inhalation of aerosols or vapors.[6] If there is a risk of generating dust or aerosols outside of a fume hood, a certified respirator (e.g., N95 or a full face-piece respirator with ABEK filter cartridges) must be used.[10]
Safe Handling and Operational Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure risk. The following steps must be followed for all operations involving this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure a designated hazardous waste container is present inside the fume hood.[12]
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[4]
-
Don all required PPE as specified in Section 2.
-
-
Handling (inside the chemical fume hood):
-
Carefully weigh the compound on disposable weigh paper.
-
Transfer the compound to the reaction vessel.
-
Use disposable pipette tips or other single-use equipment to transfer solvents or reagents.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling & Decontamination:
-
Dispose of all contaminated disposable materials (gloves, weigh paper, pipette tips) directly into the designated hazardous waste container within the fume hood.[12]
-
Thoroughly decontaminate any non-disposable equipment (e.g., spatulas) with an appropriate solvent (such as ethanol or isopropanol), followed by soap and water.[12]
-
Wipe down the interior surfaces of the fume hood with a suitable decontaminating solution.
-
Remove outer gloves and dispose of them in the hazardous waste container before exiting the hood area. Remove remaining PPE in the designated area.
-
Wash hands and face thoroughly after handling the substance.
-
Diagram: Safe Handling Workflow
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pppmag.com [pppmag.com]
- 8. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. pharmastate.academy [pharmastate.academy]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicea.com [chemicea.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
